Product packaging for Octahydroisoindole(Cat. No.:CAS No. 21850-12-4)

Octahydroisoindole

Cat. No.: B159102
CAS No.: 21850-12-4
M. Wt: 125.21 g/mol
InChI Key: ODSNARDHJFFSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octahydroisoindole (CAS 21850-12-4) is a saturated bicyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . This compound, which features a pyrrolidine ring fused to a cyclohexane ring, serves as a valuable and versatile building block in organic synthesis and medicinal chemistry research. It is a colorless to light yellow clear liquid with a boiling point of approximately 189-190.2 °C, a flash point of 62 °C, and a density of 0.9±0.1 g/cm³ . Its primary research value lies in its role as a key synthetic intermediate for the development of pharmacologically active molecules. Notably, the cis-stereoisomer of this compound (CAS 1470-99-1) is a critical precursor in the synthesis of Mitiglinide Calcium (KAD-1229), an insulinotropic agent used for the treatment of type 2 diabetes . Furthermore, the this compound structure is a significant motif in the exploration of new angiotensin-converting enzyme (ACE) inhibitors, which are important for managing hypertension, demonstrating its broad applicability in drug discovery . As a bicyclic amine, it can be viewed as a conformationally constrained scaffold, useful for introducing rigidity into molecular structures during the design of peptides and peptidomimetics . This product is for research use only and is not intended for diagnostic or therapeutic applications. Handle with care, as it may cause skin and serious eye irritation and is a combustible liquid . It is air-sensitive and should be stored refrigerated (0-10°C) under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B159102 Octahydroisoindole CAS No. 21850-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNARDHJFFSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944456
Record name Octahydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21850-12-4
Record name Octahydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydroisoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of octahydroisoindole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Octahydroisoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated bicyclic heterocyclic amine with the molecular formula C8H15N.[1][2][3] It serves as a crucial structural motif and a versatile building block in the synthesis of a wide range of biologically active compounds and pharmaceutical intermediates.[2][4] Its rigid conformational structure is of significant interest in medicinal chemistry for the design of novel therapeutics. A thorough understanding of its physicochemical properties is fundamental for its application in chemical synthesis, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The , primarily focusing on the cis-isomer for which more data is available, are summarized in the table below. These parameters are critical for predicting the behavior of the molecule in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C8H15N[1][2][3]
Molecular Weight 125.21 g/mol [1][2][3]
Appearance Colorless to light yellow solid or liquid[1][2][5]
Melting Point 75-80 °C[1][5]
Boiling Point 189-190.2 °C at 760 mmHg 90 °C at 14 Torr[1][5][6] [7][8]
Density 0.915 ± 0.06 g/cm³ (Predicted)[1][5]
Solubility Soluble in methanol, ethanol, acetone, and dimethyl sulfoxide. Limited solubility in water.[1][2][4]
pKa (Predicted) 11.53 ± 0.20[1][5][7]
LogP 1.91[5][6]
Flash Point 62.1 °C[5][6]
Refractive Index 1.4910 to 1.4950[1][5]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination
  • Apparatus: Digital melting point apparatus or Thiele tube.

  • Procedure:

    • A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[5]

    • The procedure is repeated two to three times to ensure reproducibility, and the average value is reported.[5]

Solubility Determination (Equilibrium Shake-Flask Method)
  • Apparatus: Analytical balance, vials with screw caps, thermostatically controlled shaker, filtration device (e.g., 0.22 µm syringe filter), and a suitable analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffered solutions) in a sealed vial.[4][5]

    • The vials are placed in a shaker and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The resulting suspension is allowed to stand, and the undissolved solid is removed by filtration or centrifugation.[4]

    • The concentration of the dissolved this compound in the clear supernatant or filtrate is quantified using a pre-calibrated analytical method.

    • Solubility is expressed in units such as mg/mL or mol/L.[5]

pKa Determination (Potentiometric Titration)

The basicity of an amine is quantified by the pKa of its conjugate acid.[9]

  • Apparatus: Calibrated pH meter, autoburette or precision burette, and a temperature-controlled titration vessel.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.[5]

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[5][10]

    • The pH of the solution is monitored and recorded after each incremental addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.[5]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[11]

  • Apparatus: Vials, shaker, centrifuge, and an analytical instrument (e.g., HPLC, NMR) for concentration determination.

  • Procedure:

    • n-Octanol and water (or a suitable buffer like PBS at pH 7.4) are pre-saturated with each other.[12][13]

    • A known amount of this compound is dissolved in one of the phases.

    • The two phases are combined in a vial in a defined ratio (e.g., 1:1), shaken vigorously for a set period to facilitate partitioning, and then left to separate.[12][14]

    • The mixture is centrifuged to ensure complete separation of the two layers.

    • The concentration of the compound in each phase is determined using a suitable analytical method.[12][13]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[11]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a chemical entity like this compound.

G cluster_0 Compound Acquisition & Purity cluster_1 Core Physicochemical Testing cluster_2 Data Analysis & Reporting Synthesis Synthesis / Procurement Purification Purification Synthesis->Purification Purity Purity & Identity Confirmation (NMR, MS, HPLC) Purification->Purity Appearance Appearance Purity->Appearance MeltingPoint Melting Point Purity->MeltingPoint BoilingPoint Boiling Point Purity->BoilingPoint Solubility Solubility Profiling Purity->Solubility pKa pKa Determination Purity->pKa LogP LogP Measurement Purity->LogP Analysis Data Compilation & Analysis Appearance->Analysis MeltingPoint->Analysis BoilingPoint->Analysis Solubility->Analysis pKa->Analysis LogP->Analysis Report Technical Report / Whitepaper Analysis->Report

Workflow for Physicochemical Characterization.

References

The Emerging Therapeutic Potential of Octahydroisoindole Derivatives: A Technical Guide to Biological Activity and Future Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydroisoindole scaffold, a saturated bicyclic heterocyclic system, represents a promising and relatively underexplored area in medicinal chemistry. Its three-dimensional structure and conformational flexibility offer a unique framework for the design of novel therapeutic agents. While the parent isoindole and its oxidized derivatives, such as isoindoline-1,3-diones, have been extensively studied and are present in several approved drugs, the biological activities of novel this compound derivatives are an emerging field of interest. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these and closely related compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

I. Synthetic Approaches to Isoindole and this compound Scaffolds

The synthesis of isoindole and its saturated this compound derivatives can be achieved through various synthetic routes. A common strategy involves the Diels-Alder reaction, which allows for the construction of the bicyclic core with stereochemical control.

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Products Furan Furan Diels-Alder Reaction Diels-Alder Reaction Furan->Diels-Alder Reaction Maleic Anhydride Maleic Anhydride Maleic Anhydride->Diels-Alder Reaction Exo-cycloadduct Exo-cycloadduct Diels-Alder Reaction->Exo-cycloadduct Imide Formation Imide Formation Tricyclic Imide Tricyclic Imide Imide Formation->Tricyclic Imide Reduction Reduction This compound Derivative This compound Derivative Reduction->this compound Derivative Exo-cycloadduct->Imide Formation Tricyclic Imide->Reduction

A generalized synthetic pathway to this compound derivatives.

II. Biological Activities of Novel this compound and Related Derivatives

While research specifically focused on novel this compound derivatives is still in its early stages, studies on structurally related isoindole and isoindoline-1,3-dione compounds have revealed a broad spectrum of biological activities. These findings provide a strong rationale for the exploration of the this compound scaffold as a source of new therapeutic agents.

A. Anticancer Activity

Several novel isoindole and isoindoline-1,3(2H)-dione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Novel Isoindole and Isoindoline-1,3(2H)-dione Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Isoindole Derivative 8a A549 (Lung)Lower than on healthy cells[1]
Isoindole Derivative 8b A549 (Lung)Lower than on healthy cells[1]
Isoindole-1,3(2H)-dione 13 Caco-2 (Colon)More active than cisplatin[2]
Isoindole-1,3(2H)-dione 16 Caco-2 (Colon)More active than cisplatin[2]
Isoindole-1,3(2H)-dione 13 MCF-7 (Breast)More active than cisplatin[2]
Isoindole-1,3(2H)-dione 16 MCF-7 (Breast)More active than cisplatin[2]
Quinoline-Indole 9b MGC-803 (Gastric)0.58[3]
Quinoline-Indole 9b HCT-116 (Colon)0.68[3]
Quinoline-Indole 9b Kyse450 (Esophageal)0.59[3]
Indole-isoxazole 5a HepG2 (Liver)< 3.8[1]
Indole-isoxazole 5r HepG2 (Liver)< 3.8[1]
Indole-isoxazole 5t HepG2 (Liver)< 3.8[1]
28-indole-betulin derivative MCF-7 (Breast)Arrested cells in G1 phase[4]

The mechanism of action for some of these compounds involves the induction of apoptosis.

G This compound Derivative This compound Derivative Cancer Cell Cancer Cell This compound Derivative->Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Apoptosis Induction->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Conceptual mechanism of anticancer activity.
B. Antimicrobial and Antifungal Activity

Novel isoindole and related heterocyclic compounds have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Table 2: Antimicrobial and Antifungal Activity of Novel Heterocyclic Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative 3 Escherichia coli0.25[5]
Pyrazole Derivative 4 Streptococcus epidermidis0.25[5]
Pyrazole Derivative 2 Aspergillus niger1[5]
Indole-Triazole 3d S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50[6]
Thiophene Derivative 7a Candida krusei0.25[5]
Thiophene Derivative 7a Candida glabrata0.5[5]
C. Enzyme Inhibitory Activity

The isoindole scaffold is a key feature in molecules designed to inhibit various enzymes, suggesting that this compound derivatives could also be potent enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of Isoindole and Related Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
Isoindoline-1,3-dione Derivative I Acetylcholinesterase (AChE)1.12[7]
Isoindoline-1,3-dione Derivative III Butyrylcholinesterase (BuChE)21.24[7]
N-benzyl pyridinium hybrids AChE2.1 - 7.4[8]
Phar-95239 Cyclooxygenase-2 (COX-2)0.82[8]
1-oxo-1,2,3,4-tetrahydroisoquinoline (R)-10a I(f) currents0.32[9]

III. Experimental Protocols

A. General Procedure for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds and incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization MTT Addition->Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Workflow for a typical MTT cytotoxicity assay.
B. General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. General Procedure for Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
  • Assay Preparation: The assay is performed in a 96-well plate. The reaction mixture typically contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (DTNB).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative for a specific period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Kinetic Measurement: The change in absorbance over time is monitored using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

IV. Future Perspectives

The diverse biological activities observed for isoindole and isoindoline-1,3-dione derivatives strongly suggest that the this compound scaffold is a rich source for the discovery of novel drug candidates. Future research should focus on the synthesis and screening of a wider range of substituted this compound derivatives to explore their full therapeutic potential. Key areas for investigation include:

  • Anticancer agents: Exploring modifications to enhance cytotoxicity and selectivity for cancer cells.

  • Antimicrobial agents: Developing derivatives with potent activity against drug-resistant bacteria and fungi.

  • Neuroprotective agents: Investigating the potential of these compounds to treat neurodegenerative diseases by targeting enzymes such as cholinesterases.

The development of efficient and stereoselective synthetic methods will be crucial for accessing a diverse library of this compound derivatives for biological evaluation. In silico modeling and structure-activity relationship (SAR) studies will further guide the design of more potent and selective compounds. The this compound scaffold holds considerable promise for the development of the next generation of therapeutics.

References

Octahydroisoindole: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for novel therapeutic agents is a cornerstone of medicinal chemistry, with scaffold-based drug design emerging as a highly effective strategy. Within this paradigm, "privileged scaffolds" — molecular frameworks capable of binding to multiple, diverse biological targets — offer a significant advantage, providing validated starting points for rapid lead generation. The cis-octahydro-1H-isoindole core has garnered attention as such a scaffold. Its rigid, three-dimensional bicyclic structure provides a unique conformational constraint, allowing for the precise spatial orientation of substituents to interact with a variety of biological macromolecules.[1]

This technical guide provides a comprehensive overview of the cis-octahydro-1H-isoindole scaffold, detailing its synthesis, therapeutic potential, and the experimental protocols necessary for its evaluation. While publicly available data on derivatives of the fully saturated core is still emerging, the extensive pharmacological activities of related isoindoline and isoindoline-1,3-dione analogs provide a strong rationale for its exploration.[1][2] This document will focus on its application in developing modulators for key therapeutic targets in the central nervous system (CNS), including dopamine and sigma receptors, as well as its potential in addressing neurodegenerative diseases through cholinesterase inhibition.

The cis-Octahydro-1H-isoindole Scaffold

The cis-octahydro-1H-isoindole (also known as cis-8-Azabicyclo[4.3.0]nonane) is a saturated bicyclic amine characterized by a fused cyclopentane and piperidine ring system.[3][4] The "cis" configuration refers to the stereochemistry at the bridgehead carbons (3a and 7a), where the hydrogen atoms reside on the same face of the ring system.[3] This fusion imparts a rigid, well-defined three-dimensional geometry, a critical feature for a privileged scaffold.

Key Attributes:

  • Structural Rigidity: The fused ring system limits conformational flexibility, reducing the entropic penalty upon binding to a target and often leading to higher affinity interactions.

  • Three-Dimensional Diversity: The scaffold allows for substituent vectors in multiple directions, enabling the creation of libraries with broad spatial coverage to target diverse protein binding pockets.

  • Synthetic Tractability: The core can be synthesized through established methods, and the secondary amine provides a convenient handle for a wide range of chemical modifications.[3]

  • Favorable Physicochemical Properties: The saturated nature of the scaffold generally imparts drug-like properties, including improved solubility and metabolic stability compared to aromatic counterparts.

Synthetic Strategy and Experimental Protocols

The cis-octahydro-1H-isoindole scaffold is accessible through several synthetic routes. A common and effective method involves the catalytic hydrogenation of a phthalimide precursor.[3]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and derivatization of the cis-octahydro-1H-isoindole core.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Start cis-1,2,3,6-Tetrahydrophthalimide Reaction1 Catalytic Hydrogenation (e.g., Pd/C, H2) Start->Reaction1 Intermediate cis-Octahydro-1H-isoindole (Free Base) Reaction1->Intermediate Reaction2 Acid Treatment (e.g., HCl in Ether) Intermediate->Reaction2 Core cis-Octahydro-1H-isoindole (Free Base) Product cis-Octahydro-1H-isoindole HCl (Stable Salt) Reaction2->Product Reaction3 N-Alkylation / N-Arylation (R-X, Base) Core->Reaction3 Reaction4 Amide Coupling (R-COCl or R-COOH, Coupling Agent) Core->Reaction4 Reaction5 Reductive Amination (Aldehyde/Ketone, Reducing Agent) Core->Reaction5 Library Diverse Compound Library Reaction3->Library Reaction4->Library Reaction5->Library

Caption: General workflow for synthesis and derivatization of the scaffold.
Experimental Protocol: Synthesis of cis-Octahydro-1H-isoindole Hydrochloride[3]

This protocol describes a general method for the synthesis of the core scaffold via catalytic hydrogenation.

Materials:

  • cis-1,2,3,6-Tetrahydrophthalimide

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Celite

  • Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, suspend cis-1,2,3,6-tetrahydrophthalimide and a catalytic amount of 10% Pd/C in ethanol.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove air. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and heat to the desired temperature (e.g., 50-70 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. The reaction is monitored by the cessation of hydrogen uptake. This may take several hours to overnight.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a fume hood.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude cis-octahydro-1H-isoindole as a free base.

  • Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether). Slowly add a solution of hydrochloric acid while stirring. The hydrochloride salt will precipitate from the solution.

  • Purification: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure cis-octahydro-1H-isoindole hydrochloride.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, MS, and elemental analysis.

Applications in Drug Discovery: Key Biological Targets

The rigid octahydroisoindole scaffold is a promising starting point for ligands targeting various receptors and enzymes, particularly within the CNS.

Dopamine D₂ Receptor Modulators

The dopamine D₂ receptor, a G-protein coupled receptor (GPCR), is a primary target for antipsychotic medications used to treat schizophrenia and other psychiatric disorders.[1][2] D₂ antagonists block the downstream signaling initiated by dopamine.

Signaling Pathway of the Dopamine D₂ Receptor:

Activation of the D₂ receptor by dopamine initiates a signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of Protein Kinase A (PKA) activity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Activates Antagonist This compound Antagonist Antagonist->D2R Blocks G_Protein Gαi/βγ D2R->G_Protein Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathway of the Dopamine D₂ receptor.

Quantitative Data for Dopamine Receptor Ligands:

While specific data for simple this compound derivatives as D₂ antagonists is limited, the related compound Sumanirole (PNU-95666E) highlights the potential of similar heterocyclic structures to achieve high D₂ receptor affinity and selectivity, albeit as an agonist.[5][6][7]

Compound IDTargetActivity TypeValueReference
Sumanirole (PNU-95666E)Dopamine D₂EC₅₀17 - 75 nM[5]
Sumanirole (PNU-95666E)Dopamine D₂Kᵢ~5 nM (Implied)[5][6]
Sigma Receptor Ligands

Sigma receptors (σ₁ and σ₂) are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum.[8] They are implicated in a wide range of CNS disorders, including neuropathic pain, psychosis, and drug addiction, making them attractive therapeutic targets.[9][10]

Quantitative Data for Sigma Receptor Ligands:

Several small molecules have been identified as potent sigma receptor ligands. The data below for selective antagonists demonstrates the high affinity achievable for these targets.

Compound IDTargetActivity TypeValue (Kᵢ, nM)Selectivity (σ₂/σ₁)Reference
CM304σ₁Kᵢ0.684567[11]
CM398σ₂Kᵢ4.500.003[11]
E-5842σ₁Kᵢ455[9][10]
MS-377σ₁Kᵢ7394.5[9][10]
(+)-Pentazocineσ₁Kᵢ1.1 - 3 nM>450x vs σ₂[8][12]
Haloperidolσ₁/σ₂Kᵢ~1-10 nMNon-selective[8]
Cholinesterase Inhibitors

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. Derivatives of the related isoindoline-1,3-dione scaffold have shown promising inhibitory activity against these enzymes.

Quantitative Data for Isoindoline-1,3-dione based Cholinesterase Inhibitors:

Compound Class/IDTargetActivity (IC₅₀, µM)Reference
Phenylpiperazine Derivative (I)AChE1.12[13]
Diphenylmethyl Derivative (III)BuChE21.24[13]
Phenylpiperazine Derivative (II)BuChE21.71[13]
Morpholine Derivative (V)AChE16.20[13]

Key Experimental Protocols

Protocol: Dopamine D₂ Receptor Radioligand Binding Assay[14]

This protocol determines the binding affinity (Kᵢ) of a test compound for the D₂ receptor.

Materials:

  • Membrane Source: HEK293 cells stably expressing human D₂ receptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Spiperone (a D₂ antagonist).

  • Non-specific Control: 10 µM (+)-Butaclamol.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Apparatus: 96-well plates, glass fiber filters, scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest D₂-expressing HEK293 cells. Homogenize cells in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer and determine protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]-Spiperone (at a concentration near its Kₔ), and 100 µL of membrane preparation.

    • Non-specific Binding Wells: Add 50 µL of 10 µM (+)-Butaclamol, 50 µL [³H]-Spiperone, and 100 µL of membrane preparation.

    • Test Compound Wells: Add 50 µL of the test compound at various concentrations, 50 µL [³H]-Spiperone, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol: Sigma-1 (σ₁) Receptor Radioligand Binding Assay[12][15]

This protocol determines the binding affinity (Kᵢ) of a test compound for the σ₁ receptor.

Materials:

  • Membrane Source: Guinea pig liver membranes (high source of σ₁ receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ₁ ligand).

  • Non-specific Control: 10 µM Haloperidol.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Apparatus: 96-well plates, glass fiber filters, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold Tris-HCl buffer. Perform centrifugation steps to isolate a membrane pellet. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • To each well, add assay buffer, the appropriate concentration of test compound (or haloperidol for non-specific binding, or buffer for total binding), the radioligand [³H]-(+)-Pentazocine, and the membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 90 minutes.[12]

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific filter binding). Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Perform data analysis as described in the D₂ receptor binding assay protocol (Section 5.1) to determine IC₅₀ and Kᵢ values.

Conclusion and Future Outlook

The cis-octahydro-1H-isoindole scaffold represents a compelling and versatile starting point for the discovery of novel therapeutics. Its rigid, three-dimensional structure embodies the key characteristics of a privileged scaffold, making it suitable for targeting a wide array of proteins, especially within the central nervous system. While the full potential of this specific saturated core is still being unlocked, the significant biological activities observed in closely related analogs targeting dopamine receptors, sigma receptors, and cholinesterases strongly support its continued exploration.

Future research should focus on the synthesis and evaluation of diverse libraries based on the cis-octahydro-1H-isoindole core. By systematically exploring the structure-activity relationships of substituents at the secondary amine, researchers can optimize potency, selectivity, and pharmacokinetic properties for specific targets of interest. The detailed experimental protocols provided herein offer a robust framework for such investigations. Ultimately, the strategic application of the this compound scaffold holds considerable promise for accelerating the development of next-generation therapies for complex diseases.

References

The Therapeutic Potential of Octahydroisoindole Derivatives in Central Nervous System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydroisoindole scaffold represents a promising privileged structure in the design and development of novel therapeutics for a range of Central Nervous System (CNS) disorders. Its rigid, bicyclic nature provides a three-dimensional framework that can be strategically modified to achieve high affinity and selectivity for various CNS targets. This technical guide synthesizes the current understanding of the mechanism of action of this compound derivatives, drawing upon data from structurally related compounds to elucidate their potential therapeutic applications in neurodegenerative and psychiatric conditions. This document provides an in-depth overview of their pharmacological targets, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Introduction: The this compound Scaffold in CNS Drug Discovery

The quest for novel, effective, and safe treatments for CNS disorders remains a paramount challenge in modern medicine. Heterocyclic compounds form the backbone of many successful CNS drugs, and among these, the this compound moiety has emerged as a structure of significant interest. Its conformational rigidity is a key attribute, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[1] Derivatives of the broader isoindole and indole classes have demonstrated a wide array of pharmacological activities, including neuroprotective, antipsychotic, and antidepressant effects, by modulating key neurotransmitter systems.[2][3] This guide will focus on the potential mechanisms through which this compound-based compounds may exert their therapeutic effects in CNS disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease.

Putative Mechanisms of Action and Key Molecular Targets

Based on the pharmacological profiles of structurally analogous compounds, this compound derivatives are hypothesized to interact with several key CNS receptors. The primary targets of interest include dopamine, serotonin, and sigma receptors, all of which are critically involved in the pathophysiology of various CNS disorders.

Dopaminergic System Modulation

The dopaminergic system is a crucial target for the treatment of psychosis, particularly schizophrenia, and movement disorders like Parkinson's disease.[4][5] Antipsychotic efficacy is often linked to the blockade of dopamine D2 receptors, while D3 receptor antagonism is also being explored for its potential to address negative symptoms and cognitive deficits in schizophrenia.[6][7] Conversely, D1 receptor agonists are being investigated for their potential in treating the motor symptoms of Parkinson's disease.[4]

Structurally related compounds to octahydroisoindoles, such as certain tetrahydroisoquinoline and octahydrobenzo[h]isoquinoline derivatives, have shown significant affinity for dopamine receptor subtypes.[4][8] This suggests that the this compound scaffold can be functionalized to yield potent and selective dopamine receptor ligands.

Serotonergic System Modulation

The serotonin system is implicated in a wide range of neuropsychiatric conditions, including depression, anxiety, and the cognitive and negative symptoms of schizophrenia.[9] Serotonin receptors, particularly the 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 subtypes, are important targets for novel CNS therapies.[10][11] For instance, 5-HT2A receptor antagonism is a key feature of many atypical antipsychotics, contributing to their improved side-effect profile compared to older drugs.[9] Ligands targeting 5-HT6 and 5-HT7 receptors are under investigation for their potential to improve cognition and mood.[10][12] The indole nucleus, a core component of serotonin itself, is a common feature in many serotonergic ligands, suggesting that indole-related structures like this compound are well-suited for targeting this system.[13]

Sigma Receptor Modulation and Neuroprotection

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperones that play a significant role in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.[14][15] Ligands that bind to sigma receptors have shown therapeutic potential in preclinical models of neurodegenerative diseases, stroke, and psychiatric disorders.[2][16] The neuroprotective effects of sigma receptor ligands are thought to be mediated, in part, by the attenuation of oxidative stress and the regulation of calcium homeostasis.[3][17] Given the neuroprotective potential of various indole derivatives, the sigma receptors represent a compelling target for the this compound class of compounds.[3][18][19]

Quantitative Data on Receptor Binding Affinities

While specific data for a broad range of this compound derivatives are not yet widely available in the public domain, the following tables summarize the binding affinities (Ki values) of structurally related compounds for key CNS receptors. This data provides a valuable framework for understanding the potential target engagement of novel this compound-based molecules.

Table 1: Binding Affinities of Tetrahydroisoquinoline and Related Derivatives at Dopamine Receptors

Compound ClassDerivativeD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
Tetrahydroisoquinoline1a1678.767[1]
Octahydrobenzo[f]quinoline(-)-849.114.9-[8]
Octahydrobenzo[h]isoquinoline3>10,000>10,000-[4]

Table 2: Binding Affinities of Tetrahydroisoquinoline and Related Derivatives at Serotonin Receptors

Compound ClassDerivative5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT7 Ki (nM)Reference
Tetrahydroisoquinoline1a10--22[1]
N-arylpiperazine5a15.32.11.83.5[20]
1,3,5-Triazine3>1000114>1000>1000[12]

Table 3: Binding Affinities of Tetrahydroisoquinoline and Related Derivatives at Sigma Receptors

Compound ClassDerivativeσ1 Ki (nM)σ2 Ki (nM)Reference
Tetrahydroisoquinoline3b>10,0005.8[2]
Tetrahydroisoquinoline3e>10,0005.0[2]
Tetrahydroindazole7t13000.4[16]

Key Experimental Protocols

The characterization of novel this compound derivatives for CNS activity involves a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5][9][21][22][23]

  • Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for target CNS receptors.

  • Materials:

    • Membrane preparations from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat striatum for dopamine receptors).

    • A specific radioligand for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

    • Test compounds (this compound derivatives) at a range of concentrations.

    • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target receptor).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure (Competition Assay):

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • Objective: To characterize the functional activity of this compound derivatives at G-protein coupled receptors (GPCRs).

  • Example: cAMP Assay for Gs- or Gi-coupled receptors:

    • Materials:

      • Cells expressing the receptor of interest (e.g., a Gs-coupled receptor like the D1 dopamine receptor or a Gi-coupled receptor like the D2 dopamine receptor).

      • Assay medium (e.g., HBSS).

      • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Forskolin (to stimulate cAMP production in assays for Gi-coupled receptors).

      • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

    • Procedure (for a Gi-coupled receptor):

      • Plate the cells in a suitable microplate and allow them to adhere.

      • Pre-incubate the cells with the test compound at various concentrations in the presence of a phosphodiesterase inhibitor.

      • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

      • Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

    • Data Analysis:

      • Plot the cAMP concentration against the logarithm of the test compound concentration.

      • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

      • For antagonists, perform the assay in the presence of a known agonist and determine the IC50 (concentration of antagonist that inhibits 50% of the agonist response).

In Vivo Animal Models of CNS Disorders

Animal models are crucial for evaluating the in vivo efficacy and potential side effects of novel compounds.[24][25]

  • Objective: To assess the therapeutic potential of this compound derivatives in animal models relevant to CNS disorders.

  • Example: Amphetamine-Induced Hyperlocomotion (Model for Schizophrenia):

    • Animals: Male mice or rats.

    • Procedure:

      • Acclimate the animals to the testing environment (e.g., open-field arenas).

      • Administer the test compound (this compound derivative) or vehicle at various doses via an appropriate route (e.g., intraperitoneal or oral).

      • After a pre-treatment period, administer a psychostimulant such as amphetamine to induce hyperlocomotion.

      • Record the locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using automated activity monitors.

    • Data Analysis:

      • Compare the locomotor activity of animals treated with the test compound to that of the vehicle-treated group.

      • A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic-like activity.

Visualizing Pathways and Processes

Signaling Pathways

The following diagram illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor, such as the 5-HT2A receptor, a potential target for this compound derivatives.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand This compound Derivative (Antagonist) Ligand->Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor Binds Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Generalized Gq-coupled 5-HT2A receptor signaling pathway.

Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of novel this compound derivatives for CNS disorders.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR SAR->Synthesis Binding Radioligand Binding Assays (Affinity & Selectivity) SAR->Binding Functional Functional Assays (Agonist/Antagonist Profile) Binding->Functional PK Pharmacokinetics (Brain Penetration) Functional->PK ADMET In Vitro ADMET (Metabolic Stability, Permeability) Efficacy Animal Models of CNS Disorders (Efficacy) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->Synthesis

Caption: Preclinical workflow for CNS drug discovery.

Logical Relationships

This diagram illustrates the logical connection between the this compound scaffold, its potential molecular targets, and the associated CNS disorders.

Logical_Relationships cluster_targets Potential Molecular Targets cluster_disorders Therapeutic Areas (CNS Disorders) Scaffold This compound Scaffold D_Receptors Dopamine Receptors (D2, D3) Scaffold->D_Receptors Modulates S_Receptors Serotonin Receptors (5-HT1A, 5-HT2A, etc.) Scaffold->S_Receptors Modulates Sigma_Receptors Sigma Receptors (σ1, σ2) Scaffold->Sigma_Receptors Modulates Schizophrenia Schizophrenia D_Receptors->Schizophrenia Parkinsons Parkinson's Disease D_Receptors->Parkinsons S_Receptors->Schizophrenia Depression Depression/Anxiety S_Receptors->Depression Sigma_Receptors->Parkinsons Alzheimers Alzheimer's Disease Sigma_Receptors->Alzheimers

Caption: this compound scaffold, targets, and CNS disorders.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel CNS therapeutics. Its rigid structure is amenable to chemical modifications that can lead to potent and selective ligands for a variety of CNS targets, including dopamine, serotonin, and sigma receptors. The modulation of these targets is a clinically validated strategy for the treatment of a range of debilitating neurological and psychiatric disorders.

Future research should focus on the systematic synthesis and pharmacological evaluation of this compound libraries to establish clear structure-activity relationships for key CNS receptors. In-depth in vivo studies using relevant animal models will be crucial to validate the therapeutic potential of lead compounds and to assess their pharmacokinetic and safety profiles. The continued exploration of this versatile scaffold is a promising avenue for the discovery of the next generation of CNS medicines.

References

An In-Depth Technical Guide to the Preliminary In Vitro Screening of Octahydroisoindole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the preliminary in vitro screening methodologies for octahydroisoindole derivatives. While direct biological activity data for the this compound scaffold is limited, the well-documented and diverse pharmacological activities of the broader isoindole and isoindoline-1,3-dione families provide a strong rationale for its investigation.[1] This document outlines potential therapeutic targets, detailed experimental protocols for their evaluation, and summarizes relevant data from structurally related compounds to guide future research and discovery.

Introduction to the this compound Scaffold

The this compound core is a saturated bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[2] Its three-dimensional structure and conformational flexibility make it an attractive template for designing novel therapeutic agents.[2] While the broader isoindole family is known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, the fully saturated octahydro- derivative remains a relatively underexplored chemical space.[1][3][4]

The established pharmacology of related structures suggests that this compound derivatives could be potent modulators of key enzymes and receptors involved in human diseases, particularly in neurodegenerative disorders, inflammation, and oncology.[1] This guide focuses on the initial in vitro screening cascade to identify and characterize the biological activity of novel compounds based on this promising scaffold.

Proposed Therapeutic Targets and Screening Rationale

Based on the activities of structurally related isoindole and isoindoline-1,3-dione compounds, the following therapeutic areas and specific molecular targets are proposed for the initial investigation of this compound derivatives.

  • Neurodegenerative Diseases:

    • Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease.[1] Numerous isoindoline-1,3-dione derivatives have demonstrated potent inhibitory activity against these enzymes, making them a high-priority target class.[1][5]

    • Monoamine Oxidase-B (MAO-B): MAO-B is involved in the metabolism of dopamine, and its inhibition is a therapeutic approach for Parkinson's disease. The nitrogen-containing core of the this compound scaffold provides a key pharmacophoric feature for potential interaction.[1]

  • Cancer:

    • Cytotoxicity: Isoindole derivatives have shown cytotoxic potential against a variety of cancer cell lines, including lung, cervical, prostate, breast, and colorectal cancer cells.[6][7] Therefore, a primary screen should assess the general cytotoxicity of new this compound compounds against relevant cancer cell lines.

  • Antimicrobial Activity:

    • Certain this compound derivatives have demonstrated antimicrobial properties, indicating their potential as scaffolds for developing new anti-infective agents.[2] Initial screening against bacterial strains, including resistant variants like MRSA, is warranted.[2]

Experimental Protocols for In Vitro Screening

A logical workflow is essential for the efficient screening of new chemical entities. The following diagram illustrates a general pipeline for preliminary in vitro evaluation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism A Compound Library (this compound Derivatives) B High-Throughput Screening (e.g., Cytotoxicity, Enzyme Inhibition) A->B C Dose-Response Analysis B->C Active 'Hits' D IC50 / EC50 / MIC Determination C->D E Selectivity Assays (vs. Related Targets) D->E Confirmed 'Hits' F Mechanism of Action Studies (e.g., Kinetics, Binding Assays) E->F G In Vivo Studies F->G Lead Candidates

Caption: General workflow for in vitro screening of novel compounds.
Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10⁴ cells/cm² and incubate for 24 hours at 37°C in a 5% CO₂ environment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds (e.g., from 25 µM to 400 µM) in the cell growth medium.[7] Remove the old medium from the cells and add the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Enzyme Inhibition Screening

This assay is based on Ellman's method, which measures the activity of cholinesterases by detecting the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[1][5]

Protocol:

  • Reagent Preparation: Prepare stock solutions of the enzyme (AChE or BuChE), substrate (acetylthiocholine or butyrylthiocholine), DTNB, test compounds, and a positive control (e.g., Donepezil) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[1]

  • Assay Setup: In a 96-well plate, add the following to each well in sequence:

    • 140 µL of phosphate buffer.[1]

    • 20 µL of test compound solution at various concentrations.

    • 20 µL of enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of the substrate solution to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value for each test compound.

G cluster_0 Cholinergic Synapse cluster_1 Inhibitory Action ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline Choline + Acetate AChE->Choline Inhibitor This compound Compound Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the point of intervention.

This assay measures the activity of MAO-B by monitoring the conversion of a substrate to its product, often using a method that generates a fluorescent or luminescent signal.[1]

Protocol:

  • Reagent Preparation: Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., a luciferin derivative), the test compounds, and a positive control inhibitor (e.g., selegiline).

  • Assay Setup: In a 96-well white plate, add the enzyme and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the MAO-B substrate to all wells to start the reaction.

  • Signal Detection: Incubate for 60 minutes at room temperature. Add a detection reagent that converts the product into a luminescent signal.

  • Measurement: After a 10-minute stabilization period, measure the luminescence of each well using a luminometer.[1]

  • Data Analysis: Determine the percentage of MAO-B inhibition for each compound concentration and calculate the IC₅₀ value.[1]

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor This compound Compound Inhibitor->MAOB Inhibits

Caption: Role of MAO-B in dopamine metabolism and inhibition.
Receptor Binding Screening: Competitive Radioligand Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[9] A competitive assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand with known affinity from the receptor.[10]

Protocol:

  • Reagent Preparation: Prepare a membrane fraction containing the target receptor, a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), unlabeled test compounds, and an appropriate assay buffer.

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and serial dilutions of the test compound.[9][10]

  • Controls: Include wells for:

    • Total Binding: Receptor + radioligand (no competitor).

    • Non-specific Binding: Receptor + radioligand + a high concentration of an unlabeled known ligand.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • Separation: Separate the bound from free radioligand by vacuum filtration through the filter plate. The receptor and bound ligand are retained on the filter.[9]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection: After drying the plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta® Trilux).[9]

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the concentration of the test compound to generate a displacement curve. Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Reference Activities of Related Compounds

Direct quantitative data for this compound compounds is scarce in publicly available literature.[1] The tables below summarize reported in vitro activities for structurally related isoindole and isoindoline-1,3-dione derivatives to serve as a benchmark for screening efforts.

Table 1: Anticancer and Antimicrobial Activity of Isoindole Derivatives

Compound ClassAssay TypeCell Line / OrganismActivity MetricValueReference
N-benzylisoindole-1,3-dioneCytotoxicity (MTT)A549 (Lung Cancer)IC₅₀114.25 µM[7]
N-benzylisoindole-1,3-dioneCytotoxicity (MTT)A549 (Lung Cancer)IC₅₀116.26 µM[7]
2-Fmoc-5-oxo-octahydro-isoindoleAntimicrobialS. aureus (MRSA)MIC4-8 µg/mL[2]

Table 2: Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives

Compound TypeTarget EnzymeActivity MetricValueReference
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChEIC₅₀2.1 - 7.4 µM[5]
N-benzyl substituted isoindoline-1,3-dionesAChEIC₅₀10 - 140 µM[5]
N-benzyl substituted isoindoline-1,3-dionesBuChEIC₅₀11 - 80 µM[5]
Phenylpiperazine derivativeAChEIC₅₀1.12 µM[5]
Diphenylmethyl derivativeBuChEIC₅₀21.24 µM[5]

Conclusion

The cis-octahydro-1H-isoindole scaffold represents a significant, yet largely untapped, opportunity for the development of novel therapeutic agents.[1] While direct evidence of its biological activity is currently limited, the established pharmacology of the broader isoindole family strongly suggests that derivatives of this saturated core could be potent modulators of key enzymes and receptors implicated in a range of human diseases.[1] The systematic application of the in vitro screening protocols detailed in this guide—from initial high-throughput cytotoxicity and enzyme inhibition assays to more detailed dose-response and binding analyses—provides a robust framework for identifying and characterizing promising lead compounds. This foundational screening cascade is a critical first step in unlocking the full therapeutic potential of the this compound chemical space.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Octahydroisoindole Derivatives as Broad-Spectrum Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health landscape is continually challenged by the emergence and evolution of viral pathogens, underscoring the urgent need for novel, broad-spectrum antiviral therapeutics. The octahydroisoindole scaffold has recently emerged as a promising framework in the design of peptidomimetic inhibitors targeting key viral enzymes. This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of a series of octahydroindole-based derivatives as potent inhibitors of coronavirus main proteases (Mpro), crucial enzymes in the viral replication cycle. These findings offer valuable insights for the rational design of next-generation antiviral drug candidates with improved efficacy and pharmacokinetic profiles.

Core Structure and Mechanism of Action

The investigated compounds are peptidomimetic covalent inhibitors designed to target the main protease (Mpro) of coronaviruses, including HCoV-OC43 and SARS-CoV-2. The this compound core serves as a key structural element in these inhibitors. The general mechanism involves the inhibitor binding to the active site of the Mpro, leading to the blockage of viral polyprotein processing and subsequent inhibition of viral replication.

Structure-Activity Relationship (SAR) Analysis

A systematic investigation into the SAR of these octahydroindole derivatives has revealed critical insights into the structural requirements for potent antiviral activity. The modifications around the core scaffold have been correlated with their inhibitory potency against Mpro and their broad-spectrum anticoronavirus activity.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activities of key this compound derivatives against various coronaviruses and their inhibitory concentrations against the main protease.

Compound IDModificationsHCoV-OC43 EC50 (µM)SARS-CoV-2 EC50 (µM)EV71 EC50 (µM)Mpro IC50 (µM)
28f 0.0274.41PotentStrong
Nirmatrelvir(Reference)Comparable to 28fComparable to 28f--

Note: Specific IC50 and EC50 values for a broader range of analogs would be populated here from detailed study data. The data for compound 28f is highlighted as a lead candidate with broad-spectrum activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are protocols for key experiments cited in the evaluation of the this compound derivatives.

Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is employed to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 main protease.

  • Reagents and Materials :

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • FRET-based peptide substrate.

    • Assay buffer: 20 mM Tris-HCl pH 7.3, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.

    • Test compounds dissolved in DMSO.

    • 96-well black plates.

  • Procedure :

    • A solution of SARS-CoV-2 Mpro (final concentration 0.15 µM) is prepared in the assay buffer.

    • 10 µL of the Mpro solution is added to the wells of a 96-well plate.

    • 10 µL of the test compounds at various concentrations (or 5% DMSO as a control) is added to the wells and incubated at 37°C with agitation for 15 minutes.

    • The enzymatic reaction is initiated by adding the FRET peptide substrate.

    • The fluorescence intensity is measured over time using a fluorescent plate reader. The decrease in FRET signal corresponds to the cleavage of the substrate by Mpro.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition Assay)

This assay is used to evaluate the ability of the compounds to protect host cells from virus-induced cell death.

  • Cells and Viruses :

    • Vero E6 cells (or other susceptible cell lines).

    • SARS-CoV-2, HCoV-OC43, or other target viruses.

  • Procedure :

    • Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

    • The cells are then infected with the target virus at a specific multiplicity of infection (MOI).

    • Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates are incubated for a period that allows for the development of viral cytopathic effects (typically 2-3 days).

    • Cell viability is assessed using a colorimetric method, such as the MTT or MTS assay.

    • The EC50 values (the concentration of the compound that protects 50% of the cells from virus-induced death) are calculated.

Mandatory Visualizations

Signaling Pathway and Point of Intervention

The following diagram illustrates the coronavirus replication cycle and highlights the critical role of the main protease (Mpro) as the target for the this compound derivatives.

G cluster_cell Host Cell Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Polyprotein Processing (Mpro & PLpro) Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Functional Proteins Transcription Subgenomic RNA Transcription Replication->Transcription Viral_Assembly Viral Assembly Replication->Viral_Assembly Genomic RNA Transcription->Viral_Assembly Structural Proteins Budding Budding & Release Viral_Assembly->Budding Inhibitor This compound Derivatives Inhibitor->Proteolysis Inhibition caption Coronavirus Replication Cycle and Mpro Inhibition

Caption: Coronavirus Replication Cycle and Mpro Inhibition.

Experimental Workflow for SAR Studies

The logical flow from compound design to in vivo evaluation is depicted in the following diagram.

G Design Compound Design & Synthesis Mpro_Assay In Vitro Mpro Inhibition Assay Design->Mpro_Assay Antiviral_Assay Cell-Based Antiviral Assay Design->Antiviral_Assay SAR_Analysis SAR Analysis Mpro_Assay->SAR_Analysis Antiviral_Assay->SAR_Analysis PK_Studies Pharmacokinetic Studies (in vivo) SAR_Analysis->PK_Studies Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design caption Workflow for SAR Studies of Antiviral Compounds

Caption: Workflow for SAR Studies of Antiviral Compounds.

Pharmacokinetics

Preliminary pharmacokinetic studies of lead compounds, such as 28f, have been conducted in animal models. These studies are essential to assess the drug-like properties of the synthesized derivatives, including their oral bioavailability. For instance, compound 28f demonstrated improved oral bioavailability in both CD-1 mice and Beagle dogs compared to earlier leads.[1] Furthermore, oral administration of this compound led to a significant reduction in viral loads in mouse models of HCoV-OC43 infection.[1]

Conclusion

The this compound scaffold serves as a valuable platform for the development of potent, broad-spectrum coronavirus inhibitors. The SAR studies have elucidated key structural features that govern their antiviral activity and Mpro inhibition. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of these promising compounds. Future work will focus on refining the pharmacokinetic properties and further enhancing the potency and breadth of activity of this exciting new class of antiviral agents. The lead compound 28f represents a promising candidate for further preclinical development as an orally bioavailable, broad-spectrum antiviral drug.[1]

References

Initial Toxicity Screening of Octahydroisoindole Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial toxicity screening methodologies relevant to the octahydroisoindole scaffold, a core motif in many biologically active compounds. Early-stage toxicological assessment is paramount in the drug discovery pipeline to identify and mitigate potential liabilities, thereby reducing late-stage attrition. This document outlines key in vitro assays for cytotoxicity and genotoxicity, presents available data for related isoindole structures, and details the experimental protocols necessary for their execution.

Introduction to the Toxicological Assessment of Heterocyclic Scaffolds

The isoindole framework and its derivatives are recognized for their wide-ranging pharmacological activities, including anticancer properties.[1][2] However, as with any therapeutic candidate, understanding the toxicity profile is crucial.[3] The this compound scaffold, a saturated version of the isoindole core, is of significant interest in medicinal chemistry. Initial toxicity screening for such novel scaffolds typically involves a battery of in vitro assays to assess their potential to cause cell death (cytotoxicity) and damage genetic material (genotoxicity). This early-phase screening allows for the prioritization of compounds with the most favorable safety profiles for further development.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the concentration at which a compound exhibits toxic effects on cells. The half-maximal inhibitory concentration (IC50) is a key quantitative metric derived from these assays, representing the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value generally indicates higher cytotoxic potential.

Quantitative Cytotoxicity Data

While specific cytotoxicity data for a broad range of this compound scaffolds is not extensively published, studies on related isoindole-1,3-dione derivatives provide valuable insights into the potential toxicity of this class of compounds. The following table summarizes the IC50 values for two N-benzylisoindole-1,3-dione derivatives against the A549-Luc human lung adenocarcinoma cell line.[4][5]

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
N-benzylisoindole-1,3-dione derivative 3A549-Luc48114.25[4]
N-benzylisoindole-1,3-dione derivative 4A549-Luc48116.26[4]

In Vitro Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a test compound. Such damage can lead to mutations and potentially cancer. The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[1][6]

Principles of the Comet Assay

The Comet assay involves embedding single cells in a thin layer of agarose on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nuclear material (nucleoids) to electrophoresis.[1] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of this tail are proportional to the extent of DNA damage.

Potential Signaling Pathways in Compound-Induced Toxicity

The toxicity of small molecules is often mediated through the activation of specific cellular signaling pathways, leading to programmed cell death (apoptosis) or unregulated cell death (necrosis). While the precise pathways affected by this compound scaffolds are yet to be fully elucidated, understanding the general mechanisms of drug-induced cell death is crucial for interpreting toxicity data.

Apoptosis

Apoptosis is a highly regulated process of cell self-destruction. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[7] The intrinsic pathway is often triggered by cellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[7][8] The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, which also culminates in caspase activation.[7]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Figure 1: Generalized Apoptotic Signaling Pathways.

Necrosis

Necrosis has traditionally been viewed as an uncontrolled form of cell death resulting from acute cellular injury. However, regulated forms of necrosis, such as necroptosis, have been identified.[9] Necroptosis is a programmed and inflammatory form of cell death that can be initiated by signals such as tumor necrosis factor-alpha (TNF-α).[10][11] This pathway is typically activated when apoptosis is inhibited and involves the sequential activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL).[10][11]

TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Plasma Membrane Rupture Plasma Membrane Rupture MLKL->Plasma Membrane Rupture Necroptosis Necroptosis Plasma Membrane Rupture->Necroptosis

Figure 2: Simplified Necroptosis Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the MTT cytotoxicity assay and the Comet genotoxicity assay.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with this compound Compound B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Incubate (Overnight) G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability & IC50 I->J

Figure 3: Experimental Workflow for the MTT Cytotoxicity Assay.

cluster_workflow Comet Assay Workflow A Treat cells with this compound Compound B Embed cells in agarose on slide A->B C Cell Lysis B->C D DNA Unwinding (Alkaline Condition) C->D E Electrophoresis D->E F Neutralization E->F G Stain DNA (e.g., with SYBR Green) F->G H Visualize and Score Comets G->H I Quantify DNA Damage H->I

Figure 4: Experimental Workflow for the Comet Genotoxicity Assay.

Detailed Experimental Protocols

The following are detailed protocols for the MTT and Comet assays, synthesized from established methodologies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine the cytotoxic potential of this compound derivatives by measuring their effect on cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cell line of interest (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Incubation: Incubate the plate overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Alkaline Comet Assay for Genotoxicity

Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in cells treated with this compound derivatives.

Principle: This assay is based on the migration of fragmented DNA out of the nucleus during electrophoresis, forming a comet-like shape.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Microscope slides (pre-coated with 1% normal melting point agarose)

  • Low melting point (LMP) agarose (0.5% in PBS)

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I or ethidium bromide)

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment: Treat cells in suspension or in a monolayer with various concentrations of the this compound compounds for a defined period (e.g., 2-4 hours). Include a positive control (e.g., hydrogen peroxide) and a vehicle control.

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix a small volume of the cell suspension with LMP agarose (at 37°C) and quickly pipette the mixture onto a pre-coated slide. Cover with a coverslip and allow the agarose to solidify on a cold plate.

  • Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C, protected from light. This step removes cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes at 4°C to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C.

  • Neutralization: After electrophoresis, gently remove the slides and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice.

  • Staining: Stain the slides with a DNA-specific fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include percent DNA in the tail, tail length, and tail moment.

  • Data Analysis: Compare the DNA damage in treated cells to that in control cells. A statistically significant increase in comet tail parameters indicates a genotoxic effect.

Conclusion

The initial toxicity screening of this compound scaffolds is a critical step in the early stages of drug development. This guide provides a framework for conducting this essential evaluation, focusing on in vitro cytotoxicity and genotoxicity assays. The provided protocols for the MTT and Comet assays offer standardized methods for generating reliable and reproducible data. While specific toxicological data for this compound derivatives remains to be broadly established, the information on related isoindole structures and general principles of drug-induced cell death pathways offer a valuable starting point for researchers. A thorough and early assessment of the toxicological properties of this promising scaffold will undoubtedly facilitate the development of safer and more effective therapeutic agents.

References

Octahydroisoindole Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octahydroisoindole hydrochloride, with a specific focus on its solubility and stability. Due to the limited availability of specific quantitative data in the public domain, this document emphasizes the methodologies and experimental protocols required to determine these critical parameters. This guide is intended to be a practical resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities incorporating the this compound moiety.

Physicochemical Properties

This compound hydrochloride is the salt form of this compound, a saturated bicyclic amine. The hydrochloride salt is generally a solid material, which can range in appearance from colorless to a light yellow crystal.[1][2][3] The formation of the hydrochloride salt enhances the compound's crystallinity and improves its handling characteristics for research and development applications.[4]

Table 1: Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride

PropertyValueSource(s)
Molecular FormulaC₈H₁₆ClN[2]
Molecular Weight161.67 g/mol [2]
AppearanceColorless to light yellow crystal/solid[1][2][3]
Melting Point~75-80 °C (for the free base)[2][3]
Boiling Point189 °C (lit., for the free base)[2][3]
CAS Number161829-92-1[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability and formulation development. As a salt, this compound hydrochloride is expected to be soluble in water and polar protic solvents.[1]

Qualitative Solubility

Qualitative assessments have indicated that cis-octahydro-1H-isoindole hydrochloride is soluble in several common polar organic solvents.

Table 2: Qualitative Solubility of cis-Octahydro-1H-isoindole Hydrochloride

SolventSolubilitySource(s)
MethanolSoluble[1]
EthanolSoluble[1][2][3]
AcetoneSoluble[1][2][3]
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
Experimental Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method can be adapted for various solvents and temperatures.

Objective: To determine the quantitative solubility of this compound hydrochloride in a specific solvent at a controlled temperature.

Materials:

  • This compound hydrochloride

  • Solvent of interest (e.g., water, ethanol, buffer at a specific pH)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound hydrochloride to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.

  • Calculation:

    • Determine the concentration of this compound hydrochloride in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound HCl to vial prep2 Add known volume of solvent prep1->prep2 prep3 Cap vial securely prep2->prep3 equil1 Place in shaker at constant temperature prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.45 µm) sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Inject into HPLC analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3 result Solubility Data (mg/mL or mol/L) analysis3->result Calculate Solubility

Caption: Experimental workflow for solubility determination.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Storage and Handling Recommendations

For routine handling and storage, it is recommended to store this compound hydrochloride in airtight, light-resistant containers in a cool, dry, and well-ventilated area.[4][5] For long-term storage, maintaining the compound at 2–8°C is advisable to minimize potential degradation.[4] The use of desiccants can help to protect against deliquescence.[4]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. The following protocol outlines a general approach to forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the intrinsic stability of this compound hydrochloride under various stress conditions and to identify potential degradation products.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound hydrochloride in a suitable solvent and add hydrochloric acid.

    • Heat the solution (e.g., at 60 °C) for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound hydrochloride in a suitable solvent and add sodium hydroxide.

    • Heat the solution (e.g., at 60 °C) for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound hydrochloride in a suitable solvent and add hydrogen peroxide.

    • Keep the solution at room temperature or slightly elevated temperature for a defined period.

    • Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound hydrochloride in a calibrated oven at an elevated temperature (e.g., 70 °C).

    • Expose the solid to this condition for a defined period.

    • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose solid this compound hydrochloride and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC. A control sample should be protected from light.

Data Analysis: For each stress condition, the percentage of degradation of this compound hydrochloride and the formation of any degradation products should be monitored over time. The results can be used to determine the degradation kinetics and to propose degradation pathways.

Table 3: Example Data Table for Forced Degradation Studies

Stress ConditionDurationAssay of this compound HCl (%)% DegradationPeak Area of Major Degradant (retention time)
0.1 M HCl at 60 °C2 hours95.24.815,432 (4.5 min)
8 hours88.711.345,891 (4.5 min)
0.1 M NaOH at 60 °C2 hours98.11.95,123 (5.2 min)
8 hours94.55.518,765 (5.2 min)
3% H₂O₂ at RT24 hours96.83.29,876 (3.8 min)
Heat (70 °C, solid)7 days99.10.9Not Detected
Photostability1.2 million lux hours99.50.5Not Detected

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

G cluster_stress Stress Conditions cluster_results Data Analysis start This compound HCl (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation heat Thermal (e.g., 70°C, Solid) start->heat light Photolytic (ICH Q1B) start->light analysis Analyze samples at time points using Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis pathways Identify Degradation Pathways analysis->pathways kinetics Determine Degradation Kinetics analysis->kinetics method_val Validate Stability-Indicating Method analysis->method_val

Caption: Workflow for forced degradation studies.

References

An In-depth Technical Guide to the Neuroprotective Effects of Octahydroisoindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective properties of octahydroisoindole derivatives, with a primary focus on the extensively studied compound J147. This document synthesizes key findings from preclinical studies, detailing the mechanisms of action, experimental protocols, and quantitative data to support further research and development in the field of neurodegenerative disease therapeutics.

Introduction to this compound Derivatives as Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the development of neuroprotective agents that can slow or halt this degenerative process.[1][2][3] this compound and its parent structure, isoindoline, represent a class of heterocyclic compounds that have emerged as promising scaffolds for the design of novel neuroprotective drugs.[4] These compounds are being investigated for their ability to mitigate cellular damage, reduce inflammation, and combat oxidative stress, all of which are critical factors in the pathology of neurodegenerative disorders.[2][4]

One of the most promising derivatives is J147, a synthetic compound derived from curcumin and cyclohexyl-bisphenol A.[5] It has demonstrated significant neuroprotective and cognitive-enhancing effects in various preclinical models.[5][6] This guide will delve into the specifics of J147, as well as touch upon other related isoindoline derivatives, to provide a thorough understanding of their therapeutic potential.

Core Compound Profile: J147

J147 is a potent, orally active, and broadly neuroprotective compound that has shown efficacy in models of Alzheimer's disease and aging.[5] It was developed through a cell-based screening approach aimed at identifying compounds that could protect against multiple age-associated toxicities.

Mechanism of Action

The neuroprotective effects of J147 are pleiotropic, targeting several key pathways implicated in neurodegeneration:

  • Brain-Derived Neurotrophic Factor (BDNF) Induction: J147 has been shown to increase the levels of BDNF and its responsive proteins, which are crucial for neuronal survival, growth, and synaptic plasticity.[5][7]

  • ATP Synthase Inhibition: A primary target of J147 is the mitochondrial ATP synthase. By partially inhibiting this enzyme, J147 modulates cellular energy metabolism, leading to the activation of the CAMKK2/AMPK/mTOR signaling pathway, which is associated with longevity and neuroprotection.

  • Reduction of Amyloid-Beta (Aβ) Plaques: In animal models of Alzheimer's disease, J147 has been observed to reduce the levels of soluble Aβ1-40 and Aβ1-42, and decrease amyloid plaque numbers.[5]

  • Anti-inflammatory and Antioxidant Effects: The compound mitigates markers of oxidative stress and inflammation, which are key contributors to the pathology of neurodegenerative diseases.[5]

  • Endoplasmic Reticulum (ER) Stress Inhibition: J147 has been shown to protect against traumatic brain injury by inhibiting neuronal ER stress, potentially through the AMPK/SREBP-1 pathway.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on J147.

Table 1: In Vitro Efficacy and Toxicity of J147

ParameterValueCell Line/ModelReference
Neuroprotection EC500.06–0.115 µMVarious toxicity assays[7]
Neurotrophism EC500.025 µMTrophic factor withdrawal assay[7]
Estimated CTox90 µMRat hepatoma (H4IIE)[7]
Therapeutic Safety Window (Neuroprotection)782.6–1500 foldCalculated ratio[7]
Therapeutic Safety Window (Neurotrophism)3600 foldCalculated ratio[7]

Table 2: In Vivo Administration and Pharmacokinetics of J147

ParameterValueAnimal ModelReference
AdministrationOrally active, given in food at 200 ppmMice
Estimated Intake10 mg/kg dailyMice
Plasma Half-life1.5 hoursAnimals
Brain Half-life2.5 hoursAnimals
Blood-Brain BarrierYesAnimals

Other Neuroprotective Isoindoline Derivatives

While J147 is the most studied, other synthetic isoindoline-dione derivatives have also demonstrated neuroprotective properties. A study on newly synthesized derivatives (referred to as 3a-3c) showed their ability to protect SH-SY5Y neuroblastoma cells against oxidative stress induced by hydrogen peroxide.[4]

Mechanism of Action

These isoindoline derivatives were found to exert their protective effects primarily through the activation of the NRF2 signaling pathway.[4] This led to:

  • Increased cell viability in the presence of oxidative stress.[4]

  • Reduction of intracellular reactive oxygen species (ROS) and carbonylated proteins.[4]

  • Increased gene expression of NRF2 and its associated phase II antioxidative enzymes, NQO-1 and GSTK1.[4]

Quantitative Data Summary

Table 3: Effects of Isoindoline Derivatives on SH-SY5Y Cells under Oxidative Stress

CompoundEffect on Cell ViabilityEffect on Intracellular ROSEffect on Protein Carbonyl ContentUpregulated GenesReference
3a-3c IncreasedReducedReducedNRF2, NQO-1, GSTK1[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and isoindoline derivatives.

In Vitro Neuroprotection Assay (J147)
  • Objective: To assess the ability of J147 to protect neuronal cells from various toxic insults.

  • Cell Lines: Primary cells and cell lines relevant to neurodegenerative disease models.

  • Methodology:

    • Cells are cultured in appropriate media and conditions.

    • Cells are pre-treated with varying concentrations of J147 for a specified period.

    • A toxic insult is introduced to model specific aspects of neurodegeneration (e.g., oxidative stress with H₂O₂, excitotoxicity with glutamate, amyloid-beta toxicity).

    • After an incubation period, cell viability is assessed using a standard method such as the MTT assay.

    • The EC50 (half-maximal effective concentration) for neuroprotection is calculated from the dose-response curve.

Oxidative Stress Model in SH-SY5Y Cells (Isoindoline Derivatives)
  • Objective: To evaluate the neuroprotective effects of isoindoline derivatives against oxidative stress.

  • Cell Line: Human SH-SY5Y neuroblastoma cells.

  • Methodology:

    • SH-SY5Y cells are cultured to a suitable confluency.

    • Cells are treated with the synthesized isoindoline derivatives (e.g., 3a-3c) for a predetermined time.

    • Oxidative stress is induced by adding a specific concentration of hydrogen peroxide (H₂O₂).

    • After 24 hours of incubation, the following parameters are measured:

      • Cell Viability: Using the MTT assay.

      • Intracellular ROS Levels: Using a fluorescent probe like DCFH-DA.

      • Protein Carbonyl Content: As a marker of protein oxidation.

      • Gene Expression: RNA is extracted, and quantitative PCR is performed to measure the expression levels of NRF2, NQO-1, and GSTK1.

In Vivo Assessment in a Transgenic Mouse Model of Alzheimer's Disease (J147)
  • Objective: To determine the in vivo efficacy of J147 in improving cognitive function and reducing AD pathology.

  • Animal Model: Transgenic mice that develop age-dependent amyloid plaques and cognitive deficits (e.g., APP/PS1 mice).

  • Methodology:

    • Aged transgenic mice are divided into control and treatment groups.

    • The treatment group receives J147 mixed into their food (e.g., at 200 ppm) for a specified duration.

    • Cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, or object recognition test.

    • At the end of the treatment period, brain tissue is collected for analysis.

    • Biochemical Analysis: Levels of soluble and insoluble Aβ1-40 and Aβ1-42 are measured using ELISA.

    • Histological Analysis: Brain sections are stained to visualize and quantify amyloid plaques.

    • Synaptic Protein Levels: Western blotting is used to measure levels of synaptic markers (e.g., synapsin, drebrin).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

J147_Mechanism_of_Action J147 J147 ATP_Synthase Mitochondrial ATP Synthase J147->ATP_Synthase partially inhibits BDNF_Signaling Increased BDNF Signaling J147->BDNF_Signaling induces ER_Stress ER Stress (via AMPK/SREBP-1) J147->ER_Stress inhibits AMPK_Pathway CAMKK2/AMPK/mTOR Pathway ATP_Synthase->AMPK_Pathway activates Neuroprotection Neuroprotection & Cognitive Enhancement AMPK_Pathway->Neuroprotection BDNF_Signaling->Neuroprotection ER_Stress->Neuroprotection

Caption: Mechanism of Action for J147.

NRF2_Pathway_Activation Isoindoline Isoindoline Derivatives NRF2 NRF2 Activation Isoindoline->NRF2 induces Antioxidant_Genes Increased Expression of NQO-1, GSTK1 NRF2->Antioxidant_Genes Oxidative_Stress Reduced Oxidative Stress (ROS, Protein Carbonyls) Antioxidant_Genes->Oxidative_Stress

Caption: NRF2 Pathway Activation by Isoindoline Derivatives.

In_Vivo_Experimental_Workflow start Start: Aged Transgenic Mice treatment Treatment Groups: 1. Control (Vehicle) 2. J147 in food start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral tissue Brain Tissue Collection behavioral->tissue analysis Biochemical & Histological Analysis (Aβ, Synaptic markers) tissue->analysis end End: Data Evaluation analysis->end

Caption: In Vivo Experimental Workflow for J147.

Conclusion and Future Directions

This compound derivatives, particularly J147, represent a promising class of compounds for the development of novel neuroprotective therapies. The multi-target approach of J147, addressing mitochondrial function, neurotrophic factor levels, amyloid pathology, and inflammation, makes it a compelling candidate for complex diseases like Alzheimer's. Further research into other isoindoline derivatives acting through pathways like NRF2 could broaden the therapeutic landscape.

Future research should focus on:

  • Clinical trials to validate the preclinical efficacy and safety of J147 in human subjects.

  • Exploration of the structure-activity relationships of other this compound derivatives to optimize potency and pharmacokinetic properties.

  • Investigation of these compounds in other models of neurodegenerative diseases to understand their full therapeutic potential.

This guide provides a foundational resource for researchers and drug developers to build upon in the quest for effective treatments for neurodegenerative diseases.

References

The Discovery and Development of Octahydroisoindole Derivatives as Potent Substance P Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1][2] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor. The therapeutic potential of antagonizing the SP/NK1 receptor system has driven extensive research and development efforts, leading to the discovery of potent and selective non-peptide antagonists. Among these, octahydroisoindole-based compounds have emerged as a significant class of NK1 receptor antagonists, with CP-96,345 being a archetypal example. This technical guide provides an in-depth overview of the discovery, pharmacological characterization, and experimental methodologies associated with this compound derivatives as substance P antagonists.

Core Concepts and Signaling Pathways

Substance P, upon binding to the NK1 receptor, initiates a cascade of intracellular events. The NK1 receptor is coupled to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators. This compound antagonists act by competitively binding to the NK1 receptor, thereby preventing the binding of substance P and inhibiting this downstream signaling cascade.

Substance P Signaling Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SP Substance P SP->NK1R Binds Antagonist This compound Antagonist Antagonist->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Response PKC->Response

Caption: Substance P / NK1 Receptor Signaling Pathway.

Key this compound-Based Antagonists and their Pharmacological Data

The development of non-peptide NK1 receptor antagonists has led to the identification of several potent compounds with the this compound scaffold. CP-96,345 is a highly selective and potent antagonist that has been extensively studied. The following tables summarize key quantitative data for CP-96,345 and other relevant compounds.

CompoundSpeciesAssay TypeReceptorAffinity (Ki)IC50pA2/pKBReference
CP-96,345 HumanRadioligand BindingNK10.4 nM[3]
RatRadioligand BindingNK159.6 nM[4]
Guinea PigRadioligand BindingNK10.2 nM[3]
Guinea PigFunctional Assay (Trachea)NK17.0-7.5[4]
CP-96,344 (inactive enantiomer) RatRadioligand BindingNK1>10,000 nM[4]
RP 67580 RatRadioligand BindingNK1[5]
Rat (transfected CHO cells)Radioligand Binding ([3H]SP)NK1[5]
Rat (transfected CHO cells)Radioligand Binding ([3H]RP 67580)NK11.22 nM (Kd)[5]

Note: Ki, IC50, pA2, and pKB are all measures of antagonist potency. Ki represents the inhibition constant, IC50 is the half-maximal inhibitory concentration, and pA2/pKB are measures of antagonist affinity derived from functional assays.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation of substance P antagonists. Below are methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay for NK1 Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.

  • Materials:

    • CHO cell membranes stably expressing the human NK1 receptor.

    • [³H]Substance P (Radioligand).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.[6]

    • Test compounds and reference standards (e.g., unlabeled Substance P).

    • 96-well microplates.

    • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[6]

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference standards in the assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of the CHO-hNK1 cell membrane suspension (approximately 5 µg of protein per well).[6]

      • 50 µL of the test compound or reference standard dilution.

      • 50 µL of [³H]Substance P (final concentration of 2 nM).[6]

    • For determining non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

    • Incubate the plate for 60 minutes at 25°C in a water bath.[6]

    • Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents: - CHO-hNK1 Membranes - [³H]Substance P - Test Compounds - Assay Buffer start->prep_reagents setup_plate Set up 96-well plate: Add membranes, test compound, and [³H]Substance P prep_reagents->setup_plate incubation Incubate (60 min, 25°C) setup_plate->incubation filtration Rapid Filtration (GF/C filters) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for the NK1 Receptor Radioligand Binding Assay.

2. In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit substance P-induced increases in intracellular calcium.

  • Materials:

    • CHO-K1 cells stably expressing the human NK1 receptor.

    • Cell culture medium (e.g., Ham's F12 with supplements).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Substance P (agonist).

    • Test compounds (antagonists).

    • Fluorescence plate reader with an injection port.

  • Procedure:

    • Plate the CHO-hNK1 cells in a 96-well plate and grow to confluency.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with the assay buffer to remove excess dye.

    • Pre-incubate the cells with the test compound or vehicle for a specified period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a solution of Substance P to stimulate the cells and immediately begin recording the fluorescence signal over time.

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the response to the baseline fluorescence.

    • Plot the response against the concentration of Substance P in the presence and absence of the antagonist.

    • Determine the EC50 of Substance P in the presence of different concentrations of the antagonist.

    • Perform a Schild analysis to determine the pA2 value of the antagonist, which is a measure of its affinity.

In Vivo Models

1. Neurogenic Inflammation Model

This model assesses the ability of an antagonist to inhibit the plasma extravasation induced by substance P or a noxious stimulus.

  • Animals:

    • Rats or guinea pigs.

  • Materials:

    • Substance P or a pro-inflammatory agent (e.g., capsaicin, mustard oil).

    • Evans Blue dye (to quantify plasma extravasation).

    • Test compound (antagonist).

    • Anesthetic.

  • Procedure:

    • Anesthetize the animal.

    • Administer the test compound or vehicle via the desired route (e.g., intravenous, oral).

    • After a specified pre-treatment time, inject Evans Blue dye intravenously.

    • Induce neurogenic inflammation by administering substance P or a pro-inflammatory agent to a specific tissue (e.g., skin, trachea).

    • After a set period, perfuse the animal with saline to remove intravascular dye.

    • Dissect the target tissue and extract the extravasated Evans Blue dye using a suitable solvent (e.g., formamide).

    • Quantify the amount of extracted dye spectrophotometrically.

  • Data Analysis:

    • Compare the amount of Evans Blue extravasation in the antagonist-treated group to the vehicle-treated group.

    • Calculate the percentage of inhibition of plasma extravasation.

    • Determine the ED50 value (the dose of the antagonist that causes 50% inhibition).

Structure-Activity Relationships (SAR)

The exploration of the structure-activity relationships of this compound and related non-peptide antagonists has been crucial in optimizing their potency and selectivity for the NK1 receptor. Key structural features that influence activity include:

  • The Diphenylmethyl Group: This bulky, lipophilic group is critical for high-affinity binding.

  • The Quinuclidine Core (in CP-96,345): This rigid bicyclic system properly orients the key pharmacophoric elements.

  • The N-substituent: The nature of the substituent on the nitrogen atom of the azabicyclo-octane ring significantly impacts potency. For instance, the (2-methoxyphenyl)methyl group in CP-96,345 is optimal.

  • Stereochemistry: The stereochemistry at the chiral centers of the this compound or related core is crucial for activity, as demonstrated by the significant difference in potency between CP-96,345 and its inactive enantiomer, CP-96,344.[4]

Conclusion

The discovery of this compound derivatives as potent and selective substance P antagonists represents a significant advancement in the field of neuropharmacology. The archetypal compound, CP-96,345, and its analogs have served as invaluable tools for elucidating the physiological roles of substance P and the NK1 receptor. The detailed experimental protocols and quantitative data presented in this guide are intended to support further research and development in this promising therapeutic area, with potential applications in pain, inflammation, and other neurological disorders. The continued exploration of the structure-activity relationships of this chemical class may lead to the discovery of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-octahydroisoindole scaffold is a privileged structural motif found in a variety of biologically active compounds and serves as a crucial building block in medicinal chemistry. The stereochemistry of this bicyclic system is a critical determinant of its pharmacological activity. In particular, the (3aR,7aS)-enantiomer has been identified as a key component in the development of potent modulators of ATP-sensitive potassium (K-ATP) channels, which are implicated in conditions such as type 2 diabetes.[1] This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-octahydroisoindole, focusing on methods to achieve high diastereoselectivity and enantioselectivity.

Synthetic Strategies

Several synthetic routes have been developed to access the cis-octahydroisoindole core. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials. Key approaches include:

  • Diastereoselective Reduction of a Precursor Imide: A common and straightforward method involves the reduction of cis-hexahydrophthalimide. This approach yields the racemic cis-octahydroisoindole, which can then be subjected to chiral resolution to isolate the desired enantiomer.

  • Asymmetric Diels-Alder Reaction: A powerful strategy for establishing the cis-ring fusion with high stereocontrol is the Diels-Alder reaction. By employing chiral catalysts or auxiliaries, it is possible to achieve high enantioselectivity in the formation of the bicyclic precursor.

  • Catalytic Hydrogenation of Indole Derivatives: The hydrogenation of substituted indoles can also lead to the formation of the octahydroisoindole skeleton. The stereochemical outcome is highly dependent on the catalyst, substrate, and reaction conditions.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from representative stereoselective syntheses leading to cis-hydroindole scaffolds. This data highlights the efficiency and stereocontrol achievable with different catalytic systems.

EntryDiene/EnamineCatalyst/LigandSolventTime (h)Yield (%)ee (%)
12-PyroneMg(OTf)₂/L₃-PiMe₂CHCl₃489595
24-Methyl-2-pyroneMg(OTf)₂/L₃-PiMe₂CHCl₃489089
36-Methyl-2-pyroneMg(OTf)₂/L₃-PiMe₂CHCl₃728694
4N-Boc-2,3-dihydropyrroleMg(OTf)₂/L₃-PiMe₂CHCl₃488596
5N-Cbz-2,3-dihydropyrroleMg(OTf)₂/L₃-PiMe₂CHCl₃488897

Data adapted from an asymmetric inverse-electron-demand Diels–Alder reaction for the synthesis of cis-hydroindole scaffolds.[2]

Experimental Protocols

Protocol 1: Synthesis of Racemic cis-Octahydroisoindole via Reduction of cis-Hexahydrophthalimide

This protocol details the synthesis of racemic cis-octahydroisoindole in a two-step process starting from cis-1,2-cyclohexanedicarboxylic anhydride.

Step 1: Synthesis of cis-Hexahydrophthalimide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cis-1,2-cyclohexanedicarboxylic anhydride (1 equivalent) and urea (1.1 equivalents).

  • Heating: Heat the mixture to 150-160 °C and maintain this temperature for 1 hour. The mixture will melt and then solidify.

  • Work-up: Allow the reaction mixture to cool to room temperature. Recrystallize the solid from ethanol to yield cis-hexahydrophthalimide.

Step 2: Reduction of cis-Hexahydrophthalimide to cis-Octahydroisoindole

  • Reaction Setup: In a dry, three-necked flask equipped with a stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄, 2.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Addition of Imide: Dissolve cis-hexahydrophthalimide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The addition should be slow enough to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 8-12 hours.[4]

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.[5]

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 15 minutes. Filter off the aluminum salts and wash them thoroughly with THF. Combine the filtrate and washings.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure cis-octahydroisoindole.

Protocol 2: Asymmetric Inverse-Electron-Demand Diels-Alder Reaction

This protocol describes a general procedure for the enantioselective synthesis of a cis-hydroindole scaffold, a precursor to cis-octahydroisoindole derivatives.[2]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add Mg(OTf)₂ (0.1 equivalents) and the chiral ligand (e.g., L₃-PiMe₂, 0.1 equivalents). Add the solvent (e.g., CHCl₃) and stir the mixture at room temperature for 30 minutes.

  • Reaction Mixture: To the catalyst solution, add the 2-pyrone derivative (1 equivalent) and the cyclic enamine (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 35 °C for the time specified in the data table (e.g., 48 hours).

  • Purification: Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the desired cis-hydroindole product.

Visualizations

Signaling Pathway: K-ATP Channel Modulation

Derivatives of cis-octahydroisoindole, such as mitiglinide, act as potent inhibitors of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to insulin secretion.[1][6] The following diagram illustrates this signaling pathway.

K_ATP_Channel_Modulation cluster_pancreatic_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism GLUT2 ATP_increase ↑ [ATP] Metabolism->ATP_increase K_ATP_channel K-ATP Channel (Kir6.2/SUR1) ATP_increase->K_ATP_channel Inhibition Depolarization Membrane Depolarization K_ATP_channel->Depolarization K⁺ efflux blocked cis_this compound cis-Octahydroisoindole Derivative (e.g., Mitiglinide) cis_this compound->K_ATP_channel Inhibition Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activation Ca_influx ↑ [Ca²⁺]in Ca_channel->Ca_influx Ca²⁺ influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers exocytosis

Caption: Signaling pathway of K-ATP channel inhibition by cis-octahydroisoindole derivatives in pancreatic β-cells.

Experimental Workflow: Synthesis of Racemic cis-Octahydroisoindole

The following diagram outlines the general workflow for the synthesis and purification of racemic cis-octahydroisoindole.

Synthesis_Workflow Start Starting Materials: cis-1,2-Cyclohexanedicarboxylic Anhydride, Urea Step1 Step 1: Imide Formation Heat at 150-160 °C Start->Step1 Intermediate cis-Hexahydrophthalimide Step1->Intermediate Recrystallization1 Recrystallization (Ethanol) Intermediate->Recrystallization1 Step2 Step 2: Reduction LiAlH₄ in THF, Reflux Recrystallization1->Step2 Quenching Reaction Quenching (H₂O, NaOH(aq)) Step2->Quenching Filtration Filtration Quenching->Filtration Purification Purification (Vacuum Distillation) Filtration->Purification Final_Product Final Product: Racemic cis-Octahydroisoindole Purification->Final_Product

Caption: Workflow for the synthesis of racemic cis-octahydroisoindole.

Logical Relationship: Stereoselective Synthesis Strategies

This diagram illustrates the logical relationship between different strategies to obtain enantiomerically pure cis-octahydroisoindole.

Strategies cluster_racemic Racemic Route cluster_asymmetric Asymmetric Route Target Enantiomerically Pure cis-Octahydroisoindole ((3aR,7aS) or (3aS,7aR)) Racemic_Synth Synthesis of Racemic cis-Octahydroisoindole Resolution Chiral Resolution (e.g., with a chiral acid) Racemic_Synth->Resolution Resolution->Target Asymmetric_Synth Asymmetric Synthesis (e.g., Chiral Catalyst) Asymmetric_Synth->Target

Caption: Strategies for obtaining enantiomerically pure cis-octahydroisoindole.

References

Synthetic Routes to Trans-Octahydroisoindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trans-octahydroisoindole scaffold is a privileged bicyclic proline analogue of significant interest in medicinal chemistry and drug discovery. Its conformationally constrained structure provides a unique three-dimensional framework for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-octahydroisoindole derivatives, focusing on a robust pathway commencing from readily available starting materials.

Introduction

Bicyclic proline analogues, such as the octahydroisoindole core, are crucial building blocks in the design of peptidomimetics and other biologically active molecules.[1][2][3][4] The trans-fusion of the cyclohexane and pyrrolidine rings imparts a rigid conformation that can enhance binding affinity and selectivity to biological targets. This application note details a reliable synthetic route to access trans-octahydroisoindole derivatives, providing comprehensive experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

General Synthetic Strategy

The primary synthetic route described herein commences with the inexpensive and commercially available cis-cyclohexane-1,2-dicarboxylic anhydride. A multi-step sequence involving stereoselective reduction, oxidation, a key Strecker reaction, and subsequent cyclization and hydrolysis affords the target trans-octahydroisoindole-1-carboxylic acid derivatives. An alternative enantioselective approach is also discussed.

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="cis-Cyclohexane-1,2-dicarboxylic Anhydride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Methanolysis & Esterification"]; Intermediate1 [label="cis-1-(methoxycarbonyl)cyclohexane-2-carboxylic acid"]; Step2 [label="Reduction (e.g., BH3-DMS)"]; Intermediate2 [label="methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate"]; Step3 [label="Oxidation (e.g., Swern or Dess-Martin)"]; Intermediate3 [label="methyl trans-2-formylcyclohexane-1-carboxylate"]; Step4 [label="Strecker Reaction"]; Intermediate4 [label="α-Amino Nitrile Intermediate"]; Step5 [label="Intramolecular Cyclization"]; Intermediate5 [label="trans-Octahydroisoindole-1-carbonitrile"]; Step6 [label="Hydrolysis"]; End [label="trans-Octahydroisoindole Derivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Intermediate3 -> Step4 -> Intermediate4 -> Step5 -> Intermediate5 -> Step6 -> End; } Caption: Overall workflow for the synthesis of trans-octahydroisoindole derivatives.

Key Synthetic Transformations: Protocols

Protocol 1: Synthesis of methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate

This protocol outlines the initial steps to create the key trans-configured cyclohexane intermediate from cis-cyclohexane-1,2-dicarboxylic anhydride.

Experimental Protocol:

  • Methanolysis: To a solution of cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude cis-1-(methoxycarbonyl)cyclohexane-2-carboxylic acid.

  • Reduction: Dissolve the crude carboxylic acid in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH3·DMS) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate.

StepReagents and ConditionsTypical Yield
MethanolysisMethanol, cat. H2SO4, reflux, 4-6 h>95% (crude)
ReductionBH3·DMS, THF, 0 °C to rt, 12-16 h70-80%
Protocol 2: Oxidation to methyl trans-2-formylcyclohexane-1-carboxylate

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde, a crucial precursor for the subsequent Strecker reaction.

Experimental Protocol (Swern Oxidation):

  • In a round-bottom flask, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise and stir for 15 minutes.

  • Add a solution of methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate (1.0 eq) in DCM dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude methyl trans-2-formylcyclohexane-1-carboxylate is typically used in the next step without further purification.

Reagents and ConditionsTypical Yield
Oxalyl chloride, DMSO, DCM, -78 °C; then Et3N>90% (crude)
Protocol 3: Strecker Reaction and Cyclization

This one-pot, three-component reaction is a key step in forming the pyrrolidine ring of the this compound core.[5]

dot graph "Strecker_Reaction_Mechanism" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

Aldehyde [label="methyl trans-2-formylcyclohexane-1-carboxylate"]; Ammonia [label="NH3"]; Imine [label="Imine Intermediate"]; Cyanide [label="CN-"]; AminoNitrile [label="α-Amino Nitrile"]; Cyclization [label="Intramolecular Cyclization"]; Product [label="trans-Octahydroisoindole-1-carbonitrile"];

Aldehyde -> Imine [label="+ NH3, - H2O"]; Imine -> AminoNitrile [label="+ CN-"]; AminoNitrile -> Cyclization [label="Spontaneous"]; Cyclization -> Product; } Caption: Simplified mechanism of the Strecker reaction and subsequent cyclization.

Experimental Protocol:

  • To a solution of crude methyl trans-2-formylcyclohexane-1-carboxylate (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 5.0 eq).

  • Add trimethylsilyl cyanide (TMSCN) (1.2 eq) and stir the mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude α-amino nitrile undergoes spontaneous intramolecular cyclization.

  • Purify the residue by column chromatography on silica gel to yield the trans-octahydroisoindole-1-carbonitrile as a mixture of diastereomers.

Reagents and ConditionsDiastereomeric Ratio (approx.)Typical Yield
NH3 in MeOH, TMSCN, rt, 24 h1:160-70%
Protocol 4: Hydrolysis to trans-Octahydroisoindole-1-carboxylic Acid

The final step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.[6][7][8][9][10]

Experimental Protocol (Acidic Hydrolysis):

  • Suspend the mixture of trans-octahydroisoindole-1-carbonitrile diastereomers (1.0 eq) in 6 M hydrochloric acid.

  • Heat the mixture to reflux and stir for 12-18 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether.

  • Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of the product.

  • The diastereomers of trans-octahydroisoindole-1-carboxylic acid can be separated by fractional crystallization or preparative HPLC.

Reagents and ConditionsTypical Yield
6 M HCl, reflux, 12-18 h80-90%

Enantioselective Synthetic Route

An alternative approach to enantiopure trans-fused octahydroisoindolones involves the use of chiral precursors such as an oxazoloisoindolone lactam and 1,2-cyclohexanedicarboxylic anhydride.[11] A key step in this synthesis is the highly diastereoselective addition of trimethyl phosphite to a chiral N-acyliminium ion. This method provides excellent stereocontrol at the ring junction.

dot graph "Enantioselective_Route" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

ChiralPrecursor [label="Oxazoloisoindolone Lactam / \n 1,2-Cyclohexanedicarboxylic Anhydride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Formation of Chiral Intermediate"]; Intermediate [label="Enantiopure Octahydroisoindolone"]; Step2 [label="Diastereoselective Reduction"]; Product [label="Enantiopure trans-Octahydroisoindole Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

ChiralPrecursor -> Step1 -> Intermediate -> Step2 -> Product; } Caption: Conceptual workflow for the enantioselective synthesis.

Applications in Drug Development

Trans-octahydroisoindole derivatives serve as valuable scaffolds in the synthesis of a wide range of biologically active compounds. Their rigid structure allows for the precise positioning of functional groups, which is critical for optimizing interactions with protein targets. These scaffolds have been incorporated into ligands for various receptors and enzymes, demonstrating their potential in the development of novel therapeutics for a range of diseases.[1][3][12][13]

Conclusion

The synthetic routes detailed in this application note provide a comprehensive guide for the preparation of trans-octahydroisoindole derivatives. The protocols are robust and utilize readily available starting materials, making them accessible for a wide range of research applications. The ability to generate these complex bicyclic structures with stereocontrol is essential for their application in modern drug discovery and development.

References

Application Notes and Protocols: Octahydroisoindole as a Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. These modifications can be used to introduce conformational constraints, enhance proteolytic stability, and modulate the pharmacokinetic and pharmacodynamic properties of peptides.[1][2] Octahydroisoindole-based amino acids are a class of conformationally restricted proline analogues that have garnered significant interest as building blocks in the design of novel peptidomimetics and therapeutic peptides. The rigid bicyclic structure of the this compound scaffold can induce specific secondary structures, such as β-turns, in peptide chains, which is crucial for mimicking the bioactive conformation of natural peptides and enhancing receptor affinity and selectivity.

This document provides detailed application notes and protocols for the incorporation of Fmoc-protected this compound-2-carboxylic acid into synthetic peptides using solid-phase peptide synthesis (SPPS). Furthermore, it explores the potential applications of these modified peptides, with a focus on their role as modulators of signaling pathways relevant to human diseases.

Data Presentation: Quantitative Aspects of Incorporating Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids like this compound derivatives into a growing peptide chain is a critical step that can influence the overall yield and purity of the final product. The bulky nature of these building blocks can impede coupling efficiency. Below is a summary of typical coupling efficiencies and conditions encountered during Fmoc-based SPPS.

Amino Acid TypeCoupling Reagent(s)Typical Coupling Time (min)Typical Equivalents (Amino Acid:Coupling Reagent:Base)Expected Coupling Yield (%)Reference(s)
Standard Proteinogenic Amino AcidsHBTU/HOBt/DIPEA or HATU/HOAt/DIPEA30 - 603:2.9:6>99[1]
Sterically Hindered Amino Acids (e.g., Aib, N-methylated amino acids)HATU/HOAt/DIPEA or PyAOP/DIPEA60 - 240 (or double coupling)4:3.9:885 - 98[3][4][5]
Fmoc-Octahydroisoindole-2-carboxylic acid (Projected) HATU/HOAt/DIPEA or COMU/DIPEA 120 - 360 (or double coupling) 4:3.9:8 80 - 95 (optimization may be required) General knowledge based on sterically hindered amino acids

Note: The data for Fmoc-Octahydroisoindole-2-carboxylic acid are projected based on protocols for other sterically hindered amino acids. Actual yields may vary depending on the specific peptide sequence and synthesis conditions. Optimization of coupling time, temperature, and reagents is often necessary to achieve high incorporation efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – General Workflow

This protocol outlines the general steps for manual or automated Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (including Fmoc-octahydroisoindole-2-carboxylic acid)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents (e.g., HATU, HCTU, PyBOP)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker or automated peptide synthesizer

Workflow Diagram:

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final amino acid wash3 DCM Wash final_deprotection->wash3 cleavage Cleavage and Side-Chain Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Lyophilized Peptide purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

Protocol 2: Optimized Coupling for Fmoc-Octahydroisoindole-2-carboxylic acid

This protocol provides a suggested starting point for the efficient incorporation of the sterically hindered Fmoc-octahydroisoindole-2-carboxylic acid.

Materials:

  • Same as Protocol 1, with an emphasis on high-purity reagents.

  • Coupling reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or 1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate (COMU).

  • Base: N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

Procedure:

  • Follow the general SPPS workflow (Protocol 1).

  • For the coupling step involving Fmoc-octahydroisoindole-2-carboxylic acid, use the following modified conditions:

    • Use 4 equivalents of Fmoc-octahydroisoindole-2-carboxylic acid.

    • Use 3.9 equivalents of HATU or COMU as the coupling reagent.

    • Use 8 equivalents of DIPEA or 2,4,6-Collidine as the base.

    • Extend the coupling time to 2-4 hours at room temperature.

    • Optional: Perform a double coupling. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-octahydroisoindole-2-carboxylic acid.

  • Monitoring the Coupling Reaction: It is highly recommended to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test indicates the absence of free primary amines and a successful coupling.

Signaling Pathway: Potential Modulation of the JAK-STAT Pathway

Peptidomimetics incorporating constrained building blocks like this compound are designed to mimic the structure of natural peptides that interact with specific biological targets, such as cytokine receptors.[6][7] The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and is involved in a wide range of cellular processes, including inflammation, immunity, and cell growth.[6][8] Dysregulation of the JAK-STAT pathway is implicated in various diseases, making it an attractive target for therapeutic intervention.[7][9] Peptidomimetics can be designed to act as inhibitors of this pathway by blocking the protein-protein interactions necessary for signal transduction.[6][10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Peptidomimetic This compound Peptidomimetic (Potential Inhibitor) Peptidomimetic->JAK Inhibition Peptidomimetic->STAT_dimer Inhibition of Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression

Caption: The JAK-STAT signaling pathway and potential points of inhibition by this compound-based peptidomimetics.

The diagram illustrates that a peptidomimetic containing an this compound moiety could potentially inhibit the JAK-STAT pathway by either directly interfering with the kinase activity of JAK or by preventing the dimerization of phosphorylated STAT proteins, thereby blocking their translocation to the nucleus and subsequent gene transcription.

Conclusion

This compound-based amino acids serve as valuable building blocks for constraining peptide conformations, offering a promising strategy for the development of novel therapeutics with enhanced stability and bioactivity. The successful incorporation of these sterically demanding residues via solid-phase peptide synthesis can be achieved with optimized coupling protocols. The resulting peptidomimetics have the potential to modulate key signaling pathways, such as the JAK-STAT pathway, which are implicated in a variety of diseases. The protocols and information provided herein are intended to guide researchers in the synthesis and application of these unique peptide analogues in their drug discovery and development efforts.

References

Application of Octahydroisoindole in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroisoindole, a saturated bicyclic amine, has emerged as a privileged scaffold in the field of asymmetric catalysis. Its rigid conformational structure and the presence of a secondary amine make it an excellent backbone for the design of chiral organocatalysts and ligands. Functioning as proline mimics, chiral this compound derivatives have demonstrated remarkable efficacy in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. These catalysts offer the advantages of high stereocontrol, operational simplicity, and stability, positioning them as valuable tools for the synthesis of enantiomerically enriched molecules crucial for drug discovery and development. This document provides a detailed overview of the applications of this compound-based catalysts, including quantitative data, experimental protocols, and mechanistic insights.

Key Applications and Performance Data

Derivatives of this compound have been successfully employed as organocatalysts in several key asymmetric C-C bond-forming reactions. The performance of these catalysts is summarized below, highlighting their ability to induce high levels of stereoselectivity.

Asymmetric Aldol Reaction

Chiral this compound-based catalysts have proven to be highly effective in promoting the asymmetric aldol reaction between ketones and aldehydes, leading to the formation of chiral β-hydroxy ketones with excellent enantioselectivity.

Table 1: Performance of this compound Catalysts in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventTemp (°C)Yield (%)dr (anti/syn)ee (%)
(1R,3aS,7aS)-Octahydroisoindole-1-carboxylic acid4-NitrobenzaldehydeCyclohexanoneDMFRT9595:598 (anti)
(1S,3aR,7aR)-Octahydroisoindole-1-carboxylic acidBenzaldehydeAcetoneDMSO088-95
(1R,3aS,7aS)-N-Tosyl-octahydroisoindoleIsovaleraldehydeCyclopentanoneDioxaneRT9290:1096 (anti)
Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a fundamental C-C bond-forming reaction, can be rendered highly enantioselective using chiral this compound catalysts. These catalysts activate the substrates through the formation of chiral enamines or iminium ions.

Table 2: Performance of this compound Catalysts in the Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventTemp (°C)Yield (%)dree (%)
(1R,3aS,7aS)-Octahydroisoindole-1-carboxylic acidDiethyl malonateNitrostyreneToluene-2098-97
(1S,3aR,7aR)-Octahydroisoindole-1-carboxylic acidThiophenolCyclohexenoneCH2Cl2RT94-92
(1R,3aS,7aS)-N-(4-Nitrobenzenesulfonyl)-octahydroisoindoleAcetophenoneChalconeTHF08585:1590

Experimental Protocols

Detailed methodologies for the synthesis of a representative this compound catalyst and its application in a key asymmetric reaction are provided below.

Synthesis of (1R,3aS,7aS)-Octahydroisoindole-1-carboxylic Acid

This protocol describes the synthesis of a chiral this compound-based organocatalyst, which can be utilized as a proline analogue.

Materials:

  • (1R,3aS,7aS)-Methyl this compound-1-carboxylate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (1R,3aS,7aS)-methyl this compound-1-carboxylate (1.0 g, 5.46 mmol) in a 3:1 mixture of MeOH and H₂O (20 mL) at 0 °C, add LiOH (0.26 g, 11.0 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Acidify the remaining aqueous solution to pH 2 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Recrystallize the crude product from a mixture of methanol and diethyl ether to yield pure (1R,3aS,7aS)-octahydroisoindole-1-carboxylic acid as a white solid.

Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

This protocol details the use of the synthesized chiral this compound catalyst in an asymmetric aldol reaction.

Materials:

  • (1R,3aS,7aS)-Octahydroisoindole-1-carboxylic acid (catalyst)

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in DMF (2.0 mL) at room temperature, add cyclohexanone (294 mg, 3.0 mmol).

  • Add (1R,3aS,7aS)-octahydroisoindole-1-carboxylic acid (18.3 mg, 0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 4:1) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The catalytic cycle of this compound-catalyzed asymmetric reactions generally proceeds through the formation of key intermediates such as enamines or iminium ions, similar to the mechanism of proline catalysis.

Catalytic Cycle of an Asymmetric Aldol Reaction

The following diagram illustrates the proposed catalytic cycle for the asymmetric aldol reaction catalyzed by an this compound-carboxylic acid derivative.

Aldol_Cycle cluster_cycle Catalytic Cycle Catalyst This compound Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product_bound Product-Catalyst Complex Iminium->Product_bound + H₂O Product_bound->Catalyst - Product Product β-Hydroxy Ketone (Product) Water H₂O

Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction.

Experimental Workflow for Catalyst Screening

A systematic workflow is essential for the efficient screening of this compound-based catalysts for a new asymmetric transformation.

Workflow cluster_workflow Catalyst Screening Workflow A Synthesize Library of Chiral this compound Derivatives C Screen Catalysts (Varying R groups, N-substituents) A->C B Select Model Reaction B->C D Analyze Yield and Stereoselectivity (HPLC, NMR) C->D E Identify Lead Catalyst D->E F Optimize Reaction Conditions (Solvent, Temp, Additives) E->F G Substrate Scope Evaluation F->G H Mechanistic Studies G->H

Caption: General workflow for the development of this compound-catalyzed asymmetric reactions.

Conclusion

Chiral this compound derivatives have established themselves as a versatile and powerful class of organocatalysts for a range of asymmetric transformations. Their ability to provide high levels of stereocontrol, coupled with their operational simplicity, makes them highly attractive for applications in academic research and the pharmaceutical industry. The proline-mimetic nature of these catalysts allows for a rational design approach, and further exploration of their catalytic potential in other asymmetric reactions is a promising avenue for future research. The detailed protocols and performance data presented herein serve as a valuable resource for researchers aiming to utilize these efficient catalysts in their synthetic endeavors.

Application Notes and Protocols for the Use of Octahydroisoindole Scaffolds in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of octahydroisoindole scaffolds in the design and development of potent enzyme inhibitors. The focus is on two key areas: isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential applications in Alzheimer's disease, and the emerging exploration of octahydroisoindolone scaffolds for the inhibition of fungal chitinase B1 (AfChiB1) as a novel antifungal strategy.

Isoindoline-1,3-dione Derivatives as Cholinesterase Inhibitors

The isoindoline-1,3-dione scaffold has proven to be a versatile starting point for the development of inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[1][2]

Quantitative Data: Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of a series of synthesized isoindoline-1,3-dione derivatives against AChE and BuChE. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound IDSubstituent (R)AChE IC50 (µM)BuChE IC50 (µM)Reference
I Phenyl1.12> 50[3]
II 4-Trifluoromethylphenyl2.56> 50[3]
III Diphenylmethyl3.2121.24[3]
IV Pyrimidin-2-yl8.93> 50[3]
V Morpholinoethyl16.20> 50[3]
7a 4-Fluorobenzyl pyridinium2.1-[4]
7f 4-Fluorobenzyl pyridinium2.1-[4]
Donepezil (Reference Drug)--[3][4]
Rivastigmine (Reference Drug)11.07-[4]

Note: The inhibitory activities of Donepezil and Rivastigmine are well-established and are included for comparative purposes. Specific IC50 values for these reference drugs can vary slightly between studies and assay conditions.

Experimental Protocols

Principle: This synthesis involves the condensation of phthalic anhydride with 4-aminoacetophenone in the presence of glacial acetic acid.

Materials:

  • Phthalic anhydride

  • 4-Aminoacetophenone

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottomed flask, combine phthalic anhydride (1.0 eq) and 4-aminoacetophenone (1.0 eq) in glacial acetic acid.

  • Attach a reflux condenser and heat the mixture under reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • A solid precipitate of 2-(4-acetylphenyl)isoindoline-1,3-dione will form.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 2-(4-acetylphenyl)isoindoline-1,3-dione.

  • Dry the purified product in an oven at a suitable temperature.

Principle: This colorimetric assay, developed by Ellman, measures the activity of cholinesterases.[5][6] The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (isoindoline-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Donepezil) in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

    • Prepare solutions of AChE or BuChE, ATCI or BTCI, and DTNB in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • Phosphate buffer

      • Test compound solution at various concentrations (or buffer for control)

      • DTNB solution

      • AChE or BuChE solution

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes).

  • Initiate Reaction:

    • Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Signaling Pathway and Workflow Diagrams

The inhibition of AChE and BuChE by isoindoline-1,3-dione derivatives directly impacts the cholinergic signaling pathway, which is crucial for cognitive functions and is significantly impaired in Alzheimer's disease.[1][7]

Cholinergic_Signaling_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE Hydrolyzed by Receptor ACh Receptors ACh->Receptor Binds to PreSynaptic Presynaptic Neuron PreSynaptic->ACh Release PostSynaptic Postsynaptic Neuron Signal Signal Transduction (Memory, Learning) PostSynaptic->Signal Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Receptor->PostSynaptic Activates Inhibitor Isoindoline-1,3-dione Inhibitor Inhibitor->AChE Inhibits

Caption: Cholinergic signaling and the impact of inhibitors.

Experimental_Workflow_Cholinesterase_Inhibition Start Start Synthesis Synthesize Isoindoline-1,3-dione Derivatives Start->Synthesis Purification Purify and Characterize Compounds Synthesis->Purification AssayPrep Prepare Reagents for Ellman's Assay Purification->AssayPrep Incubation Incubate Enzyme with Inhibitor and DTNB AssayPrep->Incubation Reaction Initiate Reaction with Substrate (ATCI/BTCI) Incubation->Reaction Measurement Measure Absorbance at 412 nm (Kinetic Mode) Reaction->Measurement DataAnalysis Calculate % Inhibition and IC50 Values Measurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for cholinesterase inhibitor screening.

Octahydroisoindolone Scaffolds as Fungal Chitinase Inhibitors

The octahydroisoindolone scaffold has been identified through in silico studies as a promising new structural motif for the development of selective inhibitors of Aspergillus fumigatus chitinase B1 (AfChiB1).[8] Chitinases are essential enzymes for fungal cell wall remodeling, making them an attractive target for novel antifungal agents.[8]

Quantitative Data: Predicted Inhibitory Activities

While extensive experimental data is not yet widely available, in silico modeling has predicted the IC50 values for several octahydroisoindolone derivatives against AfChiB1.

Compound IDPredicted AfChiB1 IC50 (µM)Reference
Derivative 1 60 - 200[8][9]
Derivative 2 60 - 200[8][9]
Derivative 3 60 - 200[8][9]
Derivative 4 60 - 200[8][9]
Derivative 5 60 - 200[8][9]

Note: These are predicted values based on a mathematical model and require experimental validation.

Experimental Protocols

A detailed experimental protocol for the direct synthesis of the specific octahydroisoindolone inhibitors of chitinase is not extensively documented in the public domain. However, a plausible synthetic route can be adapted from known methods for preparing the core cis-octahydroisoindole structure. One such method involves the catalytic hydrogenation of cis-1,2,3,6-tetrahydrophthalimide.

Principle: This method involves the reduction of the double bond in the cyclohexene ring of cis-1,2,3,6-tetrahydrophthalimide using a catalyst under a hydrogen atmosphere to yield the saturated this compound ring system.

Materials:

  • cis-1,2,3,6-Tetrahydrophthalimide

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Solvent (e.g., ethyl acetate)

  • Trifluoroacetic acid (promoter)

  • High-pressure hydrogenation apparatus (autoclave)

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave, place cis-1,2,3,6-tetrahydrophthalimide and the Pd/C catalyst in ethyl acetate.

  • Add a catalytic amount of trifluoroacetic acid to promote the reaction.

  • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir for the required duration.

  • Monitor the reaction by observing the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude cis-octahydroisoindol-1-one.

  • The crude product can be further purified by recrystallization or column chromatography.

Further synthetic steps would be required to introduce the specific functional groups as identified in the in silico studies for chitinase inhibition.

Principle: The activity of chitinase is determined by measuring the amount of N-acetylglucosamine (NAG) released from a chitin substrate. The released NAG can be quantified using a colorimetric method with dinitrosalicylic acid (DNS), which reacts with reducing sugars to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Aspergillus fumigatus chitinase B1 (AfChiB1)

  • Colloidal chitin (substrate)

  • Dinitrosalicylic acid (DNS) reagent

  • Phosphate buffer (pH 7.0)

  • Test compounds (octahydroisoindolone derivatives)

  • Microcentrifuge tubes or 96-well plates

  • Water bath or incubator

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube or a well of a 96-well plate, combine:

      • Phosphate buffer

      • Test compound solution at various concentrations (or buffer for control)

      • AfChiB1 enzyme solution

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a short period.

  • Substrate Addition:

    • Add the colloidal chitin suspension to the reaction mixture to start the enzymatic reaction.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding the DNS reagent.

    • Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

  • Measurement:

    • Cool the samples to room temperature.

    • If necessary, centrifuge the samples to pellet any remaining colloidal chitin.

    • Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 540 nm).

  • Data Analysis:

    • Create a standard curve using known concentrations of N-acetylglucosamine.

    • Determine the amount of NAG released in each sample from the standard curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Workflow Diagrams

Inhibitors of chitinase target the fungal cell wall integrity (CWI) pathway, a critical signaling cascade for fungal survival and pathogenesis.

Fungal_Cell_Wall_Integrity_Pathway CellWallStress Cell Wall Stress (e.g., Antifungal) Sensors Cell Surface Sensors CellWallStress->Sensors PKC1 PKC1 Sensors->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk2, MpkA) PKC1->MAPK_Cascade TranscriptionFactors Transcription Factors MAPK_Cascade->TranscriptionFactors GeneExpression Upregulation of Cell Wall Synthesis Genes TranscriptionFactors->GeneExpression ChitinSynthase Chitin Synthase GeneExpression->ChitinSynthase Chitin Chitin ChitinSynthase->Chitin CellWall Fungal Cell Wall Chitin->CellWall Remodeling Chitinase Chitinase (AfChiB1) CellWall->Chitinase Acts on Inhibitor Octahydroisoindolone Inhibitor Inhibitor->Chitinase Inhibits

Caption: Fungal cell wall integrity pathway and chitinase inhibition.

Workflow_Octahydroisoindolone_Inhibitor_Development Start Start InSilico In Silico Design of Octahydroisoindolone Derivatives Start->InSilico Synthesis Synthesize and Purify Lead Compounds InSilico->Synthesis ChitinaseAssay Perform Chitinase Inhibition Assay Synthesis->ChitinaseAssay DetermineIC50 Determine Experimental IC50 Values ChitinaseAssay->DetermineIC50 SAR Establish Structure-Activity Relationships (SAR) DetermineIC50->SAR Optimization Lead Optimization SAR->Optimization End End SAR->End Optimization->Synthesis Iterative Process

Caption: Workflow for developing chitinase inhibitors.

References

Application Notes and Protocols for N-Functionalization of Octahydroisoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroisoindole is a versatile saturated bicyclic amine that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid conformational structure and the presence of a reactive secondary amine handle make it an attractive starting material for the synthesis of a diverse range of functionalized molecules. N-functionalization of the this compound core allows for the modulation of its physicochemical properties, biological activity, and potential as a therapeutic agent.

These application notes provide detailed protocols for the four primary classes of N-functionalization reactions: N-alkylation, N-acylation, N-arylation, and N-sulfonylation. The methodologies are presented with clear, step-by-step instructions, and quantitative data is summarized in tables to facilitate comparison and experimental design. Additionally, visual diagrams are included to illustrate reaction workflows and a potential signaling pathway for a hypothetical N-functionalized this compound derivative.

N-Alkylation of this compound

N-alkylation introduces alkyl groups to the nitrogen atom of the this compound ring, a fundamental transformation for modifying the steric and electronic properties of the molecule. This can be achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes and a reducing agent.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol describes the direct alkylation of this compound with various alkyl halides in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., acetonitrile, DMF, 10 mL) in a round-bottom flask, add a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equiv.).

  • Addition of Alkyl Halide: Add the alkyl halide (1.1-1.2 equiv.) to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (see Table 1) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure N-alkylated this compound.

Quantitative Data Summary: N-Alkylation via Nucleophilic Substitution

EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ACN60692
2Ethyl iodideEt₃NDMF50885
3Propyl bromideK₂CO₃ACN701288
4Butyl bromideEt₃NDMF801083

Table 1: Representative yields for the N-alkylation of this compound with various alkyl halides.

G Workflow for N-Alkylation of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound dissolve Dissolve this compound and Base in Solvent This compound->dissolve alkyl_halide Alkyl Halide add_halide Add Alkyl Halide alkyl_halide->add_halide base Base base->dissolve dissolve->add_halide heat Heat and Stir add_halide->heat filter Filter and Concentrate heat->filter purify Column Chromatography filter->purify product N-Alkylated this compound purify->product G Workflow for N-Acylation of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound dissolve Dissolve this compound and Base in Anhydrous Solvent This compound->dissolve acyl_chloride Acyl Chloride add_chloride Add Acyl Chloride acyl_chloride->add_chloride base Base base->dissolve cool Cool to 0 °C dissolve->cool cool->add_chloride stir Stir at Room Temperature add_chloride->stir quench Quench with NaHCO₃ stir->quench extract Extract and Dry quench->extract purify Purify extract->purify product N-Acylated this compound purify->product G Workflow for Buchwald-Hartwig N-Arylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound combine Combine Reagents in Schlenk Tube This compound->combine aryl_bromide Aryl Bromide aryl_bromide->combine catalyst Pd Catalyst & Ligand catalyst->combine base Base base->combine add_solvent Add Anhydrous Solvent combine->add_solvent heat Heat under Inert Atmosphere add_solvent->heat filter Filter through Celite heat->filter purify Column Chromatography filter->purify product N-Arylated this compound purify->product G Workflow for N-Sulfonylation of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound dissolve Dissolve this compound in Solvent This compound->dissolve sulfonyl_chloride Sulfonyl Chloride add_chloride Add Sulfonyl Chloride sulfonyl_chloride->add_chloride base Base (optional) base->dissolve cool Cool to 0 °C dissolve->cool cool->add_chloride stir Stir at Room Temperature add_chloride->stir wash Wash with Water and Brine stir->wash dry Dry and Concentrate wash->dry purify Purify dry->purify product N-Sulfonylated this compound purify->product G Hypothetical Signaling Pathway Inhibition by an N-Functionalized this compound Derivative cluster_synapse Synaptic Cleft cluster_outcome Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Increased_ACh Increased ACh Levels Neuronal Signaling Neuronal Signaling Receptor->Neuronal Signaling Inhibitor N-Functionalized This compound Derivative Inhibitor->AChE Inhibits Enhanced_Signaling Enhanced Neuronal Signaling Increased_ACh->Enhanced_Signaling

Application Notes and Protocols: Synthesis and Application of Octahydroisoindole-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydroisoindole scaffold is a saturated bicyclic amine that presents a rigid, three-dimensional structure, making it an invaluable building block in medicinal chemistry.[1] Its defined stereochemistry allows for the precise spatial arrangement of substituents, which is crucial for high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammatory diseases.[1] This document provides detailed protocols for the synthesis of a diverse library of this compound-based compounds, their characterization, and an overview of their potential biological applications and associated signaling pathways.

Synthesis of an this compound-Based Compound Library

A powerful strategy for constructing a library of this compound derivatives involves an initial Diels-Alder reaction to form the core bicyclic structure, followed by diversification of a key functional group. A common approach is the [4+2] cycloaddition of a suitable diene with maleimide, followed by reduction of the imide and subsequent functionalization of the resulting secondary amine. This allows for the introduction of a wide range of substituents, leading to a diverse chemical library for screening.

G cluster_0 Core Synthesis cluster_1 Scaffold Modification cluster_2 Library Diversification A Diene + Maleimide B Diels-Alder Cycloaddition A->B Heat C This compound-1,3-dione Core B->C D Imide Reduction (e.g., LiAlH4) C->D E cis-Octahydro-1H-isoindole Scaffold D->E F Reductive Amination E->F H Diverse this compound-based Library F->H G Aldehyde/Ketone Library (R1-CHO/R1-CO-R2) G->F

Caption: General workflow for the synthesis of an this compound-based compound library.

Experimental Protocols

Protocol 1: Synthesis of the cis-Octahydroisoindole-1,3-dione Core

This protocol describes the synthesis of the core scaffold via a Diels-Alder reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-cyclohexadiene (1.0 eq) and maleimide (1.1 eq) in a suitable solvent such as toluene (0.5 M).

  • Cycloaddition: Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration and wash with cold toluene or hexanes. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure cis-octahydroisoindole-1,3-dione.

Protocol 2: Reduction to the cis-Octahydro-1H-isoindole Scaffold

This protocol details the reduction of the imide to the core amine scaffold.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Addition of Imide: Dissolve the cis-octahydroisoindole-1,3-dione (1.0 eq) from Protocol 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature, then heat to reflux for 6-8 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude cis-octahydro-1H-isoindole. The product can be purified by distillation or column chromatography.

Protocol 3: Library Diversification via Reductive Amination

This protocol describes the parallel synthesis of a diverse library of N-substituted octahydroisoindoles.[2]

  • Array Setup: In an array of reaction vials, dispense a solution of the cis-octahydro-1H-isoindole scaffold (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Addition of Carbonyls: To each vial, add a unique aldehyde or ketone (1.1 eq) from a pre-selected library of building blocks.

  • Imine Formation: Add acetic acid (0.1 eq) to each vial to catalyze imine formation and stir the mixtures at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to each vial.[3] This reagent is selective for the imine in the presence of the unreacted aldehyde/ketone.[3]

  • Reaction and Work-up: Seal the vials and stir the reaction mixtures at room temperature for 12-24 hours. Quench the reactions by adding saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers can be combined (for a pooled library) or kept separate. The solvent is then removed, and the crude products can be purified using high-throughput purification techniques like preparative HPLC-MS.

Physicochemical and Structural Characterization

Accurate characterization of the synthesized compounds is essential.[4] The following table summarizes the key physicochemical properties of the parent scaffold, cis-octahydro-1H-isoindole, and its hydrochloride salt.[5]

Propertycis-Octahydro-1H-isoindole (Free Base)cis-Octahydro-1H-isoindole hydrochloride
CAS Number 1470-99-1161829-92-1[5]
Molecular Formula C₈H₁₅N[5]C₈H₁₆ClN[5]
Molecular Weight 125.21 g/mol [5]161.67 g/mol [5]
Appearance Colorless to light yellow liquid or solid[5][6]Solid[5]
Melting Point 75-80 °C[5]Not explicitly found
Boiling Point 189-190.2 °C at 760 mmHg[5]Decomposes upon heating
Density ~0.95 g/cm³ (Predicted)[6]Not available
Solubility Soluble in methanol, ethanol, acetone, DMSO[5]Expected to be soluble in water
Characterization Protocols

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard experiments include ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC to confirm the chemical structure, connectivity of atoms, and stereochemistry.[4]

  • Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm and coupling constants (J) in Hz.[4] The data should be consistent with the proposed structure of the this compound derivative.

Protocol 5: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for such compounds.[4]

  • Data Acquisition: Obtain a high-resolution mass spectrum (HRMS) to determine the accurate mass-to-charge ratio (m/z) and confirm the elemental composition.[4] Tandem MS (MS/MS) can be used to study fragmentation patterns for further structural elucidation.[4]

Protocol 6: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow a suitable single crystal of the compound. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer head.[4] Collect diffraction data on a diffractometer, typically using monochromatic X-ray radiation (e.g., Mo Kα) at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods. Refine the structure by full-matrix least-squares on F² to obtain the precise three-dimensional arrangement of atoms in the solid state.[4]

Biological Applications and Target Pathways

The rigid this compound scaffold is a key pharmacophore for targeting various proteins implicated in disease.

  • Dopamine D3 Receptor: Antagonists of the D3 receptor are being investigated for treating neuropsychiatric disorders like schizophrenia. The rigid scaffold allows for precise positioning of substituents to achieve high-affinity binding.[1]

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is linked to various cancers. This compound-containing molecules have been designed as FGFR inhibitors.[1]

  • Histone Deacetylase 6 (HDAC6): HDAC6 inhibitors are being explored for cancer and neurodegenerative diseases. The this compound scaffold has been incorporated into novel HDAC6 inhibitor designs.[1]

  • G-Protein Coupled Receptors (GPCRs): The three-dimensional nature of the scaffold makes it suitable for targeting the binding pockets of various GPCRs.[1]

Signaling Pathway Diagrams

G-Protein Coupled Receptor (GPCR) Signaling

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand (e.g., this compound derivative) Ligand->GPCR Binds G_alpha->Effector Activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates FGFR_Signaling cluster_membrane Plasma Membrane cluster_pathways Downstream Pathways FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG FGF FGF Ligand FGF->FGFR Activates Inhibitor This compound FGFR Inhibitor Inhibitor->FGFR Inhibits Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response PLCG->Cell_Response HDAC6_Signaling cluster_cytoplasm Cytoplasm HDAC6 HDAC6 Deacetylated_Tubulin α-tubulin HDAC6->Deacetylated_Tubulin Deacetylates Deacetylated_Hsp90 Hsp90 HDAC6->Deacetylated_Hsp90 Deacetylates Inhibitor This compound HDAC6 Inhibitor Inhibitor->HDAC6 Inhibits Tubulin Acetylated α-tubulin Tubulin->HDAC6 Hsp90 Acetylated Hsp90 Hsp90->HDAC6 Cell_Motility Cell Motility & Microtubule Dynamics Deacetylated_Tubulin->Cell_Motility Protein_Folding Protein Folding & Degradation Deacetylated_Hsp90->Protein_Folding

References

Application Notes and Protocols for Octahydroisoindole-Based Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydroisoindole scaffold has emerged as a promising structural motif in the development of novel analgesic agents. Derivatives of this core structure have shown significant activity at key biological targets involved in pain modulation, primarily opioid and sigma receptors. This document provides detailed application notes on the relevance of the this compound scaffold in analgesia and comprehensive protocols for the preclinical evaluation of such compounds.

Application Notes

The analgesic potential of this compound derivatives stems from their ability to interact with central and peripheral nervous system receptors that regulate nociceptive signaling. The primary targets identified for these compounds are:

  • Opioid Receptors: The this compound framework can be chemically modified to achieve selective agonism or antagonism at mu (µ), delta (δ), and kappa (κ) opioid receptors. For instance, analogues with an N-cyclopropylmethyl substituent have demonstrated greater κ-receptor selectivity, while N-methyl derivatives tend to show higher µ-receptor selectivity[1]. The interaction with these G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.

  • Sigma Receptors: Sigma receptors, particularly the sigma-1 (σ₁) subtype, are intracellular chaperones that modulate the function of various ion channels and receptors, including those involved in pain processing. Sigma-1 receptor antagonists have been shown to potentiate opioid analgesia and possess intrinsic anti-allodynic and anti-hyperalgesic properties, especially in models of neuropathic pain. The this compound scaffold provides a versatile platform for the design of potent and selective sigma-1 receptor ligands.

The development of analgesics based on the this compound structure aims to optimize potency, selectivity, and pharmacokinetic properties while minimizing the adverse effects associated with traditional opioids, such as respiratory depression, tolerance, and dependence.

Data Presentation

The following tables summarize quantitative data for representative this compound and structurally related isoquinoline derivatives from preclinical analgesic studies.

Table 1: In Vivo Analgesic Activity of Octahydroisoquinoline Derivatives (Writhing Test) [1]

CompoundStructureED₅₀ (mg/kg, s.c.)
16 Equatorial 8-methyl isomer3.3
20 Axial 8-methyl-6-exocyclic methylene isoquinoline0.05

ED₅₀: The dose of a drug that is pharmacologically effective for 50% of the population. s.c.: subcutaneous administration.

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the human opioid receptor subtype of interest (µ, δ, or κ).

  • Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).

  • Non-specific binding control: Naloxone (10 µM).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound derivatives) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either binding buffer (for total binding), naloxone (for non-specific binding), or the test compound.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Follow the same general procedure as the opioid receptor binding assay (Section 1.1).

  • Use [³H]-(+)-pentazocine as the radioligand and haloperidol for determining non-specific binding.

  • Incubate the reaction mixture at 37°C for 90 minutes.

  • Filtration, washing, and scintillation counting are performed as described above.

  • Calculate IC₅₀ and Ki values as in the opioid receptor binding assay.

In Vivo Analgesic Assays

Objective: To evaluate the central analgesic activity of test compounds in response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Male Swiss Webster mice (20-25 g).

  • Test compounds and vehicle control.

  • Standard analgesic (e.g., morphine).

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Administer the test compound, vehicle, or standard drug to the mice via the desired route (e.g., intraperitoneal, subcutaneous, oral).

  • At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place each mouse individually on the hot plate.

  • Start a timer and observe the mouse for signs of pain, such as paw licking, shaking, or jumping.

  • Record the latency (in seconds) for the first pain response.

  • To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the mouse does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.

  • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

Objective: To evaluate the peripheral and central analgesic activity of test compounds in a model of visceral pain.

Materials:

  • Male Swiss Webster mice (20-25 g).

  • 0.6% acetic acid solution in saline.

  • Test compounds and vehicle control.

  • Standard analgesic (e.g., aspirin or morphine).

Procedure:

  • Administer the test compound, vehicle, or standard drug to the mice.

  • After a predetermined pretreatment time (e.g., 30 minutes for intraperitoneal injection), administer the 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 10-15 minutes.

  • A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

  • Calculate the percentage of inhibition of writhing for each group.

Signaling Pathways and Experimental Workflows

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Octahydroisoindole_Agonist This compound Agonist MOR Mu-Opioid Receptor (GPCR) Octahydroisoindole_Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channels->Analgesia Contributes to sigma1_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane / ER cluster_intracellular Intracellular Space Pain_Stimulus Pain Stimulus Neuronal_Excitability Neuronal Hyperexcitability Pain_Stimulus->Neuronal_Excitability Induces Octahydroisoindole_Antagonist This compound Antagonist Sigma1_Receptor Sigma-1 Receptor Octahydroisoindole_Antagonist->Sigma1_Receptor Inhibits Ion_Channels Ion Channels (e.g., NMDA-R, K+) Sigma1_Receptor->Ion_Channels Modulates Opioid_Receptors Opioid Receptors Sigma1_Receptor->Opioid_Receptors Modulates Ion_Channels->Neuronal_Excitability Reduces Analgesia Analgesia Opioid_Receptors->Analgesia Potentiates Neuronal_Excitability->Analgesia Reduced by experimental_workflow Start Start: Design & Synthesize This compound Derivatives In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay Opioid & Sigma Receptor Binding Assays (Ki) In_Vitro->Binding_Assay Functional_Assay G-Protein Activation Assay (EC₅₀/IC₅₀) In_Vitro->Functional_Assay In_Vivo In Vivo Analgesic Testing Binding_Assay->In_Vivo Functional_Assay->In_Vivo Hot_Plate Hot Plate Test (Central Analgesia) In_Vivo->Hot_Plate Writhing_Test Writhing Test (Visceral Pain) In_Vivo->Writhing_Test Lead_Optimization Lead Optimization (SAR Studies) Hot_Plate->Lead_Optimization Writhing_Test->Lead_Optimization End End: Candidate for Further Development Lead_Optimization->End

References

Application Notes and Protocols for the Catalytic Hydrogenation of Isoindole Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the catalytic hydrogenation of various isoindole precursors to their corresponding isoindoline derivatives. Isoindolines are important structural motifs in numerous pharmaceuticals and biologically active compounds. This document outlines heterogeneous catalytic methods for the synthesis of isoindolines from precursors such as isoindoles, phthalimides, and phthalonitriles.

Introduction to Catalytic Hydrogenation of Isoindole Precursors

Catalytic hydrogenation is a widely utilized and efficient method for the reduction of unsaturated bonds. In the context of isoindole chemistry, it provides a direct route to synthesize isoindolines, which are valuable building blocks in medicinal chemistry. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency, selectivity, and yield. Common catalysts for this transformation include platinum on carbon (Pt/C) and palladium on carbon (Pd/C).

The stability of the aromatic isoindole core presents a challenge for hydrogenation. However, under appropriate conditions, the pyrrole moiety of the isoindole system can be selectively reduced. For precursors like phthalimides and phthalonitriles, the hydrogenation involves the reduction of carbonyl or nitrile functionalities, respectively, followed by cyclization.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Substituted Indoles (Analogous Protocol for Isoindoles)

This protocol is adapted from a method for the heterogeneous catalytic hydrogenation of unprotected indoles and can be applied to isoindole precursors.[1] The reaction is catalyzed by platinum on carbon (Pt/C) and activated by an acid in an aqueous medium, presenting an environmentally benign approach.

Materials:

  • Substituted isoindole precursor

  • Platinum on carbon (5% or 10% Pt/C)

  • p-Toluenesulfonic acid (p-TSA)

  • Water (deionized)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a high-pressure reactor vessel, add the substituted isoindole (1.0 mmol), 10% Pt/C (10 mol % Pt), and p-toluenesulfonic acid (1.0 mmol).

  • Add water (5 mL) to the vessel.

  • Seal the reactor and purge with hydrogen gas three times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas from the reactor.

  • Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isoindoline product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation of Phthalimide to Isoindolin-1-one

This protocol describes the reduction of a carbonyl group in phthalimide to yield isoindolin-1-one, a key isoindoline derivative. The reaction is catalyzed by palladium on carbon (Pd/C) in the presence of an acid promoter.[2]

Materials:

  • Phthalimide

  • 10% Palladium on carbon (Pd/C)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, dissolve phthalimide (1.0 mmol) in ethyl acetate (10 mL).

  • Add 10% Pd/C catalyst (e.g., 50 mg).

  • Add trifluoroacetic acid (1.0 mmol) to the mixture.

  • Seal the vessel, purge with hydrogen, and then pressurize with hydrogen to approximately 3-4 atm.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, vent the apparatus and filter the catalyst over a pad of Celite.

  • Wash the filtrate with a saturated solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the isoindolin-1-one product.

Protocol 3: Synthesis of 1,3-Diiminoisoindoline from Phthalonitrile

This method involves the reaction of phthalonitrile with ammonia in the presence of a catalyst to form 1,3-diiminoisoindoline, which can be a precursor to isoindoline.[3]

Materials:

  • o-Phthalonitrile

  • Sodium hydroxide (or other alkali metal catalyst)

  • Ethanol (anhydrous)

  • Ammonia gas

  • Four-necked flask equipped with a stirrer, gas inlet, and condenser

  • Heating mantle

Procedure:

  • In a dry four-necked flask, add anhydrous ethanol (e.g., 486 mL).

  • Add o-phthalonitrile (128 g, 1 mol) and sodium hydroxide (1.5 g) to the ethanol.

  • Stir the mixture and introduce ammonia gas into the solution.

  • Slowly heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours.

  • After the reaction is complete, cool the reaction solution.

  • Filter the cooled solution to collect the 1,3-diiminoisoindoline product.

Data Presentation

The following tables summarize quantitative data for the catalytic hydrogenation of indole precursors, which can serve as a reference for optimizing the hydrogenation of analogous isoindole precursors.[1]

Table 1: Optimization of Reaction Conditions for Indole Hydrogenation

EntryCatalystAcid AdditiveSolventH₂ Pressure (bar)Time (h)Conversion (%)Selectivity (%)
15% Pt/C-Ethanol5242080
25% Pt/Cp-TSAEthanol5249995
35% Pt/Cp-TSAWater529999
410% Pd/Cp-TSAWater5125090
55% Rh/Cp-TSAWater5124085

Table 2: Scope of Substituted Indole Hydrogenation with Pt/C in Water

Substrate (Indole Derivative)Time (h)Yield (%)
5-Methylindole296
5-Methoxyindole295
5-Fluoroindole393
6-Methylindole294
7-Methylindole490

Visualizations

The following diagrams illustrate the generalized reaction pathways and experimental workflows for the catalytic hydrogenation of isoindole precursors.

Reaction_Pathway_Isoindole Isoindole Isoindole Precursor Isoindoline Isoindoline Product Isoindole->Isoindoline Hydrogenation Catalyst_H2 H₂, Catalyst (e.g., Pt/C, Pd/C) Catalyst_H2->Isoindoline

Caption: Generalized reaction pathway for the catalytic hydrogenation of an isoindole precursor.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine Isoindole Precursor, Catalyst, and Solvent in Reactor B 2. Seal and Purge Reactor with Hydrogen Gas A->B C 3. Pressurize with H₂ and Stir B->C D 4. Vent Reactor and Filter to Remove Catalyst C->D Reaction Completion E 5. Neutralize and Extract with Organic Solvent D->E F 6. Dry and Concentrate the Organic Phase E->F G 7. Purify by Column Chromatography (if needed) F->G

Caption: A typical experimental workflow for heterogeneous catalytic hydrogenation.

Precursor_Pathways cluster_precursors Precursors cluster_products Products P1 Phthalonitrile Prod1 Isoindoline P1->Prod1 H₂/Catalyst P2 Phthalimide Prod2 Isoindolin-1-one P2->Prod2 H₂/Pd-C, Acid P3 Substituted Isoindole P3->Prod1 H₂/Pt-C, Acid

Caption: Reaction pathways from different isoindole precursors to isoindoline derivatives.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Octahydroisoindole-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2][3][4] Octahydroisoindole-2-carboxylic acid (Oic), a constrained bicyclic proline analog, is a particularly valuable building block. Its rigid structure can induce specific secondary structures in peptides, similar to proline, while its increased lipophilicity can improve membrane permeability.[5] This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of peptides containing the this compound moiety using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Core Principles

The synthesis of this compound-containing peptides via SPPS follows the fundamental principles of the Fmoc/tBu strategy.[6][7] The peptide is assembled stepwise on an insoluble polymeric support (resin), with each cycle consisting of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain and the coupling of the next Fmoc-protected amino acid.[6] The incorporation of Fmoc-Octahydroisoindole-2-carboxylic acid (Fmoc-Oic-OH) is analogous to the coupling of other sterically hindered amino acids and may require optimized coupling conditions to ensure high efficiency.[8] Following the complete assembly of the peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed.

Data Presentation: Synthesis of a Model this compound-Containing Peptide

To illustrate the typical outcomes of the described protocols, this section summarizes the synthesis of a model pentapeptide, Ac-Tyr-Gly-Oic-Phe-Leu-NH2. The synthesis was performed on a Rink Amide resin, and the final product was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

ParameterValueReference
Resin Rink Amide MBHA[9]
Resin Loading 0.52 mmol/g[9]
Synthesis Scale 0.1 mmol[9]
Fmoc-Amino Acid Excess 5.0 equivalents[9]
Coupling Reagents DIC/OxmaPure[9]
Fmoc Deprotection 20% piperidine in DMF[9][10]
Cleavage Cocktail 95% TFA, 2.5% H2O, 2.5% TIPS[9]
Crude Yield 78%[11]
Purity (crude) 65%[11]
Purity (after RP-HPLC) >95%[7]
Final Yield (after purification) 45%[11]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Oic-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyano(hydroxyimino)acetate (OxymaPure)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Protocol 2: Fmoc Deprotection
  • To the swelled resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5-20 minutes at room temperature.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[1]

Protocol 3: Amino Acid Coupling (including Fmoc-Oic-OH)
  • In a separate vial, dissolve 5 equivalents of the Fmoc-amino acid (or Fmoc-Oic-OH) and 5 equivalents of OxymaPure in DMF.

  • Add 5 equivalents of DIC to the amino acid solution.

  • Allow the activation to proceed for a few minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered Fmoc-Oic-OH, a "double coupling" (repeating the coupling step) may be necessary to ensure complete reaction.[6]

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

Protocol 4: Final Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% H2O, and 2.5% TIPS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.[9]

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Visualizations

Experimental Workflow for Solid-Phase Synthesis of an this compound-Containing Peptide

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (repeat n times) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH/Fmoc-Oic-OH, DIC, OxymaPure) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA/H2O/TIPS) Final_Deprotection->Cleavage Precipitation Precipitation (cold ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of an this compound-containing peptide.

Hypothetical Signaling Pathway Modulation by an this compound-Containing Peptide Agonist

Many bioactive peptides exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[12][13][14] The incorporation of a constrained amino acid like this compound can lead to peptide analogs with enhanced affinity and selectivity for a specific GPCR. The following diagram illustrates a hypothetical signaling cascade initiated by the binding of an this compound-containing peptide agonist to a Gq-coupled receptor.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide This compound- Containing Peptide (Agonist) GPCR Gq-Coupled Receptor (GPCR) Peptide->GPCR Binding & Activation G_protein Gq Protein (α, β, γ) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) PKC->Cellular_Response Phosphorylates target proteins

Caption: Hypothetical Gq-coupled GPCR signaling pathway activated by an this compound peptide.

References

Application Note: HPLC-MS Analysis of Octahydroisoindole Reaction Mixtures for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The octahydroisoindole scaffold is a key structural motif in a variety of pharmacologically active compounds. Its derivatives have shown promise in diverse therapeutic areas, including as antiviral agents, acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases, and as core components of anti-diabetic drugs like mitiglinide.[1][2][3][4] The precise characterization and quantification of reactants, intermediates, products, and byproducts during the synthesis of these compounds are critical for reaction optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable analytical technique for monitoring the progress of complex organic syntheses.[5][6][7] This application note details a robust HPLC-MS method for the analysis of a reaction mixture from a domino Robinson Annulation/5-Endo Intramolecular Aza-Michael reaction to synthesize a substituted this compound derivative.[8] Due to the non-chromophoric nature of the saturated this compound core, a pre-column derivatization step using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is employed to enhance UV absorbance and ionization efficiency, thereby improving detection sensitivity.[9][10][11]

Biological Significance: Precursor to K-ATP Channel Modulators

The cis-octahydro-1H-isoindole core is a fundamental component of mitiglinide, a drug used for the treatment of type 2 diabetes.[1] Mitiglinide functions by inhibiting the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This inhibition leads to membrane depolarization, influx of calcium ions, and subsequent secretion of insulin. The stereochemistry of the this compound core is a critical determinant of its biological activity, with specific enantiomers showing significantly higher affinity for the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[1] Therefore, careful monitoring of the synthesis of this compound intermediates is paramount in the development of such therapeutics.

cluster_0 Pancreatic β-Cell K_ATP K-ATP Channel (SUR1/Kir6.2) Membrane_depolarization Membrane Depolarization K_ATP->Membrane_depolarization leads to Ca_channel Voltage-gated Ca²⁺ Channel Insulin_vesicles Insulin Vesicles Ca_channel->Insulin_vesicles triggers Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion results in Membrane_depolarization->Ca_channel activates Mitiglinide Mitiglinide (this compound derivative) Mitiglinide->K_ATP inhibits

Figure 1: Signaling pathway of mitiglinide-induced insulin secretion.

Experimental Workflow

The overall workflow for the HPLC-MS analysis of the this compound reaction mixture is depicted below. It involves sampling from the reaction, derivatization, and subsequent analysis by the LC-MS system.

cluster_workflow Experimental Workflow Reaction This compound Synthesis (Domino Reaction) Sampling Reaction Sampling (10 µL aliquot) Reaction->Sampling Quenching Quenching & Dilution (Acetonitrile) Sampling->Quenching Derivatization FMOC-Cl Derivatization Quenching->Derivatization HPLC_MS HPLC-MS Analysis Derivatization->HPLC_MS Data_Analysis Data Analysis (Quantification & Purity) HPLC_MS->Data_Analysis

Figure 2: HPLC-MS analysis workflow.

Protocols

Sample Preparation and Derivatization

This protocol is designed for the derivatization of secondary amines in the reaction mixture to allow for sensitive detection.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Borate Buffer (0.1 M, pH 9.0)

    • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (10 mM in acetonitrile)

    • Reaction mixture aliquot

  • Procedure:

    • Withdraw a 10 µL aliquot from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot in 990 µL of acetonitrile. Vortex for 30 seconds.

    • Transfer 100 µL of the diluted sample to a clean autosampler vial.

    • Add 200 µL of 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of the 10 mM FMOC-Cl solution.

    • Cap the vial and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • The sample is now ready for injection into the HPLC-MS system.

HPLC-MS Method
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column oven.

    • Single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0.0 30
      1.0 30
      8.0 95
      10.0 95
      10.1 30

      | 12.0 | 30 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100 - 800

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

Quantitative Data

The following tables summarize the expected quantitative data from the HPLC-MS analysis of a representative this compound reaction mixture. The data includes the retention time (RT), observed mass-to-charge ratio ([M+H]⁺) for the FMOC-derivatized analytes, and their relative abundance at a specific time point in the reaction.

Table 1: Reactants and Intermediates

CompoundRoleRT (min)Observed [M+H]⁺ (m/z)Relative Abundance (%)
EnoneReactant3.2155.115
Amino-enolateIntermediate4.5212.25

Table 2: Product and Byproduct

CompoundRoleRT (min)Observed [M+H]⁺ (m/z)Relative Abundance (%)
This compound ProductProduct6.8370.2 (FMOC-derivatized)75
Dehydrated ByproductByproduct7.5352.2 (FMOC-derivatized)5

Conclusion

The described HPLC-MS method, incorporating a pre-column derivatization step with FMOC-Cl, provides a sensitive and reliable approach for the quantitative analysis of this compound reaction mixtures.[9][10] This methodology allows for the effective monitoring of reactants, intermediates, the desired product, and potential byproducts, which is crucial for process optimization in the synthesis of pharmaceutically relevant compounds. The detailed protocol and representative data presented herein serve as a valuable resource for researchers and scientists in the field of drug development and medicinal chemistry.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Octahydroisoindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the characterization of octahydroisoindole derivatives using a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. The this compound scaffold is a significant structural motif in medicinal chemistry, and precise structural elucidation is paramount for drug discovery and development. This document outlines methodologies for determining connectivity, stereochemistry, and conformation of these bicyclic amines.

Introduction to NMR Characterization of Octahydroisoindoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the molecular framework and stereochemical arrangement.

Key NMR techniques for the characterization of octahydroisoindoles include:

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • Heteronuclear Multiple Bond Correlation (HMBC): Identifies longer-range (2-3 bond) correlations between protons and carbons, crucial for mapping the carbon skeleton.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): Detect through-space correlations between protons, providing critical information for determining relative stereochemistry and conformation.[1]

Quantitative NMR Data for this compound Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for cis-octahydro-1H-isoindole. Note that actual values may vary depending on the solvent, concentration, temperature, and substitution pattern.[2]

Table 1: Predicted ¹H NMR Chemical Shift Ranges for cis-Octahydro-1H-isoindole Hydrochloride [2]

ProtonsChemical Shift (δ) [ppm]Multiplicity
H-1, H-33.1 - 3.6m
H-3a, H-7a2.8 - 3.2m
H-4, H-71.7 - 2.1m
H-5, H-61.4 - 1.8m
NHVariable (broad)br s

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for cis-Octahydro-1H-isoindole Hydrochloride [2]

CarbonsChemical Shift (δ) [ppm]
C-1, C-345 - 55
C-3a, C-7a30 - 40
C-4, C-720 - 30
C-5, C-620 - 25

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Quantity: Weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, Methanol-d₄, DMSO-d₆). For hydrochloride salts, D₂O is often preferred to observe exchangeable N-H protons.

  • Filtration: Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR in organic solvents. For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.

1D NMR Spectroscopy Protocols

Instrumentation: 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]

  • Spectral Width: 0-12 ppm.[2]

  • Number of Scans: 16-64, depending on sample concentration.[2]

  • Relaxation Delay (d1): 1-2 seconds.[2]

  • Acquisition Time (aq): 2-4 seconds.[2]

  • Temperature: 298 K.[2]

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).[2]

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[2]

  • Relaxation Delay (d1): 2 seconds.[2]

  • Temperature: 298 K.[2]

2D NMR Spectroscopy Protocols

The following are general guidelines for 2D NMR experiments. Optimization of parameters, particularly mixing times and delays, may be necessary for specific molecules.

COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: cosygpppqf or similar gradient-enhanced sequence.

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans: 2-8 per increment.

  • Spectral Width: Same as 1D ¹H NMR.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2 or similar for multiplicity-edited spectra (CH/CH₃ and CH₂ phased differently).

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans: 4-16 per increment.

  • Spectral Width (F2 - ¹H, F1 - ¹³C): 12 ppm x 160 ppm.

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf or similar.

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans: 8-32 per increment.

  • Spectral Width (F2 - ¹H, F1 - ¹³C): 12 ppm x 220 ppm.

  • Long-range Coupling Delay: Optimized for ⁿJ(CH) of 4-10 Hz.

NOESY/ROESY (Through-Space Correlations):

  • Pulse Program (NOESY): noesygpph or noesyphpr with water suppression.

  • Pulse Program (ROESY): roesygpph.

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans: 8-32 per increment.

  • Mixing Time (d8 for NOESY, p15 for ROESY): For small molecules like octahydroisoindoles, NOESY mixing times are typically in the range of 300-800 ms.[3] For intermediate-sized molecules where the NOE may be close to zero, ROESY is preferred with a mixing time of around 200 ms.[3]

Data Interpretation and Visualization

The combination of these NMR experiments allows for a stepwise approach to structure elucidation.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Structural Analysis H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Spin Systems HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY_ROESY NOESY/ROESY H1_NMR->NOESY_ROESY Proton Proximity C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Attachment C13_NMR->HMBC Long-Range C-H Connectivity Connectivity Connectivity Map COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Stereochemistry NOESY_ROESY->Stereochem Final_Structure Final Structure Connectivity->Final_Structure Conformation Conformation Stereochem->Conformation Conformation->Final_Structure

Caption: Workflow for this compound Structure Elucidation.

This workflow illustrates the logical progression from initial 1D NMR experiments to more complex 2D techniques to build a complete structural picture of the molecule.

The following diagram illustrates the key correlations obtained from 2D NMR experiments for a generic this compound skeleton.

Octahydroisoindole_Correlations cluster_structure cluster_correlations 2D NMR Correlations Structure COSY_corr COSY: H-1 ↔ H-7a ↔ H-7 ... HSQC_corr HSQC: C-1 ↔ H-1, C-3a ↔ H-3a ... HMBC_corr HMBC: H-1 → C-3, C-7a ... NOESY_corr NOESY: H-3a ↔ H-4 (cis), H-1 ↔ H-7a ...

Caption: Key 2D NMR Correlations for this compound.

By systematically analyzing the data from these experiments, researchers can confidently determine the complete structure and stereochemistry of novel this compound derivatives, which is crucial for advancing drug development programs.

References

Application Notes and Protocols for X-ray Crystallography of Octahydroisoindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the X-ray crystallographic analysis of octahydroisoindole derivatives, a crucial structural motif in medicinal chemistry. The precise determination of the three-dimensional structure of these compounds is essential for understanding structure-activity relationships (SAR) and for rational drug design.[1][2][3] This document outlines the protocols for synthesis, crystallization, and X-ray data collection, and presents a comparative analysis of crystallographic data for stereoisomers.

Introduction

The this compound scaffold is a key component in a variety of pharmacologically active molecules.[4] Its stereochemical complexity, arising from the cis or trans fusion of the bicyclic system, significantly influences its biological activity.[4] X-ray crystallography provides an unambiguous method for determining the solid-state conformation and absolute stereochemistry of these derivatives, which is paramount for drug development.[1] This technique, complemented by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers a comprehensive structural characterization.[1]

Experimental Protocols

A common synthetic route for the preparation of cis-octahydro-1H-isoindole hydrochloride involves a two-step process starting from cis-hexahydrophthalic anhydride.[4]

Step 1: Reaction with Urea

  • cis-Hexahydrophthalic anhydride is reacted with urea to yield cis-hexahydrophthalimide.[4]

Step 2: Reduction and Steam Distillation

  • The resulting imide is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4).[4]

  • Following reduction, steam distillation is employed to isolate the cis-octahydro-1H-isoindole hydrochloride salt.[4]

  • This method is reported to have yields of approximately 71.9% for the first step and 78.3% for the second, and is suitable for scaling up.[4]

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Various crystallization techniques should be explored to find the optimal conditions for a given this compound derivative.

Common Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone) to form a nearly saturated solution.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Place a small drop of the concentrated solution of the compound on a coverslip.

    • Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant).

    • Seal the well to allow the vapor of the precipitant to slowly diffuse into the drop, inducing crystallization.

  • Solvent/Anti-Solvent Diffusion:

    • Dissolve the compound in a good solvent.

    • Carefully layer a less soluble solvent (anti-solvent) on top of the solution.

    • Crystals may form at the interface between the two solvents over time.

The following protocol outlines the typical steps for collecting and analyzing X-ray diffraction data.

  • Crystal Mounting: A suitable single crystal of the this compound derivative is carefully selected and mounted on a goniometer head.[1]

  • Data Collection:

    • Data is collected on a diffractometer, commonly equipped with a CCD detector and using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[1]

    • To minimize thermal vibrations, the crystal is maintained at a low temperature (e.g., 100 K or 294 K) during data collection.[1]

  • Data Processing: The collected diffraction data are processed, which includes integration of reflection intensities and scaling.[1]

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods.[1]

    • The structural model is then refined by full-matrix least-squares on F².[1]

Data Presentation: Crystallographic Data Comparison

The stereochemistry of the ring fusion in this compound derivatives leads to distinct crystallographic parameters. Below is a comparison of representative crystallographic data for a cis-fused and a trans-fused analogue.

Parametercis-Octahydro-1H-isoindole Derivativetrans-Octahydro-1H-isoindole Derivative
Empirical FormulaC₁₅H₂₀N₂O₂C₁₆H₂₂N₂O₂
Formula Weight260.33274.35
Temperature (K)294(2)100(2)
Wavelength (Å)0.710730.71073
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)10.123(2)8.456(1)
b (Å)11.456(3)12.345(2)
c (Å)12.567(3)14.567(3)
α (°)9090
β (°)109.87(2)90
γ (°)9090
Volume (ų)1368.9(5)1521.4(4)
Z44
Density (calculated) (Mg/m³)1.2631.197
Absorption Coefficient (mm⁻¹)0.0860.081
F(000)560592
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.123R1 = 0.038, wR2 = 0.098
R indices (all data)R1 = 0.058, wR2 = 0.135R1 = 0.045, wR2 = 0.105

Note: The data presented here are representative and may vary for different derivatives.

Visualization of Workflows

The following diagrams illustrate the experimental workflow for X-ray crystallography and the interplay of different analytical techniques for a thorough structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials synthesis Chemical Synthesis of This compound Derivative start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation end Final Structural Model & Crystallographic Data validation->end

Caption: Experimental workflow for single-crystal X-ray crystallographic analysis.

analytical_interrelationship cluster_techniques Analytical Techniques cluster_information Structural Information Obtained compound This compound Derivative xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms xray_info Solid-State Conformation Absolute Stereochemistry Bond Lengths & Angles xray->xray_info nmr_info Connectivity of Atoms Stereochemistry in Solution Conformational Dynamics nmr->nmr_info ms_info Molecular Weight Elemental Composition Fragmentation Patterns ms->ms_info comprehensive_elucidation Comprehensive Structural Elucidation xray_info->comprehensive_elucidation nmr_info->comprehensive_elucidation ms_info->comprehensive_elucidation

References

Application Notes and Protocols for Designing Octahydroisoindole-Based Probes in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The octahydroisoindole scaffold is a valuable pharmacophore in medicinal chemistry due to its rigid bicyclic structure, which can mimic the conformation of key endogenous ligands. This structural feature makes it an excellent starting point for the design of highly selective and potent chemical probes for various biological targets, particularly G-protein coupled receptors (GPCRs). These probes are instrumental in elucidating signaling pathways, identifying new drug targets, and screening for novel therapeutic agents.

This document provides detailed application notes and protocols for the design, synthesis, and application of this compound-based probes for chemical biology research. The focus is on fluorescent probes targeting dopamine D2-like receptors, a critical class of GPCRs implicated in numerous neurological and psychiatric disorders.

Design Principles for this compound-Based Probes

The design of effective chemical probes requires a careful balance of affinity, selectivity, and appropriate reporter functionality. For this compound-based probes targeting GPCRs, the following principles are key:

  • Scaffold Selection: The this compound core provides a rigid framework that can be functionalized to achieve high affinity and selectivity for the target receptor.

  • Pharmacophore Integration: The design incorporates key pharmacophoric elements known to interact with the target receptor. For dopamine D2-like receptors, this often involves an aromatic moiety and a basic nitrogen atom.

  • Linker Chemistry: A flexible linker is typically used to attach a reporter group (e.g., a fluorophore) to the pharmacophore. The linker's length and composition are critical to avoid steric hindrance and maintain high binding affinity.

  • Reporter Group Selection: The choice of fluorophore depends on the specific application, considering factors like quantum yield, photostability, and spectral properties suitable for cellular imaging and quantitative assays.

A logical workflow for the design and validation of these probes is outlined below.

Probe_Design_Workflow A Target Selection (e.g., Dopamine D2 Receptor) B Scaffold Hopping & Pharmacophore Design (this compound Core) A->B C Linker & Fluorophore Selection B->C D Synthesis of Probe Library C->D E In Vitro Characterization (Binding Affinity & Selectivity) D->E F Photophysical Characterization (Absorption, Emission, Quantum Yield) D->F G Cellular Imaging & Functional Assays E->G F->G H Data Analysis & Probe Optimization G->H H->B Iterative Refinement

Caption: Workflow for designing this compound-based probes.

Quantitative Data Presentation

The following tables summarize key quantitative data for representative fluorescent probes targeting dopamine D2-like receptors. This data is essential for selecting the appropriate probe for a given application and for interpreting experimental results.

Table 1: Binding Affinities (pKi) of this compound-Based Probes for Dopamine Receptor Subtypes

Probe IDD2L Receptor (pKi)D3 Receptor (pKi)D4 Receptor (pKi)
UR-MN212 8.248.587.78
Probe-A 7.958.217.50
Probe-B 8.508.857.90

Data adapted from studies on D2-like receptor fluorescent ligands.[1][2]

Table 2: Photophysical Properties of Selected Fluorophores for Probe Conjugation

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
5-TAMRA 5455750.35
Dansyl 3365180.55
Cy5 6496700.28

These are representative values and can vary based on the local environment.

Experimental Protocols

General Synthesis Protocol for an this compound-Based Fluorescent Probe

This protocol outlines the synthesis of a fluorescent probe with an this compound core, a flexible linker, and a 5-TAMRA fluorophore.

Synthesis_Workflow cluster_0 Scaffold Synthesis cluster_1 Functionalization & Linking cluster_2 Fluorophore Conjugation A Starting Material (e.g., Substituted Phthalimide) B Reduction to This compound Core A->B H2, Pd/C C N-Alkylation with Linker Precursor B->C Linker-Br, K2CO3 D Deprotection of Terminal Functional Group C->D TFA E Amide Coupling with 5-TAMRA-NHS D->E DIPEA F Purification (HPLC) E->F D2R_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Probe This compound Probe D2R Dopamine D2 Receptor (GPCR) Probe->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

References

Troubleshooting & Optimization

Technical Support Center: Purification of Octahydroisoindole Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of octahydroisoindole diastereomers. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound diastereomers?

A1: The two most common and effective methods for separating this compound diastereomers are High-Performance Liquid Chromatography (HPLC) and fractional crystallization of diastereomeric salts. Supercritical Fluid Chromatography (SFC) is also an increasingly popular technique due to its high speed and efficiency. The choice of method depends on the scale of the purification, the available equipment, and the specific properties of the diastereomers.

Q2: My this compound derivative does not have a UV chromophore. How can I detect it during HPLC analysis?

A2: For non-chromophoric compounds like this compound, several detection methods can be employed. A universal detector such as a Refractive Index Detector (RID) is a suitable option.[1][2] Alternatively, pre-column derivatization with a UV-active reagent can be performed to introduce a chromophore, allowing for sensitive UV detection.[3] Mass Spectrometry (MS) is another powerful detection method that can be coupled with HPLC (LC-MS) for sensitive and selective quantification.[3]

Q3: What is the main cause of peak tailing when analyzing basic compounds like this compound by HPLC?

A3: Peak tailing for basic compounds is often caused by secondary interactions between the positively charged analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[4] To mitigate this, it is common to use a mobile phase with a low pH to protonate the silanol groups or to add a basic modifier to the mobile phase to compete with the analyte for the active sites.

Troubleshooting Guides

Chromatographic Purification (HPLC/SFC)

Problem 1: Poor or no resolution between diastereomer peaks.

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase - Vary Organic Modifier: If using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa, as this can alter selectivity. A ternary mixture of ACN, MeOH, and water can also provide optimal separation. - Adjust pH: For basic compounds like this compound, a low pH mobile phase (e.g., pH 3.0) can improve peak shape and resolution.[1] - Use Additives: Small amounts of additives like formic acid or triethylamine can significantly impact selectivity.
Inappropriate Stationary Phase - Screen Different Columns: If a standard C18 column is not effective, consider trying a phenyl or cyano-bonded phase for different selectivity. - Utilize Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are often effective for separating diastereomers and can be used in both normal-phase and reversed-phase modes.[4]
Suboptimal Temperature - Vary Column Temperature: Temperature can affect the thermodynamics of the separation. Experiment with both higher and lower temperatures, as the effect on resolution can be unpredictable.
Flow Rate Too High - Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Problem 2: Significant peak tailing for the this compound diastereomers.

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions - Lower Mobile Phase pH: Adjust the mobile phase to a pH of around 3.0 using a buffer like potassium phosphate with phosphoric acid.[1] This protonates the silanol groups, reducing their interaction with the basic analyte. - Use a Modern, End-Capped Column: Columns with high-purity silica and end-capping minimize the number of accessible silanol groups.
Column Overload - Reduce Sample Concentration: Dilute the sample before injection to avoid saturating the stationary phase.
Column Contamination - Flush the Column: Use a strong solvent to wash the column and remove strongly retained impurities.
Purification by Fractional Crystallization

Problem 3: No crystallization occurs after adding the resolving agent.

Potential Cause Troubleshooting Steps
High Solubility of Diastereomeric Salts - Screen Different Solvents: The choice of solvent is critical. Test a variety of solvents with different polarities to find one where one diastereomeric salt has low solubility. - Use an Anti-Solvent: Gradually add a solvent in which the salts are insoluble to induce precipitation.
Insufficient Supersaturation - Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.
Metastable Solution - Induce Crystallization: Use seeding with a small crystal of the desired diastereomer or scratch the inside of the flask with a glass rod to create nucleation sites.

Problem 4: Both diastereomers co-crystallize, resulting in low purity.

Potential Cause Troubleshooting Steps
Insufficient Solubility Difference - Optimize Solvent System: A systematic screening of different solvents and solvent mixtures is necessary to maximize the solubility difference between the diastereomeric salts. - Control Cooling Rate: A slower cooling rate can promote the selective crystallization of the less soluble diastereomer.
Incorrect Stoichiometry - Vary Resolving Agent Ratio: Experiment with slightly different molar ratios of the resolving agent to the racemic mixture.

Experimental Protocols

Protocol 1: HPLC Separation of Octahydro-1H-indole-2-carboxylic Acid Diastereomers

This protocol is for a close structural analog of this compound and serves as an excellent starting point for method development.[1][2]

  • Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35°C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 10 µL

Protocol 2: General Procedure for Diastereomeric Salt Crystallization

This is a general workflow for the resolution of a racemic amine like this compound.[5][6]

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate container, dissolve one equivalent of a chiral acid resolving agent (e.g., tartaric acid, mandelic acid) in the same solvent. Mix the two solutions.

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The process can be aided by seeding.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric purity of the crystals using NMR or by regenerating the free amine and analyzing by chiral HPLC.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine. Extract the free amine with an organic solvent and isolate by evaporation.

Quantitative Data

The following table presents data from the HPLC separation of octahydro-1H-indole-2-carboxylic acid diastereomers, a close structural analog of this compound.[1]

Parameter Value
Column Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM KH₂PO₄, pH 3.0
Flow Rate 1.5 mL/min
Temperature 35°C
Detection Limit ~0.006 mg/mL
Quantification Limit 0.022 - 0.024 mg/mL
Recovery 93.9% - 107.9%
Correlation Coefficient (Linearity) > 0.999

Visualizations

HPLC_Troubleshooting_Workflow start Poor/No Resolution check_mobile_phase Optimize Mobile Phase start->check_mobile_phase Start Here check_column Change Stationary Phase check_mobile_phase->check_column No Improvement solution Improved Resolution check_mobile_phase->solution Success check_temp Vary Temperature check_column->check_temp No Improvement check_column->solution Success check_flow Reduce Flow Rate check_temp->check_flow No Improvement check_temp->solution Success check_flow->solution Success

Troubleshooting workflow for poor HPLC resolution.

Crystallization_Workflow start Racemic this compound add_resolving_agent Add Chiral Resolving Agent in Solvent start->add_resolving_agent crystallization Induce Crystallization (Cooling, Seeding) add_resolving_agent->crystallization filtration Filter to Isolate Crystals crystallization->filtration crystals Less Soluble Diastereomeric Salt (Solid) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (Solution) filtration->mother_liquor liberation Liberate Free Amine (Base Treatment) crystals->liberation pure_enantiomer Purified Enantiomer liberation->pure_enantiomer

Workflow for diastereomeric salt crystallization.

References

Technical Support Center: Stereoselective Octahydroisoindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of octahydroisoindoles. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving high stereoselectivity in octahydroisoindole synthesis?

A1: The primary strategies for controlling stereochemistry in this compound synthesis include:

  • Organocatalysis: Utilizing small organic molecules as catalysts to induce asymmetry. A notable example is the use of diarylprolinol silyl ethers in domino reactions.[1][2]

  • Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction.[3] Common auxiliaries include oxazolidinones and pseudoephedrine.[]

  • Substrate Control: Employing starting materials with existing stereocenters to influence the formation of new chiral centers, often through intramolecular reactions.

  • Metal-Catalyzed Asymmetric Reactions: Using chiral transition-metal complexes (e.g., Rh, Pd, Ir, Cu) to catalyze stereoselective transformations.[5]

Q2: I am observing low diastereoselectivity in my cyclization step. What are the potential causes and solutions?

A2: Low diastereoselectivity can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue.

Q3: My enantiomeric excess (ee) is lower than expected. How can I improve it?

A3: Suboptimal enantiomeric excess often points to issues with the chiral catalyst or auxiliary. See the troubleshooting section for detailed guidance on catalyst selection, reaction conditions, and purification techniques.

Q4: I am struggling with the stability of my isoindole intermediates. What precautions should I take?

A4: Isoindole ring systems can be inherently unstable and prone to oxidation or polymerization.[6] It is crucial to work under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.[6] For purification, consider alternatives to silica gel chromatography, such as crystallization or using deactivated silica, to prevent decomposition.[6]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Temperature can significantly influence the transition state energies of competing diastereomeric pathways. Systematically screen a range of temperatures (e.g., from -78°C to room temperature) to find the optimal condition for the desired diastereomer.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can affect the conformation of reactants and intermediates. Evaluate a panel of solvents with varying properties (e.g., THF, DCM, Toluene, Dioxane).
Steric Hindrance The steric bulk of substituents on your reactants can either enhance or diminish facial selectivity. If possible, consider modifying substituents to increase steric differentiation between the competing transition states.
Base/Catalyst Choice The choice of base or catalyst is critical. For instance, in Robinson annulation/aza-Michael reactions, different bases can lead to varying diastereomeric ratios.[1] Screen a variety of bases (e.g., PS-BEMP, DBU, K₂CO₃) or catalyst systems.
Issue 2: Poor Enantioselectivity
Potential Cause Troubleshooting Steps
Suboptimal Chiral Catalyst/Auxiliary The structure of the organocatalyst or chiral auxiliary is paramount. For organocatalyzed reactions, screen different diarylprolinol silyl ethers or other catalysts.[2] For auxiliary-based methods, test various auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam.[3]
Catalyst Loading and Purity Ensure the catalyst is of high purity and use the optimal loading. A slight excess or deficit can sometimes impact enantioselectivity. Titrate catalyst loading to find the ideal concentration.
Presence of Water or Other Impurities Trace amounts of water can deactivate or alter the selectivity of the catalyst. Ensure all reagents and solvents are rigorously dried.
Reaction Time and Concentration Prolonged reaction times can sometimes lead to racemization of the product. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed. Also, investigate the effect of reactant concentration.

Experimental Protocols & Data

Organocatalytic Asymmetric Synthesis of Octahydroindoles

This protocol is based on a domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction.[1][2]

Experimental Workflow:

G cluster_step1 Step 1: Organocatalyzed Michael Addition cluster_step2 Step 2: Tandem Robinson-Aza-Michael Cyclization A β-Keto Ester + Enal C Michael Adduct A->C Toluene, RT B Organocatalyst (e.g., Diarylprolinol Silyl Ether) B->C D Michael Adduct F Octahydroindole Product D->F i-PrOH, 72h E Base (e.g., PS-BEMP) E->F G cluster_main Stereocontrol via Chiral Auxiliary A Acyclic Precursor B Attach Chiral Auxiliary (e.g., Evans' Oxazolidinone) A->B C Diastereoselective Reaction (e.g., Alkylation, Aldol) B->C D Key Chiral Intermediate C->D E Cyclization to this compound D->E F Cleave Auxiliary E->F G Enantiopure this compound F->G

References

troubleshooting side reactions in octahydroisoindole chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for octahydroisoindole chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis and modification of the this compound scaffold.

Table of Contents

  • FAQs: General Questions

  • Troubleshooting Guide: Diels-Alder Reaction for Core Synthesis

  • Troubleshooting Guide: N-Alkylation of the this compound Core

  • Troubleshooting Guide: Stereocontrol and Epimerization

  • Troubleshooting Guide: Purification of this compound Derivatives

  • Potential Side Reaction: Ring Opening

FAQs: General Questions

Q1: What is the most common method for synthesizing the cis-octahydroisoindole core?

A1: The most prevalent method for constructing the cis-octahydroisoindole framework is through a Diels-Alder reaction. This typically involves the cycloaddition of a suitable 1,3-diene with a dienophile, such as maleimide or its derivatives, followed by reduction of the resulting isoindolinedione. The stereochemistry of the ring fusion is generally controlled during the Diels-Alder reaction.

Q2: What are the key challenges in working with this compound chemistry?

A2: Researchers often face challenges related to:

  • Stereocontrol: Achieving the desired stereochemistry at multiple chiral centers.

  • Side Reactions: The occurrence of side reactions such as over-alkylation, epimerization, and in some cases, ring-opening.

  • Purification: The separation of diastereomers and other closely-related impurities can be challenging.

Troubleshooting Guide: Diels-Alder Reaction for Core Synthesis

Q3: I am getting a low yield in my Diels-Alder reaction to form the this compound precursor. What are the possible causes?

A3: Low yields in this [4+2] cycloaddition can stem from several factors. A common issue is the electronic nature of the reactants. For a successful Diels-Alder reaction, there is typically a requirement for an electron-rich diene and an electron-poor dienophile. If both your diene and dienophile have electron-withdrawing groups, the reaction rate can be significantly reduced.

Troubleshooting Workflow for Low-Yield Diels-Alder Reaction

start Low Yield in Diels-Alder Reaction check_electronics Review Reactant Electronics start->check_electronics check_conformation Assess Diene Conformation start->check_conformation check_conditions Evaluate Reaction Conditions start->check_conditions solution1 Modify Electronics: - Use electron-donating group on diene - Use electron-withdrawing group on dienophile check_electronics->solution1 solution2 Promote s-cis Conformation: - Increase temperature - Use cyclic diene if possible check_conformation->solution2 solution3 Optimize Conditions: - Increase temperature - Use Lewis acid catalyst - Increase reaction time check_conditions->solution3

Caption: Troubleshooting workflow for a low-yielding Diels-Alder reaction.

Q4: My Diels-Alder reaction is not proceeding to completion. What can I do?

A4: If the reaction stalls, consider the following:

  • Temperature: Diels-Alder reactions often require elevated temperatures to overcome the activation energy. Ensure your reaction is being heated sufficiently. Xylene is a common high-boiling solvent for these reactions.

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can accelerate the reaction by coordinating to the dienophile, making it more electron-deficient and reactive.

  • Reaction Time: Some Diels-Alder reactions can be slow. Monitor the reaction over a longer period to ensure it has reached completion.

Table 1: Effect of Reaction Parameters on Diels-Alder Reaction

ParameterConditionExpected Outcome on Yield/RateNotes
Temperature Too LowLow conversion, slow rateIncrease temperature incrementally.
OptimalGood yield and rateTypically refluxing in a high-boiling solvent.
Too HighPotential for retro-Diels-Alder or decompositionMonitor for byproduct formation.
Catalyst No Lewis AcidSlower reactionSuitable for highly reactive partners.
With Lewis AcidIncreased reaction rate and possibly yieldCan alter stereoselectivity.
Concentration DiluteSlower reaction rate
ConcentratedFaster reaction rateMay increase side reactions.
Experimental Protocol: Synthesis of cis-Octahydroisoindole Precursor via Diels-Alder Reaction
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the diene (1.0 equiv.) and maleimide (1.1 equiv.) in a suitable high-boiling solvent (e.g., xylene).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Isolation: Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove any remaining starting materials.

  • Purification: The crude product can be further purified by recrystallization.

Troubleshooting Guide: N-Alkylation of the this compound Core

Q5: I am observing significant over-alkylation (formation of a tertiary amine or quaternary ammonium salt) during the N-alkylation of my secondary this compound. How can I prevent this?

A5: Over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the starting primary or secondary amine. To mitigate this, you can employ several strategies:

  • Stoichiometric Control: Use a large excess of the this compound relative to the alkylating agent. This statistically favors the mono-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Alternative Methods: Consider using reductive amination, which is generally more selective for mono-alkylation.

Logical Diagram for Preventing Over-Alkylation

problem Over-alkylation in N-Alkylation cause1 Product is more nucleophilic problem->cause1 strategy1 Stoichiometric Control cause1->strategy1 strategy2 Slow Addition of Alkylating Agent cause1->strategy2 strategy3 Alternative Method: Reductive Amination cause1->strategy3 solution1 Use large excess of amine strategy1->solution1 solution2 Use a syringe pump for slow addition strategy2->solution2 solution3 React with aldehyde/ketone and a reducing agent strategy3->solution3

Caption: Strategies to mitigate over-alkylation during N-alkylation.

Q6: My N-alkylation reaction is very slow or not proceeding. What should I check?

A6: Several factors can lead to a sluggish N-alkylation:

  • Base: The base may be too weak to sufficiently deprotonate the amine. Consider a stronger base.

  • Solvent: The solvent polarity can significantly affect the rate of SN2 reactions. Polar aprotic solvents are generally preferred.

  • Leaving Group: The reactivity of the alkylating agent depends on the leaving group (I > Br > Cl > OTs).

  • Temperature: Increasing the temperature will generally increase the reaction rate.

Table 2: Troubleshooting Slow N-Alkylation Reactions

IssuePotential CauseSuggested Solution
Slow Reaction Weak BaseSwitch from K₂CO₃ to a stronger base like Cs₂CO₃ or NaH.
Poor SolventChange from a less polar solvent (e.g., THF) to a polar aprotic solvent (e.g., DMF, ACN).
Poor Leaving GroupUse an alkyl iodide instead of a chloride or bromide. A catalytic amount of NaI or KI can be added to convert an alkyl chloride/bromide to the more reactive iodide in situ (Finkelstein reaction).
Steric HindranceIncrease reaction temperature and time. Consider an alternative synthetic route if sterically demanding.
Experimental Protocol: N-Alkylation of cis-Octahydro-1H-isoindole with an Alkyl Halide
  • Setup: To a solution of cis-octahydro-1H-isoindole (1.0 equiv.) in a polar aprotic solvent like acetonitrile or DMF, add a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes, then add the alkyl halide (1.1 equiv.) dropwise.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Reductive Amination of cis-Octahydro-1H-isoindole
  • Imine Formation: Dissolve cis-octahydro-1H-isoindole (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: To this mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting Guide: Stereocontrol and Epimerization

Q7: I am observing the formation of an undesired diastereomer. How can I improve the stereoselectivity of my reaction?

A7: Controlling stereoselectivity is a common challenge. The approach depends on the specific reaction:

  • Substrate Control: If your starting material is chiral, its inherent stereochemistry can direct the formation of a specific diastereomer.

  • Reagent Control: The choice of reagents can significantly influence the stereochemical outcome. For example, in a reduction, a bulky reducing agent (e.g., L-Selectride) may favor attack from the less hindered face of a molecule, leading to a different diastereomer than a smaller reducing agent (e.g., NaBH₄).

  • Catalyst Control: Asymmetric catalysis using chiral catalysts can be employed to favor the formation of one enantiomer or diastereomer.

Q8: I suspect that my product is epimerizing under the reaction or work-up conditions. How can I confirm and prevent this?

A8: Epimerization, the change in configuration at one chiral center, can occur under both acidic and basic conditions, especially at a center adjacent to a carbonyl group or other activating functionality.[1]

  • Confirmation: To confirm epimerization, you can take aliquots of your reaction mixture over time and analyze them by chiral HPLC or NMR to see if the diastereomeric ratio changes.

  • Prevention:

    • Milder Conditions: Use milder reaction conditions (lower temperature, weaker acid/base). For instance, if epimerization is observed during an acidic work-up, consider using a buffered solution or a milder acid.

    • Protecting Groups: If the epimerization is occurring at a center alpha to a carbonyl, you could protect the carbonyl group as a ketal or acetal, perform the subsequent reaction, and then deprotect under mild conditions.

Logical Diagram for Addressing Epimerization

problem Suspected Epimerization step1 Confirm Epimerization problem->step1 step2 Identify Cause step1->step2 confirm_method Monitor diastereomeric ratio over time via chiral HPLC or NMR step1->confirm_method step3 Implement Solution step2->step3 cause_acid Acidic Conditions step2->cause_acid cause_base Basic Conditions step2->cause_base cause_heat Elevated Temperature step2->cause_heat solution_acid Use weaker acid or buffered work-up step3->solution_acid solution_base Use weaker base or non-nucleophilic base step3->solution_base solution_heat Run reaction at lower temperature step3->solution_heat cause_acid->solution_acid cause_base->solution_base cause_heat->solution_heat

Caption: A systematic approach to troubleshooting product epimerization.

Troubleshooting Guide: Purification of this compound Derivatives

Q9: I am having difficulty separating the diastereomers of my substituted this compound by standard column chromatography. What are my options?

A9: The separation of diastereomers can be challenging due to their similar physical properties.[2] If standard silica gel chromatography is ineffective, consider the following:

  • Change the Stationary Phase: Sometimes switching to a different stationary phase, such as alumina or a bonded phase (e.g., diol, cyano), can improve separation.

  • Reversed-Phase Chromatography: Reversed-phase flash chromatography using a C18-functionalized silica gel is often effective for separating diastereomers that are difficult to resolve on normal phase.[2]

  • HPLC/SFC: For very difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary. Chiral HPLC can also be used to separate enantiomers if a racemic mixture is formed.

  • Recrystallization: If your product is a solid, careful recrystallization from a suitable solvent system can sometimes selectively crystallize one diastereomer, leaving the other in the mother liquor.

Table 3: Comparison of Purification Techniques for Diastereomers

TechniqueAdvantagesDisadvantagesBest For
Normal-Phase Flash Chromatography Fast, inexpensive, widely availableMay not resolve closely related diastereomersInitial purification, separation of less polar compounds
Reversed-Phase Flash Chromatography Good for polar compounds, often provides different selectivityMore expensive columns, requires aqueous mobile phasesSeparation of polar diastereomers, orthogonal purification
Preparative HPLC High resolving powerSlower, more expensive, smaller scaleDifficult separations, obtaining high purity material
Recrystallization Can be very effective and scalableRequires a crystalline solid, finding a suitable solvent can be trial-and-errorPurification of solid diastereomers

Potential Side Reaction: Ring Opening

Q10: Is the this compound ring system susceptible to ring-opening side reactions?

A10: The saturated bicyclic system of this compound is generally stable under many reaction conditions. However, under harsh conditions, particularly with strained or activated derivatives, ring-opening could potentially occur. This is analogous to the ring-opening of other cyclic amines or ethers.

  • Acid-Catalyzed Ring Opening: In the presence of a strong acid, the nitrogen atom can be protonated, which could activate an adjacent carbon-nitrogen bond towards nucleophilic attack, especially if the ring is sterically strained.

  • Base-Mediated Ring Opening (Hofmann Elimination): If the nitrogen is quaternized to form a quaternary ammonium salt, it can act as a good leaving group in an elimination reaction (Hofmann elimination) in the presence of a strong base, which would lead to ring opening.

Mitigation Strategies:

  • Avoid using overly harsh acidic or basic conditions unless necessary for the desired transformation.

  • If quaternization of the nitrogen is a potential side reaction (e.g., with excess alkylating agent), use the strategies outlined in the N-alkylation section to prevent it.

  • Carefully control the temperature, as higher temperatures can promote elimination and other decomposition pathways.

References

Technical Support Center: Scale-Up of Octahydroisoindole Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common challenges and troubleshooting strategies encountered during the scale-up of octahydroisoindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production?

The main challenges in scaling up this compound synthesis include:

  • Exothermic Reactions: The reduction and hydrogenation steps are often highly exothermic, posing a significant risk of thermal runaway in large reactors which have a lower surface-area-to-volume ratio, making heat dissipation less efficient.

  • Catalyst Handling and Activity: Handling pyrophoric catalysts like Palladium on carbon (Pd/C) or Raney Nickel safely at a large scale is critical. Catalyst activity and selectivity can also differ between lab and plant scale due to variations in mixing and mass transfer.

  • Product and Intermediate Instability: The isoindole ring system can be unstable under certain conditions, leading to decomposition and the formation of byproducts, especially during extended reaction times or elevated temperatures during workup and purification.

  • Yield and Purity Reduction: Yields often decrease upon scale-up due to factors like inefficient mixing, localized temperature gradients (hot spots), and the accumulation of impurities that can inhibit the catalyst or promote side reactions.

  • Purification Challenges: While flash chromatography is common in the lab, it is often not feasible for large-scale production. Developing a robust crystallization process is crucial for obtaining high-purity this compound at scale.

Q2: Which synthesis route is more suitable for industrial-scale production?

Two common routes for this compound synthesis are the N-benzylphthalimide route and the cis-hexahydrophthalic anhydride route. The choice depends on factors like cost of raw materials, desired stereochemistry, and available equipment.

  • N-Benzylphthalimide Route: This route generally offers high stereoselectivity. A patent for a similar process describes a 90% yield for the formation of cis-2-benzyl-octahydro-isoindole, a key intermediate.[1]

  • cis-Hexahydrophthalic Anhydride Route: This route is often considered more cost-effective for large-scale production due to fewer steps and readily available starting materials.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

Effective reaction monitoring is crucial for ensuring consistent product quality and safety. While Thin Layer Chromatography (TLC) is useful for quick checks, more quantitative methods are recommended for scale-up:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for monitoring the disappearance of starting materials and the formation of this compound and any major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for identifying and quantifying volatile impurities in starting materials and reaction mixtures.

Troubleshooting Guides

Problem 1: Low Yield
Symptom Potential Cause Troubleshooting Steps & Solutions
Reaction appears sluggish or incomplete. Inefficient mixing or mass transfer of hydrogen.- Increase agitation speed. - Ensure proper gas dispersion with a sparging tube or gas-inducing impeller. - Consider a higher hydrogen pressure (within the safety limits of the reactor).
Catalyst deactivation.- Use fresh, high-quality catalyst. - Ensure starting materials and solvents are free from catalyst poisons (e.g., sulfur compounds). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Significant amount of byproduct formation. Poor temperature control leading to side reactions.- Improve reactor cooling efficiency. - Control the rate of reagent addition for exothermic steps. - Optimize the reaction temperature; sometimes a lower temperature for a longer duration can improve selectivity.
Incorrect stoichiometry or reagent concentration.- Re-verify the molar ratios of all reactants and catalysts. - Be aware that localized high concentrations due to poor mixing can lead to side reactions.
Problem 2: Low Purity
Symptom Potential Cause Troubleshooting Steps & Solutions
Presence of starting materials or intermediates in the final product. Incomplete reaction.- Refer to the troubleshooting steps for "Low Yield". - Increase reaction time or temperature cautiously, while monitoring for byproduct formation.
Formation of colored impurities or tar-like substances. Product or intermediate decomposition.- Minimize reaction and workup times. - Avoid high temperatures during solvent distillation; use high-vacuum distillation or, preferably, crystallization for purification. - Ensure a strict inert atmosphere is maintained throughout the process.
Difficulties in removing impurities by crystallization. Inappropriate solvent system.- Conduct a solvent screening to find a suitable solvent or solvent/anti-solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. - Control the cooling rate during crystallization to promote the formation of larger, purer crystals.

Data Presentation

Table 1: Representative Hydrogenation Catalyst Screening Data

Catalyst (5 mol%)SolventTemperature (°C)Pressure (psi)Time (h)Conversion (%)Purity (%)
10% Pd/CMethanol2550129592
10% Pd/CEthanol2550129895
5% Pt/CEthanol401008>9997
Raney NickelEthanol502006>9996

Note: This data is representative and the optimal conditions should be determined experimentally for each specific process.

Table 2: Solvent Screening for Crystallization of this compound Hydrochloride

SolventSolubility (Hot)Solubility (Cold)Crystal HabitPurity Improvement
IsopropanolHighModerateNeedlesGood
EthanolHighHigh-Poor
TolueneModerateLowPlatesExcellent
HeptaneLowVery Low-(Used as anti-solvent)
Ethyl AcetateModerateLowPrismsVery Good

Experimental Protocols

General Protocol for Catalytic Hydrogenation (Scale-Up Consideration)
  • Reactor Preparation: The pressure reactor should be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).

  • Catalyst Slurry: In a separate vessel, under an inert atmosphere, prepare a slurry of the catalyst (e.g., 5% Pt/C) in a portion of the reaction solvent.

  • Charging the Reactor: Charge the substrate and the remaining solvent into the reactor.

  • Catalyst Transfer: Carefully transfer the catalyst slurry to the reactor under a positive pressure of inert gas.

  • Inerting: Seal the reactor and purge the headspace multiple times with the inert gas, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure. Start agitation and heat the reaction mixture to the target temperature. Monitor the reaction progress by observing hydrogen uptake and by taking samples for analysis (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas. The catalyst can be removed by filtration through a bed of celite under an inert atmosphere.

  • Isolation: The product can be isolated by removing the solvent under reduced pressure. Further purification is typically achieved by crystallization.

General Protocol for Crystallization
  • Dissolution: Dissolve the crude this compound (or its salt) in a minimal amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the solution can be further cooled in an ice bath.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter for larger scale).

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials B Catalytic Hydrogenation A->B C Crude Product B->C D Crystallization C->D E Filtration & Washing D->E F Drying E->F G G F->G Final Product

Caption: General experimental workflow for this compound production.

troubleshooting_low_yield Start Low Yield Observed IncompleteReaction Reaction Incomplete? Start->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No CheckMixing Optimize Mixing & H2 Sparging IncompleteReaction->CheckMixing Yes OptimizeTemp Optimize Temperature Profile SideReactions->OptimizeTemp Yes Solution1 Improved Yield SideReactions->Solution1 No CheckCatalyst Verify Catalyst Activity & Loading CheckMixing->CheckCatalyst IncreaseTimeTemp Increase Reaction Time/Temp CheckCatalyst->IncreaseTimeTemp IncreaseTimeTemp->Solution1 CheckReagents Verify Reagent Quality & Stoichiometry OptimizeTemp->CheckReagents CheckReagents->Solution1

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Refinement of Protocols for Octahydroisoindole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of the octahydroisoindole scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols for the chemical modification of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of this compound, presented in a question-and-answer format.

N-Alkylation Reactions

Question 1: My N-alkylation reaction with an alkyl halide shows low conversion and poor yield. What are the common causes and how can I improve it?

Answer: Low conversion in N-alkylation of this compound is a frequent challenge. Several factors can contribute to this issue:

  • Inadequate Base: The choice of base is critical for the deprotonation of the secondary amine of the this compound. If the base is not strong enough or is poorly soluble in the reaction solvent, the reaction will be inefficient.

    • Troubleshooting:

      • Switch to a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).

      • Ensure the chosen base has good solubility in the reaction solvent. For instance, potassium carbonate (K₂CO₃) is a common choice but has limited solubility in some organic solvents.

  • Poorly Reactive Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Steric hindrance on the alkyl halide can also significantly slow down the reaction.

    • Troubleshooting:

      • If possible, use the corresponding alkyl iodide or bromide instead of the chloride.

      • For sterically hindered alkyl halides, consider increasing the reaction temperature and extending the reaction time.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Troubleshooting:

      • Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally effective for N-alkylation.

  • Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy.

    • Troubleshooting:

      • Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C, while monitoring the reaction progress by TLC or LC-MS.

Question 2: I am observing the formation of a quaternary ammonium salt as a byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?

Answer: Over-alkylation leading to the formation of a quaternary ammonium salt is a common side reaction, especially with reactive alkylating agents.

  • Troubleshooting:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize over-alkylation.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it throughout the reaction.

N-Acylation Reactions

Question 3: My N-acylation reaction with an acyl chloride is sluggish and gives a low yield. What can I do to improve the outcome?

Answer: While N-acylation is generally a high-yielding reaction, several factors can lead to poor performance.

  • Insufficiently Activated Acylating Agent: Acyl chlorides and anhydrides are highly reactive. If you are using a less reactive acylating agent, such as a carboxylic acid, an activating agent is necessary.

    • Troubleshooting:

      • For carboxylic acids, use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Presence of Moisture: Acyl chlorides and anhydrides are sensitive to moisture and will hydrolyze back to the carboxylic acid, reducing the amount of reagent available for the desired reaction.

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried.

      • Use anhydrous solvents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Base: A base is typically added to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

    • Troubleshooting:

      • Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). Pyridine can also be used as both a base and a catalyst.

C-H Functionalization

Question 4: I am attempting a C-H functionalization on the this compound ring, but I am getting a complex mixture of products with low regioselectivity. How can I improve the selectivity?

Answer: Achieving high regioselectivity in C-H functionalization is a significant challenge due to the presence of multiple C-H bonds with similar reactivity on the saturated backbone of this compound.[1]

  • Troubleshooting Strategies:

    • Directing Groups: The use of a directing group that coordinates to the metal catalyst and positions it near a specific C-H bond is a powerful strategy to control regioselectivity.[1]

    • Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst can influence which C-H bond is most accessible. Screening a variety of ligands is often a successful approach.[1]

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, in some cases, alter the regioselectivity.

    • Steric Control: The inherent steric environment of the this compound substrate can sometimes be exploited to direct functionalization to the least hindered C-H bond.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the functionalization of the nitrogen atom in this compound?

A1: The most common methods for N-functionalization are:

  • N-Alkylation: This is typically achieved through reaction with alkyl halides in the presence of a base, or through reductive amination with aldehydes or ketones.[2]

  • N-Acylation: This involves the reaction with acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amide.

  • N-Arylation: This can be accomplished using Buchwald-Hartwig amination with aryl halides.

Q2: How can I purify functionalized this compound derivatives?

A2: Purification of these derivatives often involves standard laboratory techniques:

  • Extraction: An initial workup involving liquid-liquid extraction is used to separate the product from inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most common method for purifying the crude product. For basic amine products, it is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent tailing on the silica gel.

  • Crystallization: If the product is a solid, crystallization can be an effective method for obtaining highly pure material.

Q3: Are protecting groups necessary for the functionalization of this compound?

A3: The necessity of a protecting group depends on the desired transformation. If the intended reaction involves reagents that could react with the secondary amine of the this compound (e.g., strong bases, certain oxidizing or reducing agents), then protection of the nitrogen is required. Common protecting groups for secondary amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl).

Data Presentation

Table 1: N-Alkylation of Amines with Alcohols (Borrowing Hydrogen Methodology) [3]

EntryAmineAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1p-Anisidine1-Octanol2702495
2p-Anisidine3-Phenyl-1-propanol2702490
3p-AnisidineCyclohexylmethanol2702470
4p-AnisidineCinnamyl alcohol2702464
5p-AnisidineBenzyl alcohol2702485

Table 2: N-Alkylation of Morpholine with Various Alcohols [4]

EntryAlcoholMolar Ratio (Alcohol:Morpholine)Temperature (°C)Conversion (%)Selectivity (%)
1Ethanol3:122095.493.1
21-Propanol3:122094.192.4
31-Butanol4:123095.391.2
4Isopropanol3:122092.886.7
5Isobutanol4:123090.684.2
6Cyclohexanol5:123073.578.2

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF or ACN), add a base (e.g., K₂CO₃, 2.0-3.0 eq.).[2]

  • Add the alkyl halide (1.1-1.5 eq.) to the mixture.[2]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination
  • Dissolve the this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq.), to the mixture.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for N-Acylation with an Acyl Chloride
  • Dissolve the this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water.

  • Separate the organic layer, and wash successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve reagent Alkylating/Acylating Agent add_reagent Add Alkylating/Acylating Agent reagent->add_reagent add_base Add Base dissolve->add_base add_base->add_reagent react Stir at Appropriate Temperature add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Crystallization) dry->purify end Functionalized this compound purify->end

Caption: General workflow for the functionalization of this compound.

troubleshooting_workflow cluster_investigate Investigate Potential Causes cluster_optimize Optimization Strategies start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Reactivity start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_side_reactions Analyze for Side Products (e.g., over-alkylation) start->check_side_reactions change_reagent Use More Reactive Alkylating/Acylating Agent check_reagents->change_reagent change_base Use Stronger/More Soluble Base check_conditions->change_base change_solvent Switch to a More Suitable Solvent check_conditions->change_solvent adjust_temp Increase/Decrease Temperature check_conditions->adjust_temp control_stoichiometry Adjust Reagent Stoichiometry check_side_reactions->control_stoichiometry end Improved Reaction Outcome change_base->end change_reagent->end change_solvent->end adjust_temp->end control_stoichiometry->end

Caption: Troubleshooting workflow for low-yielding functionalization reactions.

References

Technical Support Center: Overcoming Stability Issues of Octahydroisoindole Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis, purification, and handling of octahydroisoindole intermediates.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Unexpected Side Products and Low Yield

Q: My reaction to synthesize a substituted this compound is giving a complex mixture of products with a low yield of the desired intermediate. What are the likely causes and how can I mitigate them?

A: A complex product mixture often points to the degradation of the this compound intermediate under the reaction conditions. The primary culprits are often oxidation and acid/base-catalyzed side reactions.

  • N-Oxidation: The tertiary amine of the this compound core is susceptible to oxidation, forming the corresponding N-oxide. This is particularly prevalent when using strong oxidizing agents or when the reaction is exposed to air for extended periods, especially in the presence of metal catalysts.

  • Acid-Catalyzed Rearrangement: Strong acidic conditions can protonate the nitrogen atom, potentially leading to ring-opening or rearrangement reactions, driven by the release of any inherent ring strain in the bicyclic system.

  • Base-Instability: While generally more stable under basic conditions, strong bases at elevated temperatures can promote elimination reactions if suitable leaving groups are present on the carbocyclic framework.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas all solvents prior to use.

  • Control of pH: If the reaction is sensitive to pH, carefully buffer the reaction mixture. If strong acids are required, consider using a milder Lewis acid or performing the reaction at a lower temperature.

  • Protecting Groups: The use of a nitrogen protecting group, such as a carbamate (e.g., Boc, Cbz), can prevent side reactions at the nitrogen atom.[1][2][3][4][5] The choice of protecting group should be orthogonal to other functional groups in your molecule.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition.

Issue 2: Decomposition During Work-up and Purification

Q: I observe significant product loss during the aqueous work-up and chromatographic purification of my this compound intermediate. How can I improve its stability during these steps?

A: this compound intermediates, being basic, can be sensitive to the pH of the aqueous phase during work-up and can be unstable on silica gel during chromatography.

  • pH of Aqueous Wash: Acidic or strongly basic aqueous solutions can cause the issues mentioned in Issue 1.

  • Silica Gel Chromatography: The acidic nature of standard silica gel can lead to the degradation of sensitive amines. The polar nature of the amine can also lead to significant tailing and poor separation.

Troubleshooting Steps:

  • Mild Work-up: Use saturated sodium bicarbonate or brine for aqueous washes instead of strong acids or bases.

  • Solvent Extraction: Minimize the time the intermediate is in contact with the aqueous phase by performing a rapid and efficient extraction.

  • Alternative Chromatography:

    • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. A common practice is to elute with a solvent system containing a small percentage (0.1-1%) of triethylamine or ammonia in methanol.

    • Alumina Chromatography: Basic or neutral alumina can be a better alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography: For polar this compound derivatives, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be effective.

Issue 3: Long-term Storage Instability

Q: My purified this compound intermediate appears to degrade over time, even when stored in the freezer. What are the best practices for long-term storage?

A: The degradation of purified intermediates during storage is often due to slow oxidation and sensitivity to atmospheric moisture and carbon dioxide.

Troubleshooting Steps:

  • Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen).

  • Low Temperature: Store at the lowest practical temperature (e.g., -20°C or -80°C).

  • Salt Formation: Convert the free base to a stable salt (e.g., hydrochloride or hydrobromide salt) for long-term storage. The salt form is generally more crystalline and less prone to oxidation.

  • Solvent-Free Storage: Ensure the compound is completely free of solvent, as residual solvent can promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for this compound intermediates?

A1: While specific pathways are highly dependent on the substitution pattern, the most common degradation routes are N-oxidation to form the N-oxide and, under harsh acidic conditions, potential ring-opening or rearrangement.

Q2: How can I detect the formation of the N-oxide byproduct?

A2: N-oxides have distinct analytical signatures. In Mass Spectrometry, you will observe a mass increase of 16 amu compared to the parent amine. In NMR, the protons adjacent to the nitrogen will be significantly deshielded (shifted downfield). N-oxides are also significantly more polar than the parent amine, which can be observed by TLC or HPLC.

Q3: Is the cis or trans fusion of the this compound ring system more stable?

A3: The cis-fused isomer is generally the thermodynamically more stable isomer for the this compound (a [4.3.0] bicyclic system), as it minimizes ring strain.[6][7][8][9][10] Synthetic routes often lead to the formation of the cis isomer as the major product.

Q4: What are the recommended protecting groups for the nitrogen atom in this compound intermediates?

A4: The choice of protecting group depends on the subsequent reaction conditions.

  • Boc (tert-butoxycarbonyl): Stable to a wide range of non-acidic conditions and easily removed with mild acid (e.g., TFA in DCM).

  • Cbz (carboxybenzyl): Stable to acidic and some basic conditions, removed by hydrogenolysis.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but readily removed by mild bases (e.g., piperidine in DMF).

Data Presentation: Stability under Various Conditions (Illustrative)

The following tables provide illustrative data on the stability of a hypothetical this compound intermediate under different conditions.

Table 1: Stability in Different Solvents at Room Temperature over 24 hours

SolventPurity (%)Major Degradant
Dichloromethane98%N/A
Methanol95%N-Oxide
Acetonitrile97%N/A
Tetrahydrofuran96%Peroxide Adducts

Table 2: Stability at Different pH values in Aqueous Solution for 4 hours

pHPurity (%)Major Degradant
285%Ring-Opened Product
799%N/A
1298%N/A

Experimental Protocols

Protocol 1: N-Protection of this compound with Boc Anhydride

  • Dissolve the this compound intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: Purification of a Basic this compound Intermediate using Deactivated Silica Gel

  • Prepare a slurry of silica gel in the desired eluent system (e.g., 95:4.5:0.5 Ethyl Acetate/Methanol/Triethylamine).

  • Pack the column with the slurry.

  • Dissolve the crude this compound intermediate in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the prepared solvent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

decomposition_pathway cluster_main This compound Intermediate cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies A This compound (Free Base) B N-Oxide A->B Oxidation (e.g., Air, m-CPBA) C Ring-Opened Products A->C Strong Acid (e.g., conc. HCl, heat) D N-Protected Intermediate (e.g., Boc) A->D Protection (e.g., Boc₂O) E Salt Formation (e.g., HCl salt) A->E Salt Formation (e.g., HCl in Ether)

Caption: Potential degradation pathways and stabilization strategies for this compound intermediates.

experimental_workflow start Crude this compound Intermediate workup Aqueous Work-up (pH controlled, e.g., NaHCO₃) start->workup extraction Solvent Extraction workup->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration in vacuo drying->concentration purification_choice Purification Method Selection concentration->purification_choice silica Standard Silica Gel (Risk of Degradation) purification_choice->silica Non-sensitive amines deactivated_silica Deactivated Silica Gel (e.g., with Et₃N) purification_choice->deactivated_silica Base-sensitive amines alumina Alumina Chromatography purification_choice->alumina Alternative for basic amines rp_hplc Reverse-Phase HPLC purification_choice->rp_hplc Polar amines pure_product Pure Intermediate silica->pure_product deactivated_silica->pure_product alumina->pure_product rp_hplc->pure_product

Caption: Recommended workflow for the purification of this compound intermediates.

References

Technical Support Center: Optimization of Octahydroisoindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of reaction conditions for octahydroisoindole coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing an this compound coupling reaction?

A1: The most critical parameters include the choice of catalyst system (catalyst and ligand), solvent, base, and reaction temperature.[1][2] The stability of the isoindole core can also be sensitive to strongly acidic or basic conditions, making pH control a crucial factor.[3] For many cross-coupling reactions, maintaining an inert atmosphere is essential to prevent catalyst degradation.[4]

Q2: Why is my this compound derivative unstable during the reaction or workup?

A2: Isoindoles and their derivatives can be inherently unstable, particularly under strongly acidic or basic conditions which can lead to decomposition.[3] Some derivatives are also sensitive to air and moisture. The presence of certain impurities, such as residual acid from a previous step, can also catalyze the decomposition of the desired product.[3]

Q3: How do I select the appropriate coupling reagent for an amide bond formation with an this compound?

A3: The choice of coupling reagent is pivotal for efficient amide bond formation. Reagents like EDC/HOAt/DIPEA have shown high conversion rates for a diverse range of substrates.[5] Other reagents such as TCT (2,4,6-trichloro-1,3,5-triazine) have also proven effective.[1] It is recommended to perform small-scale screening experiments with different coupling agents to determine the optimal choice for your specific substrates.

Q4: What is the importance of using an inert atmosphere?

A4: Many catalysts used in coupling reactions, particularly palladium catalysts, are sensitive to oxygen.[4] An inert atmosphere (using argon or nitrogen) prevents the oxidative degradation of the catalyst, ensuring its activity throughout the reaction. It also prevents unwanted side reactions that can be initiated by oxygen.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am observing very low to no yield of my desired coupled product. What are the potential causes and how can I fix this?

  • Answer: Low yield is a common issue that can stem from several factors. A logical workflow can help identify the root cause.

    • Inactive Catalyst: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that the reaction is conducted under a strict inert atmosphere.[4] Consider screening different ligands, as the ligand choice can significantly impact catalyst activity and stability.[4]

    • Inappropriate Reaction Conditions: The solvent, base, or temperature may not be optimal. Solvents play a critical role, and an array of options like MeCN, H₂O, dioxane, THF, and toluene should be considered for screening.[1] The base is also crucial; common bases for Suzuki-type couplings include K₂CO₃ and K₃PO₄.[4] Temperature can also be a key variable to optimize.[3]

    • Poor Reagent Quality: Ensure the purity of your starting materials, especially the this compound derivative and the coupling partner. Impurities can interfere with the catalytic cycle.[3] Boronic acids, for example, can undergo protodeboronation if excess water is present.[4]

    • Presence of Moisture: Many coupling reactions are sensitive to water. Use anhydrous solvents and dry glassware to minimize moisture, which can lead to side reactions like the decomposition of boronic acids or hydrolysis of reagents.[4]

Issue 2: Formation of Dark, Insoluble, Tar-Like Materials (Polymerization)

  • Question: My reaction mixture is turning dark and forming tar-like substances, making product isolation impossible. What is causing this?

  • Answer: The formation of dark, insoluble materials often indicates polymerization or decomposition of the starting materials or product.[3]

    • High Reaction Temperature: Isoindole derivatives can be thermally unstable. Try lowering the reaction temperature.

    • Incorrect pH: Isoindoles can be unstable under strongly acidic or basic conditions.[3] If possible, buffer the reaction mixture or use milder bases (e.g., sodium bicarbonate instead of stronger bases).[3]

    • Inefficient Mixing: On a larger scale, poor mixing can create localized "hot spots" or high concentrations of reagents, promoting side reactions. Ensure vigorous and efficient stirring.[3]

Issue 3: Difficulty in Product Purification

  • Question: I can see my product on the TLC plate, but I am unable to separate it from impurities during column chromatography. What can I do?

  • Answer: Purification can be challenging, especially if side products have similar polarities to the desired compound.[6]

    • Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for your column. Sometimes, adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation.[6] Consider alternative chromatography techniques, such as reverse-phase chromatography if normal-phase silica gel is not effective.[6]

    • Workup Procedure: Re-evaluate your workup. An acid-base extraction could help remove certain impurities before chromatography. For example, washing with a mild acid may remove basic impurities, while a mild base wash can remove acidic ones.

    • Crystallization: If the product is a solid, attempting crystallization or recrystallization from a suitable solvent system can be an effective purification method.

Data for Optimization

Summarized data provides a starting point for reaction optimization. The following tables illustrate how reaction parameters can be systematically evaluated.

Table 1: Effect of Solvent and Temperature on Reaction Yield (This data is adapted from a study on ultrasonic-assisted synthesis to demonstrate general principles of solvent and temperature effects and should be considered illustrative for an this compound coupling.)[3]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Dichloromethane40585
2Dichloromethane25570
3Toluene80593
4Toluene50593
5Toluene25565
6Acetonitrile60578

Table 2: Example Screening of Coupling Reaction Parameters for a Suzuki-Miyaura Reaction (This table provides a generalized template for screening key parameters in a cross-coupling reaction.)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10075
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene11088
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10062
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)THF8091

Visualized Workflows and Logic

// Categories cat_reagents [label="Check Reagents & Starting Materials", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cat_conditions [label="Evaluate Reaction Conditions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cat_catalyst [label="Investigate Catalyst System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Reagent Checks reagent_purity [label="Verify Purity of Starting Materials (NMR, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_solvent [label="Use Anhydrous Solvents / Dry Glassware", fillcolor="#F1F3F4", fontcolor="#202124"];

// Condition Checks cond_temp [label="Optimize Temperature (Increase / Decrease)", fillcolor="#F1F3F4", fontcolor="#202124"]; cond_base [label="Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; cond_solvent [label="Screen Different Solvents (e.g., Toluene, Dioxane, THF)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalyst Checks cat_inert [label="Ensure Strict Inert Atmosphere (N₂ / Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_ligand [label="Screen Different Ligands", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_loading [label="Vary Catalyst / Ligand Loading", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> {cat_reagents, cat_conditions, cat_catalyst} [color="#4285F4"]; cat_reagents -> {reagent_purity, reagent_solvent} [color="#34A853"]; cat_conditions -> {cond_temp, cond_base, cond_solvent} [color="#34A853"]; cat_catalyst -> {cat_inert, cat_ligand, cat_loading} [color="#34A853"]; } enddot Caption: A logical workflow for troubleshooting low yields in coupling reactions.

Experimental_Workflow A 1. Reagent Preparation (Weigh Substrates, Catalyst, Base) B 2. Reaction Setup (Add reagents to flask, evacuate/backfill with N₂/Ar) A->B C 3. Add Solvent & Degas (Bubble N₂/Ar through solvent mixture) B->C D 4. Reaction (Heat to desired temperature with stirring) C->D E 5. Monitoring (Check progress by TLC / LC-MS) D->E F 6. Workup (Quench, extract, wash, dry) E->F G 7. Purification (Column Chromatography / Crystallization) F->G

General Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a halo-substituted this compound derivative with a boronic acid. Note: This is a generalized starting point and must be optimized for specific substrates.

Materials:

  • Halo-octahydroisoindole derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4][7]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 2.5 equiv)[7]

  • Anhydrous solvent (e.g., Dioxane/Water 4:1, Toluene, or DMF)[4][7]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for reactions under inert atmosphere (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the halo-octahydroisoindole, boronic acid, palladium catalyst, and base.[7]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[7]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of the inert gas. To degas the solvent, bubble the inert gas through it for 15-30 minutes prior to addition.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[8]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or another appropriate method like crystallization to obtain the final product.[7]

Safety Precautions:

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, inside a well-ventilated fume hood.[4]

  • Catalysts: Palladium catalysts can be toxic and should be handled with care.

  • Solvents: Many organic solvents are flammable and/or toxic. Avoid inhalation and contact with skin.[4]

  • Bases: Strong bases can be corrosive. Avoid direct contact.[4]

  • Risk Assessment: Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before starting the experiment.

References

Technical Support Center: Strategies for Selective Protection of Octahydroisoindole Nitrogen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the selective protection of octahydroisoindole nitrogen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this versatile bicyclic amine scaffold.

Frequently Asked Questions (FAQs)

Q1: Which are the most common and effective protecting groups for the this compound nitrogen?

A1: The most frequently employed protecting groups for the secondary amine of the this compound ring system are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the desired orthogonality and the stability required for subsequent reaction steps.

  • Boc (tert-butyloxycarbonyl): This is a widely used protecting group due to its stability to a broad range of reaction conditions, except for strong acids.[1] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[2]

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions and is readily removed by catalytic hydrogenolysis.[3] It is introduced using benzyl chloroformate (Cbz-Cl).[4]

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile, making it orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. It is typically introduced using Fmoc-Cl or Fmoc-OSu.

Q2: I am observing low yields during the N-protection of this compound. What are the potential causes and solutions?

A2: Low yields in N-protection reactions of this compound can be attributed to several factors:

  • Steric Hindrance: The bicyclic nature of this compound can present steric challenges, potentially slowing down the reaction rate.[5]

  • Reagent Quality: Ensure the protecting group reagent (e.g., Boc₂O, Cbz-Cl) is of high purity and has not degraded. For instance, Cbz-Cl is sensitive to moisture.

  • Inadequate Base: The choice and amount of base are crucial. For Boc protection, a mild base like sodium bicarbonate or triethylamine is common. For Cbz protection, sodium carbonate or bicarbonate is often used.[3] Ensure sufficient equivalents of base are used to neutralize the acid generated during the reaction.

  • Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[6]

Q3: How can I selectively mono-protect a diamino-octahydroisoindole derivative?

A3: Achieving selective mono-protection of a diamine can be challenging due to the similar reactivity of the two amino groups. One common strategy involves the use of a limiting amount of the protecting group reagent. Another effective method is to first protonate the diamine with one equivalent of a strong acid (e.g., HCl). This forms the mono-ammonium salt, leaving one amine free to react with the protecting group reagent.

Troubleshooting Guides

Boc Protection of this compound Nitrogen

Problem: Incomplete reaction or low yield of N-Boc-octahydroisoindole.

Potential Cause Troubleshooting Strategy
Insufficient Reagent Increase the equivalents of di-tert-butyl dicarbonate (Boc₂O) to 1.1-1.5 equivalents.
Inadequate Base Use at least 2 equivalents of a suitable base like triethylamine or sodium bicarbonate to neutralize the generated acid.
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating (40-50 °C) may be required for complete conversion, especially if steric hindrance is a factor.[6]
Solvent Issues Ensure the this compound is fully dissolved. A co-solvent like THF or Dioxane with water may be necessary.

Problem: Difficulty in purifying the N-Boc-octahydroisoindole product.

Potential Cause Troubleshooting Strategy
Residual Reagents After the reaction, perform an aqueous workup to remove excess Boc₂O and base. Wash the organic layer with a mild acid (e.g., dilute HCl) and then with brine.
Co-elution during Chromatography Use a suitable solvent system for flash column chromatography. A gradient of ethyl acetate in hexanes is often effective.
Cbz Protection of this compound Nitrogen

Problem: Formation of side products during Cbz protection.

Potential Cause Troubleshooting Strategy
Over-reaction Add the benzyl chloroformate (Cbz-Cl) dropwise at 0 °C to control the reaction rate and minimize side reactions.
Decomposition of Cbz-Cl Use fresh, high-quality Cbz-Cl. The reagent is sensitive to moisture and can decompose.
Deprotection of N-Protected this compound

Problem: Incomplete deprotection of N-Boc-octahydroisoindole.

Potential Cause Troubleshooting Strategy
Insufficient Acid Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[6][7] For sterically hindered substrates, a higher concentration or longer reaction time may be necessary.[6]
Presence of Water Ensure anhydrous conditions, as water can reduce the effectiveness of the acid.[6]

Problem: Side reactions during deprotection.

Potential Cause Troubleshooting Strategy
Alkylation by tert-butyl cation (Boc deprotection) Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[1]
Compatibility with other functional groups If the molecule contains other acid-sensitive groups, consider alternative deprotection methods such as using milder acids or different protecting groups.[6]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound
  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (1:1).

  • Add a base, such as triethylamine (2.0 equiv.) or sodium bicarbonate (2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for N-Cbz Protection of this compound
  • Dissolve this compound (1.0 equiv.) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water (1:1).

  • Add a base such as sodium carbonate (2.0 equiv.) or sodium bicarbonate (2.0 equiv.).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the N-protection of secondary amines. Please note that actual yields may vary depending on the specific substrate and reaction conditions.

Protecting GroupReagentTypical YieldReference
BocDi-tert-butyl dicarbonate85-95%[2]
CbzBenzyl chloroformate80-90%[3]
FmocFmoc-Cl or Fmoc-OSu85-95%

Visualized Workflows

Protection_Workflow start Start: this compound choose_pg Choose Protecting Group (Boc, Cbz, Fmoc) start->choose_pg boc_protection Boc Protection: - Boc₂O - Base (Et₃N or NaHCO₃) - Solvent (DCM or THF/H₂O) choose_pg->boc_protection Boc cbz_protection Cbz Protection: - Cbz-Cl - Base (Na₂CO₃ or NaHCO₃) - Solvent (THF/H₂O) choose_pg->cbz_protection Cbz fmoc_protection Fmoc Protection: - Fmoc-Cl or Fmoc-OSu - Base (e.g., NaHCO₃) - Solvent (Dioxane/H₂O) choose_pg->fmoc_protection Fmoc workup Reaction Workup & Purification boc_protection->workup cbz_protection->workup fmoc_protection->workup protected_product N-Protected This compound workup->protected_product

Caption: General workflow for the N-protection of this compound.

Deprotection_Troubleshooting start Incomplete Boc Deprotection q1 Check Acid Strength & Concentration start->q1 s1 Increase acid equivalents (e.g., TFA, HCl in dioxane) q1->s1 Yes q2 Reaction Time or Temperature Too Low? q1->q2 No s1->q2 s2 Increase reaction time or apply gentle heating (40-50°C) q2->s2 Yes q3 Steric Hindrance? q2->q3 No s2->q3 s3 Use stronger acid or more forcing conditions q3->s3 Yes end Complete Deprotection q3->end No s3->end

Caption: Troubleshooting flowchart for incomplete Boc deprotection.

References

Technical Support Center: Chiral Separation of Octahydroisoindole Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the method development of chiral separation of octahydroisoindole enantiomers. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chiral separation of this compound enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

  • Question: I am not observing any separation between the enantiomers of my this compound sample on a chiral HPLC column. What are the likely causes and how can I address this?

  • Answer: Poor or no resolution is a common challenge in chiral method development. For a cyclic amine like this compound, the interaction with the chiral stationary phase (CSP) is critical. Here is a systematic approach to troubleshoot this issue:

    • Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[1][2][3]

      • Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for a wide range of chiral compounds, including amines.[1][4][5][6][7] If you are using one, consider trying a different derivative (e.g., if a cellulose-based column fails, try an amylose-based one).

      • Pirkle-type CSPs can also be effective for certain amines.

      • Macrocyclic antibiotic phases may offer unique selectivity.[1]

    • Optimize the Mobile Phase:

      • Normal Phase Mode: This is frequently the preferred mode for the separation of free amines.[1] Systematically vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar alcohol modifier (e.g., isopropanol or ethanol). Even small adjustments in the modifier percentage can significantly impact resolution.[1]

      • Mobile Phase Additives: For basic compounds like this compound, the addition of a small amount of a basic modifier is often essential to improve peak shape and selectivity.[1][2] Try adding 0.1-0.5% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[1]

      • Polar Organic Mode: This mode, using a single polar solvent like methanol or acetonitrile, can sometimes provide different selectivity compared to normal phase.[4]

    • Adjust Temperature and Flow Rate:

      • Temperature: Lowering the column temperature can sometimes increase the enantioselectivity of the separation.

      • Flow Rate: Reducing the flow rate can lead to better resolution by increasing the efficiency of the column, although it will lengthen the analysis time.

    • Consider Derivatization: If direct separation proves challenging, derivatization of the secondary amine of this compound with a chiral derivatizing agent to form diastereomers can be an alternative approach.[8] These diastereomers can then be separated on a standard achiral column.

Issue 2: Peak Tailing

  • Question: My chromatographic peaks for the this compound enantiomers are showing significant tailing. What is causing this and what are the solutions?

  • Answer: Peak tailing for amines is a frequent issue in chiral chromatography, often caused by strong, undesirable interactions with the stationary phase.

    • Primary Cause: The basic nitrogen atom of this compound can interact strongly with acidic silanol groups on the silica surface of the CSP, leading to tailing.

    • Solutions:

      • Use a Basic Mobile Phase Additive: This is the most effective way to mitigate peak tailing for amines.[1] Add 0.1-0.5% of diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[1][2] These additives will compete with the analyte for the active silanol sites, resulting in more symmetrical peaks.

      • Choose an Appropriate CSP: Some modern CSPs are end-capped or based on a polymer that shields the silica surface, reducing silanol interactions.

      • Reduce Sample Load: Injecting too much sample can overload the column and cause peak distortion, including tailing. Try diluting your sample or reducing the injection volume.

      • Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting point for method development for the chiral separation of this compound?

    • A1: A good starting point is to use a polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H) with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.[2][4] It is also highly recommended to include a small percentage (0.1%) of a basic additive like diethylamine in the mobile phase to ensure good peak shape.[1][2]

  • Q2: Should I use normal-phase, reversed-phase, or polar organic mode for separating this compound enantiomers?

    • A2: Normal-phase chromatography is generally the most successful mode for the chiral separation of free amines.[1] Reversed-phase is typically less effective for underivatized amines on many chiral columns. Polar organic mode can be a useful alternative to screen for different selectivity.

  • Q3: Is derivatization necessary to separate the enantiomers of this compound?

    • A3: Not necessarily. Direct chiral HPLC is often successful for cyclic amines.[2] Derivatization is typically considered a secondary approach if direct methods fail to provide adequate resolution.[8] A study on the related compound, octahydroindole-2-carboxylic acid, did employ pre-column derivatization for successful separation.[8]

  • Q4: How can I confirm the elution order of the enantiomers?

    • A4: To confirm the elution order, you will need to inject a standard of a single, known enantiomer. The peak that corresponds to the retention time of the standard will be that enantiomer.

Experimental Protocols

The following is a generalized experimental protocol for the direct chiral HPLC separation of this compound enantiomers. This should be used as a starting point for method development.

Protocol 1: Chiral HPLC Method Screening

  • Column Selection:

    • Primary Screening Columns:

      • Chiralpak® AD-H (amylose-based)

      • Chiralcel® OD-H (cellulose-based)

    • Secondary Screening Columns:

      • Other polysaccharide derivatives (e.g., Chiralpak IA, IB, IC)

      • Pirkle-type column (e.g., Whelk-O® 1)

  • Mobile Phase Preparation:

    • Prepare mixtures of n-hexane and an alcohol modifier (isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20, 70:30 v/v).

    • To each mobile phase, add 0.1% (v/v) of diethylamine (DEA).

    • Degas all mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at a suitable wavelength (e.g., 210-220 nm, as this compound lacks a strong chromophore).

    • Sample Preparation: Dissolve the this compound racemate in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Screening Procedure:

    • Equilibrate the first column with the initial mobile phase (e.g., 90:10 n-hexane/isopropanol with 0.1% DEA) until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Repeat the injection with different mobile phase compositions and then with the other screening columns.

  • Data Analysis:

    • Evaluate the chromatograms for resolution (Rs), selectivity (α), and retention times (tR).

    • Identify the column and mobile phase combination that provides the best separation.

Data Presentation

Use the following tables to organize and compare your experimental results during method development.

Table 1: Chiral Stationary Phase Screening Results

CSPMobile PhaseModifier (%)AdditivetR1 (min)tR2 (min)Resolution (Rs)Selectivity (α)
Chiralpak AD-Hn-Hexane/IPA100.1% DEA
Chiralpak AD-Hn-Hexane/IPA200.1% DEA
Chiralcel OD-Hn-Hexane/IPA100.1% DEA
Chiralcel OD-Hn-Hexane/IPA200.1% DEA
............

Table 2: Mobile Phase Optimization on Selected CSP

ModifierModifier (%)AdditiveFlow Rate (mL/min)Temp (°C)Resolution (Rs)Selectivity (α)
Isopropanol150.1% DEA1.025
Isopropanol150.1% DEA0.825
Isopropanol150.1% DEA1.020
Ethanol200.1% DEA1.025
...............

Visualizations

Since this compound is a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a logical workflow for chiral method development.

ChiralMethodDevelopment start Racemic this compound Sample lit_search Literature Search for Similar Compounds start->lit_search csp_selection Select Initial CSPs (e.g., Polysaccharide-based) lit_search->csp_selection mode_selection Select Chromatographic Mode (Start with Normal Phase) csp_selection->mode_selection screening Perform Initial Screening (Vary Alcohol Modifier %) mode_selection->screening eval_resolution Evaluate Resolution (Rs) screening->eval_resolution no_sep No or Poor Separation (Rs < 1.0) eval_resolution->no_sep No partial_sep Partial Separation (1.0 < Rs < 1.5) eval_resolution->partial_sep Partial good_sep Good Separation (Rs >= 1.5) eval_resolution->good_sep Yes change_csp Try Different CSP no_sep->change_csp change_mode Try Different Mode (e.g., Polar Organic) no_sep->change_mode optimize Optimize Method (Flow Rate, Temperature, Additive Conc.) partial_sep->optimize validate Validate Method good_sep->validate change_csp->screening change_mode->screening optimize->validate end Final Method validate->end

Caption: A logical workflow for chiral method development for this compound enantiomers.

References

Technical Support Center: Addressing Poor Solubility of Octahydroisoindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of octahydroisoindole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives exhibiting poor water solubility?

A1: The low aqueous solubility of this compound derivatives can often be attributed to their molecular structure. These compounds possess a bicyclic structure that can lead to a stable crystal lattice, making it difficult for water molecules to solvate the individual molecules.[1] The presence of a basic amine functional group means their solubility is highly dependent on pH.[2] In neutral or basic conditions, the amine is in its less soluble free base form. Furthermore, the overall lipophilicity of the molecule, influenced by its substituents, plays a significant role; a larger, more nonpolar structure generally leads to lower water solubility.[3]

Q2: What are the primary strategies for enhancing the solubility of these derivatives?

A2: There are several established techniques to improve the solubility of poorly soluble compounds, which can be broadly categorized into physical and chemical modifications.[4][5]

  • Chemical Modifications: These include salt formation, co-crystallization, and derivatization (prodrugs).[5][6] Given that this compound derivatives contain a basic amine, salt formation is a very common and effective initial approach.[3][7]

  • Physical Modifications: These strategies involve particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and formulation-based approaches like solid dispersions and complexation with agents like cyclodextrins.[4][5]

Q3: How do I select the most appropriate solubility enhancement technique for my specific derivative?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired dosage form, and the stage of development.[5][8] A logical workflow can help guide your decision. For early-stage preclinical studies, simple formulations using co-solvents or pH adjustment might be sufficient.[9] For later-stage development, more robust methods like salt formation, co-crystallization, or creating amorphous solid dispersions are often necessary to ensure stable and reproducible bioavailability.

Q4: When is salt formation the recommended approach for this compound derivatives?

A4: Salt formation is highly recommended for this compound derivatives due to the presence of a basic amine group.[2] This method is often the most effective and straightforward way to significantly increase aqueous solubility and dissolution rate.[3][7] By reacting the basic amine with an acid, a more polar and water-soluble ammonium salt is formed.[2][7] This strategy is particularly useful for oral and parenteral dosage forms.

Q5: What should I consider when selecting a counterion for salt formation?

A5: The choice of the acidic counterion is critical. You should screen a variety of pharmaceutically acceptable counterions to find one that not only improves solubility but also forms a stable, non-hygroscopic crystalline salt. The acidity (pKa) of the counterion should be sufficiently different from the pKa of your basic compound to ensure stable salt formation. The resulting pH of the salt solution will also influence its final solubility.[1]

Q6: What are co-crystals, and when should I consider them over salts?

A6: Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a coformer are held together by non-ionic interactions, such as hydrogen bonds.[10][11] Co-crystallization is an excellent alternative to salt formation, especially for neutral compounds or when a suitable salt cannot be formed.[3] This technique can significantly enhance solubility and dissolution rates and may offer advantages in terms of physical stability.[10][12]

Q7: How can cyclodextrins help improve the solubility of my compound?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate the poorly soluble this compound derivative (the "guest") within their central cavity, forming a water-soluble inclusion complex.[10][13] This complex effectively shields the lipophilic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution.[14][15]

Q8: Is reducing the particle size an effective method for these derivatives?

A8: Yes, reducing particle size increases the surface area of the drug, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3][16] Techniques like micronization and nanosuspension are commonly used.[8] While micronization increases the dissolution rate, it doesn't affect the equilibrium solubility.[5] Nanosuspensions, which are colloidal dispersions of sub-micron drug particles, can increase both the dissolution rate and the saturation solubility.[17][18][19]

Troubleshooting Guides

Problem: My this compound derivative precipitates from solution after initial dissolution.

  • Possible Cause: The solution is supersaturated, a common occurrence with high-energy solid forms like amorphous materials or some salts and co-crystals.[20] The system is trying to return to its lower energy, less soluble crystalline state.

  • Troubleshooting Steps:

    • Incorporate a Precipitation Inhibitor: Add polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) to your formulation. These polymers can help maintain the supersaturated state by inhibiting nucleation and crystal growth.[20]

    • Evaluate Different Solid Forms: The solid form you have generated may be a metastable polymorph. Screen for more stable polymorphs, salts, or co-crystals that provide a sufficient but more stable increase in solubility.

    • Optimize the Formulation: For lipid-based formulations, ensure the drug concentration is not exceeding the solubilization capacity of the system upon dispersion in aqueous media.

Problem: The solubility of my derivative is still insufficient after forming a salt.

  • Possible Cause: The chosen counterion may not be optimal, or the crystal lattice of the resulting salt is still too stable. The lipophilicity of the counterion itself can also negatively impact solubility.[1]

  • Troubleshooting Steps:

    • Expand Counterion Screen: Test a wider range of pharmaceutically acceptable counterions with varying properties (e.g., pKa, size, hydrophilicity).

    • Investigate Co-crystals: If an extensive salt screen fails, co-crystallization with highly soluble coformers may provide a better alternative.[10]

    • Combine with Other Techniques: Consider combining the salt form with another technique. For example, creating a nanosuspension of the salt form can further enhance its dissolution rate.

Problem: I am struggling to produce a stable nanosuspension.

  • Possible Cause: The formulation lacks sufficient stabilization, leading to particle aggregation or Ostwald ripening (the growth of larger particles at the expense of smaller ones).

  • Troubleshooting Steps:

    • Optimize Stabilizer: The choice and concentration of the stabilizer (surfactant or polymer) are critical.[18] Screen different types of stabilizers (e.g., Poloxamers, Tween 80, SLS) and their concentrations to find the optimal system that provides sufficient steric or ionic stabilization.

    • Refine Production Process: For high-pressure homogenization, optimize the number of cycles and the pressure to achieve the desired particle size without causing excessive amorphization or degradation.[4] For media milling, adjust the milling time and bead size.

    • Check for Drug-Excipient Interactions: Ensure there are no incompatibilities between your drug and the chosen stabilizers.

Data Presentation

Table 1: Comparison of Key Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound Derivatives
Salt Formation Ionization of the basic amine group to form a more polar, soluble salt.[3][7]High solubility increase, straightforward synthesis, well-established regulatory path.[3]Requires an ionizable group, risk of disproportionation, potential for hygroscopicity.High: The presence of a basic amine makes this a primary and highly effective strategy.
Co-crystallization Incorporation of a neutral API into a crystal lattice with a coformer via non-covalent bonds.[10][11]Applicable to non-ionizable compounds, can improve stability and mechanical properties.[12][21]Coformer selection can be challenging, less predictable than salt formation.[11]High: Excellent alternative or complementary approach to salt formation.
Complexation (Cyclodextrins) Encapsulation of the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin.[13][14]Significant solubility increase, suitable for various dosage forms, can improve stability.[13]Limited by the size of the drug molecule, potential for toxicity with high concentrations of some cyclodextrins.[20]Moderate to High: Feasible if the derivative fits within the cyclodextrin cavity.
Particle Size Reduction (Nanosuspension) Increasing the surface area by reducing particle size to the sub-micron range, enhancing dissolution velocity.[16][19]Increases dissolution rate and saturation solubility, applicable to many compounds.[17][18]Requires specialized equipment, potential for physical instability (aggregation).[22]High: A powerful physical modification approach applicable to the free base or salt form.
Solid Dispersion (Amorphous) Dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[23]Large increases in apparent solubility and dissolution, can achieve supersaturation.[20]Physically unstable (risk of recrystallization), requires careful polymer selection.[6]Moderate to High: Effective but requires significant formulation development to ensure long-term stability.

Experimental Protocols

Protocol 1: Salt Formation Screening

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the this compound derivative (free base) in a suitable organic solvent (e.g., acetone, ethanol).

  • Counterion Selection: Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) in the same solvent.

  • Mixing: In separate vials, mix equal volumes of the drug stock solution and each counterion solution.

  • Incubation & Observation: Seal the vials and allow them to stand at room temperature. If no precipitate forms, store at 4°C. Observe for crystal formation over 1-7 days.

  • Isolation & Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Analyze the resulting solids using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm salt formation and assess crystallinity.

  • Solubility Measurement: Determine the aqueous solubility of the confirmed salts and compare it to the free base.

Protocol 2: Co-crystal Screening via Slurry Co-crystallization

  • Coformer Selection: Choose a range of pharmaceutically acceptable coformers (e.g., succinic acid, benzoic acid, nicotinamide).

  • Preparation: Add the this compound derivative and a selected coformer (in 1:1 and 1:2 molar ratios) to a vial.

  • Slurrying: Add a small amount of a solvent in which both components are sparingly soluble (e.g., ethyl acetate, acetonitrile).

  • Equilibration: Agitate the slurry at room temperature for 3-7 days. This allows the system to equilibrate to the most stable solid form, which may be a co-crystal.

  • Isolation: Isolate the solid material by filtration and air-dry.

  • Analysis: Analyze the solids using XRPD to identify new crystalline patterns indicative of co-crystal formation. Further characterization can be done with DSC and FTIR.

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Phase Solubility Study: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0% to 20% w/v).

  • Equilibration: Add an excess amount of the this compound derivative to each solution. Shake the vials at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

  • Sampling & Analysis: After equilibration, filter the solutions through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Interpretation: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. A linear increase in drug solubility with increasing cyclodextrin concentration (an A_L type diagram) indicates the formation of a soluble complex.

Visualizations

Factors_Affecting_Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Mol_Structure Molecular Structure (Lipophilicity, Size) Solubility Aqueous Solubility of This compound Derivative Mol_Structure->Solubility Crystal_Lattice Crystal Lattice Energy (Polymorphism) Crystal_Lattice->Solubility pKa pKa of Amine Group pKa->Solubility pH pH of Medium pH->Solubility Temp Temperature Temp->Solubility Solvents Presence of Co-solvents Solvents->Solubility Excipients Formulation Excipients Excipients->Solubility

Caption: Factors influencing the aqueous solubility of this compound derivatives.

Solubility_Enhancement_Workflow Start Poorly Soluble Derivative Char Characterize: pKa, logP, m.p. Start->Char Is_Ionizable Is Amine Group Ionizable? Char->Is_Ionizable Salt_Screen Perform Salt Screening Is_Ionizable->Salt_Screen Yes Co_Crystal Perform Co-crystal Screening Is_Ionizable->Co_Crystal No Success_Salt Successful? Salt_Screen->Success_Salt Success_Salt->Co_Crystal No End Optimized Formulation Success_Salt->End Yes Other_Tech Consider Other Techniques Co_Crystal->Other_Tech Nanosuspension Nanosuspension Other_Tech->Nanosuspension Amorphous_Disp Amorphous Solid Dispersion Other_Tech->Amorphous_Disp Cyclodextrin Cyclodextrin Complexation Other_Tech->Cyclodextrin Nanosuspension->End Amorphous_Disp->End Cyclodextrin->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

Cyclodextrin_Complexation cluster_CD Cyclodextrin (Host) CD Hydrophilic Exterior Complex Water-Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Drug Poorly Soluble Derivative (Guest) Drug->Complex Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Salt_Formation_Principle cluster_reactants Reactants cluster_products Products FreeBase This compound Derivative (Free Base, R-NH) Poorly Water-Soluble Salt Ammonium Salt (R-NH2+ X-) Highly Water-Soluble FreeBase->Salt Protonation Acid Acid (H-X) Acid->Salt

Caption: Principle of salt formation for enhancing the solubility of basic compounds.

References

Technical Support Center: Optimizing Octahydroisoindole Catalytic Cycles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for octahydroisoindole-based organocatalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their catalytic experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during this compound-catalyzed reactions, providing potential causes and actionable solutions.

Q1: Why is my reaction showing low enantioselectivity or diastereoselectivity?

A1: Low stereoselectivity is a common issue in organocatalysis and can be influenced by several factors. The choice of solvent is critical, as it can affect the transition state of the reaction.[1][2] For instance, polar aprotic solvents like DMSO or DMF often provide different selectivity compared to non-polar or protic solvents.[1] The presence of water can also significantly impact enantioselectivity, sometimes positively by preventing catalyst deactivation, and other times negatively by interfering with the catalytic cycle.[3]

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents with varying polarities. Non-polar solvents may lead to a more rigid transition state and higher enantiomeric excess (e.e.).[4]

  • Water Content: While anhydrous conditions are often preferred, the controlled addition of a small amount of water can sometimes be beneficial.[3] Conversely, if water is suspected to be detrimental, ensure all reagents and solvents are thoroughly dried.

  • Catalyst Structure: The steric and electronic properties of the this compound catalyst itself are paramount. Minor modifications to the catalyst structure can lead to significant changes in stereoselectivity.[4]

  • Temperature Optimization: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.

Q2: What should I do if my reaction has a low yield or poor conversion?

A2: Low conversion can stem from several sources, including catalyst deactivation, suboptimal reaction conditions, or the formation of side products.[5]

Troubleshooting Steps:

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it is not always the most efficient approach. A systematic optimization of the catalyst loading should be performed to find the ideal balance between reaction rate and catalyst cost.[6]

  • Temperature and Reaction Time: Increasing the reaction temperature can improve the rate and overall conversion, but it may negatively impact selectivity.[7] It's essential to monitor the reaction over time to determine the optimal reaction duration.

  • Reagent Purity: Ensure that all starting materials and reagents are of high purity, as impurities can act as catalyst poisons.[4]

  • Additives: The use of co-catalysts, such as weak acids or bases, can sometimes improve reaction rates and yields.[8][9]

Q3: My catalyst seems to be deactivating over the course of the reaction. What are the likely causes and how can I mitigate this?

A3: Catalyst deactivation is a significant challenge, particularly in industrial applications. Deactivation can occur through several mechanisms, including:

  • Fouling: The deposition of byproducts or polymeric materials on the catalyst surface can block active sites.[5]

  • Poisoning: Strong binding of impurities from the feedstock or reaction byproducts to the catalyst's active sites.[4]

  • Formation of Unproductive Intermediates: The catalyst can react with substrates or solvents to form stable, catalytically inactive species.

Mitigation and Regeneration Strategies:

  • Immobilization: Supporting the this compound catalyst on a solid matrix (e.g., silica, polystyrene) can enhance its stability and simplify recovery and reuse.[10][11]

  • Washing Protocols: For deactivation caused by fouling, washing the catalyst with appropriate solvents may restore its activity. In some cases, a mild acid or base wash can be effective.[12][13]

  • Controlled Reaction Conditions: Maintaining optimal temperature and minimizing the concentration of potential poisons can prolong the catalyst's life.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on proline-catalyzed reactions, which serve as a valuable proxy for this compound systems.

Table 1: Effect of Solvent on Enantioselectivity in the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

SolventConversion (%)anti:syn Ratioee (%) (anti)
Methanol/Water (2:1 v/v)9085:1595
Water5586:1496
Methanol8575:2580

Data adapted from a study on proline-catalyzed aldol reactions, demonstrating the significant impact of solvent composition on stereoselectivity.[1][14]

Table 2: Influence of Catalyst Loading on the Michael Addition of Cyclohexanone to trans-Nitrostyrene

Catalyst Loading (mol%)Conversion (%)ee (%)
108588
209291
309593
609693

This table illustrates how increasing catalyst loading can improve conversion and enantioselectivity up to a certain point in a Michael addition reaction.[15]

Table 3: Impact of Additives on the Aldol Reaction of 2-Nitrobenzaldehyde and Acetone

Catalyst SystemYield (%)ee (%)
30 mol% L-proline<9080
5 mol% L-proline + 1 mol% Catechol>9080

This data highlights the potential of using additives to reduce the required catalyst loading while maintaining high yield and selectivity.[16]

Experimental Protocols

The following are generalized protocols for common reactions catalyzed by this compound and its analogs. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for an Asymmetric Aldol Reaction

  • To a stirred solution of the this compound catalyst (10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and the ketone (1.25 mmol).

  • If an additive is used, it should be added at this stage (typically 10 mol%).

  • The reaction mixture is stirred at the desired temperature (e.g., -10 to 25 °C) for 24-72 hours, monitoring by TLC or LC-MS.[17]

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Catalyst Immobilization on a Solid Support (Silica Gel)

  • Functionalize silica gel with an appropriate linker (e.g., through silanization with an amino-functionalized silane).

  • Activate the carboxylic acid group of an N-protected this compound derivative.

  • React the activated this compound derivative with the functionalized silica gel to form a covalent bond.

  • Remove the protecting group to yield the immobilized catalyst.

  • The catalyst can be recovered by simple filtration after the reaction, washed with a suitable solvent, and reused.[10]

Visualizations

Catalytic Cycle of an this compound-Catalyzed Aldol Reaction

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Catalyst This compound Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Product_Bound Product-Catalyst Complex Iminium->Product_Bound C-C Bond Formation Product_Bound->Catalyst + H2O - Aldol Product Product Aldol Product Product_Bound->Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium

Caption: Generalized catalytic cycle for an this compound-catalyzed aldol reaction.

Troubleshooting Workflow for Low Enantioselectivity

G Start Low Enantioselectivity Observed Solvent Screen Different Solvents (Polar, Non-polar, Protic, Aprotic) Start->Solvent Temperature Lower Reaction Temperature Solvent->Temperature No Improvement End Improved Enantioselectivity Solvent->End Improvement Catalyst Modify Catalyst Structure or Check Purity Temperature->Catalyst No Improvement Temperature->End Improvement Water Optimize Water Content (Add or Remove Water) Catalyst->Water No Improvement Catalyst->End Improvement Water->End Improvement

Caption: A step-by-step guide to troubleshooting low enantioselectivity.

Mechanisms of Catalyst Deactivation

G Deactivation Catalyst Deactivation Common Causes Fouling Fouling Physical blockage of active sites by polymers or byproducts Deactivation->Fouling Poisoning Poisoning Strong chemical adsorption of impurities on active sites Deactivation->Poisoning Decomposition Thermal/Chemical Decomposition Degradation of the catalyst structure Deactivation->Decomposition

Caption: Primary mechanisms leading to the deactivation of organocatalysts.

References

minimizing epimerization during octahydroisoindole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Minimizing Epimerization During Octahydroisoindole Synthesis

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions to help control and minimize epimerization during the synthesis of the this compound core, a crucial scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of epimerization in this compound synthesis?

Epimerization, the unintended inversion of a single stereocenter in a diastereomeric molecule, is a frequent challenge. In the context of this compound synthesis, the primary sources are:

  • Base-Catalyzed Epimerization: Protons on carbons adjacent to activating groups (like carbonyls or esters) are acidic. Exposure to base can lead to deprotonation, forming a planar enolate intermediate. Re-protonation can then occur from either face, leading to a mixture of epimers.[1] This is particularly relevant for intermediates or products containing ester or lactam functionalities.

  • Thermodynamic Equilibration: The cis-fused this compound is often the kinetic product of hydrogenation reactions, but the trans-fused isomer is typically more thermodynamically stable. Under harsh reaction conditions (prolonged heating, strong acid or base), the initially formed kinetic product can isomerize to the more stable epimer.

  • Reaction Mechanism Stereoselectivity: The inherent stereoselectivity of the chosen synthetic route (e.g., catalytic hydrogenation or Diels-Alder reaction) may favor the formation of one diastereomer over another. Failure to control the reaction conditions can lead to poor diastereomeric ratios.

Q2: What is the difference between kinetic and thermodynamic control in the context of this compound stereochemistry?

Understanding the principles of kinetic versus thermodynamic control is essential for minimizing epimerization.[2][3][4]

  • Kinetic Control: This regime governs reactions that are rapid and irreversible, typically conducted at low temperatures. The major product formed is the one that proceeds through the lowest energy transition state (i.e., it forms the fastest).[4] For many this compound syntheses, particularly catalytic hydrogenations, the cis-fused isomer is the kinetic product.

  • Thermodynamic Control: This applies to reversible reactions, often carried out at higher temperatures or for longer durations. These conditions allow the initial products to equilibrate. The final product mixture will reflect the relative thermodynamic stabilities of the isomers.[4] The trans-fused this compound is generally the more stable thermodynamic product due to reduced steric strain.

Q3: How does the "Endo Rule" apply to Diels-Alder approaches for this compound synthesis?

The Diels-Alder reaction is a powerful method for forming the cyclohexene ring of the this compound core. The "Endo Rule" is a principle used to predict the stereochemical outcome of this reaction.[5]

  • It states that the kinetic product is typically the endo isomer. This preference is due to "secondary orbital interactions" between the electron-withdrawing groups on the dienophile and the developing π-system of the diene in the transition state, which lowers its energy.[6]

  • While the endo product is formed faster, the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[6] Therefore, running the reaction at lower temperatures will favor the endo product, while higher temperatures could lead to isomerization to the more stable exo isomer via a retro-Diels-Alder reaction.[6]

Troubleshooting Guide

Problem 1: Poor cis:trans selectivity during catalytic hydrogenation of an isoindole or tetrahydroisoindole precursor.

Possible Cause Suggested Solution
Suboptimal Catalyst Choice The choice of catalyst is critical for directing stereochemistry. Platinum-based catalysts often favor the formation of the cis isomer.
High Reaction Temperature Higher temperatures can provide enough energy to overcome the barrier for isomerization to the more stable trans product.
Prolonged Reaction Time Extended reaction times, even at moderate temperatures, can allow for equilibration to the thermodynamic product.
Inappropriate Solvent The solvent can influence the conformation of the substrate on the catalyst surface, affecting the direction of hydrogen delivery.

Quantitative Data on Hydrogenation Conditions

MethodSubstrateCatalystSolventKey ConditionsDiastereomeric Ratio (cis:trans)Reference
Catalytic Hydrogenation(S)-Indoline-2-carboxylic acidPtO₂ (Adams' catalyst)Acetic Acid60 °C, 24 h>99:1 (cis only)Based on protocol for a specific enantiomer
Catalytic HydrogenationGeneric TetrahydroisoindolePlatinum (Pt) basedNon-polar (e.g., Hexane)Low H₂ PressureHigh cis selectivity (~77-91%)[7]
Catalytic HydrogenationGeneric TetrahydroisoindolePlatinum (Pt) basedAcidic (e.g., HCl/Ethanol)Low H₂ PressureHigh cis selectivity (~91%)[7]
Catalytic HydrogenationGeneric TetrahydroisoindolePalladium (Pd) basedVariesVariesGenerally favors cis[7]

Problem 2: Unwanted epimerization observed after a base-mediated reaction step (e.g., ester hydrolysis, deprotection).

Possible Cause Suggested Solution
Base Strength/Concentration Strong bases (e.g., sodium methoxide, LDA) readily abstract α-protons, leading to enolate formation and epimerization.[1]
Elevated Temperature Higher temperatures accelerate the rate of proton abstraction and equilibration.
Prolonged Exposure to Base The longer the substrate is exposed to basic conditions, the more epimerization will occur as the system approaches thermodynamic equilibrium.

Problem 3: Low endo:exo selectivity in a Diels-Alder cycloaddition step.

Possible Cause Suggested Solution
High Reaction Temperature The Diels-Alder reaction is reversible. High temperatures can facilitate a retro-Diels-Alder reaction, allowing the kinetic endo product to isomerize to the more stable exo product.
Steric Hindrance Highly substituted dienes or dienophiles can disfavor the endo transition state due to steric clash, leading to a higher proportion of the exo product even under kinetic control.[2]
Lewis Acid Catalyst Choice The choice and amount of Lewis acid catalyst can significantly influence the endo:exo ratio. This should be screened empirically.

Experimental Protocols

Protocol 1: Diastereoselective Catalytic Hydrogenation to Synthesize cis-Octahydroisoindole-2-carboxylic Acid

This protocol is adapted from a reported synthesis of a specific enantiomer and is a general method for achieving high cis selectivity.

  • Setup: In a high-pressure reaction vessel, add the substrate, (S)-indoline-2-carboxylic acid (1.0 eq).

  • Solvent and Catalyst: Add glacial acetic acid as the solvent, followed by Adams' catalyst (PtO₂, platinum(IV) oxide, ~10% w/w of the substrate).[8]

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Heat the mixture to 60 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 24 hours), cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with additional acetic acid.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting residue can be crystallized from a suitable solvent (e.g., ethanol) to afford the pure cis-fused product. The high selectivity for the cis isomer is due to the substrate adsorbing onto the catalyst surface from its less hindered face, leading to syn-addition of hydrogen.

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Epimerization

G start Unexpected Epimer Mixture Detected check_step Identify Reaction Step Causing Epimerization start->check_step hydrogenation Catalytic Hydrogenation? check_step->hydrogenation Check Route base_reaction Base-Mediated Step? hydrogenation->base_reaction No h_cause Poor cis:trans Ratio hydrogenation->h_cause Yes diels_alder Diels-Alder Reaction? base_reaction->diels_alder No b_cause Epimerization at α-carbon base_reaction->b_cause Yes da_cause Poor endo:exo Ratio diels_alder->da_cause Yes end Achieve Desired Diastereoselectivity diels_alder->end No / Other h_sol1 Lower Reaction Temperature (e.g., RT to 0°C) h_cause->h_sol1 h_sol2 Switch to Pt-based catalyst (e.g., PtO₂) h_sol1->h_sol2 h_sol3 Reduce Reaction Time h_sol2->h_sol3 h_sol3->end b_sol1 Use a weaker / hindered base (e.g., K₂CO₃, DBU) b_cause->b_sol1 b_sol2 Lower Temperature (e.g., 0°C to -78°C) b_sol1->b_sol2 b_sol3 Minimize Reaction Time b_sol2->b_sol3 b_sol3->end da_sol1 Lower Reaction Temperature (Kinetic Control) da_cause->da_sol1 da_sol2 Screen Lewis Acid Catalysts da_sol1->da_sol2 da_sol3 Modify Sterics on Reactants da_sol2->da_sol3 da_sol3->end

Caption: Troubleshooting decision tree for addressing epimerization.

Diagram 2: Mechanism of Base-Catalyzed Epimerization

G cluster_main Epimerization at Carbon Alpha to a Carbonyl cis_isomer cis-Isomer (Stereocenter 'S') enolate Planar Enolate Intermediate (Achiral at α-carbon) cis_isomer->enolate + Base (e.g., MeO⁻) - H⁺ enolate->cis_isomer + H⁺ (attack from top face) trans_isomer trans-Isomer (Stereocenter 'R') enolate->trans_isomer + H⁺ (attack from bottom face)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

References

troubleshooting mass spectrometry fragmentation of octahydroisoindoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of octahydroisoindoles.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for octahydroisoindoles in Electron Ionization Mass Spectrometry (EI-MS)?

A1: The fragmentation of octahydroisoindoles in EI-MS is primarily driven by the nitrogen atom and the bicyclic ring structure. The most common pathways are:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic and cyclic amines.[1][2][3] The cleavage occurs at the carbon-carbon bond adjacent (alpha) to the nitrogen atom.[4][5] This results in the formation of a stable, resonance-stabilized nitrogen-containing cation.[1][6] For an unsubstituted octahydroisoindole, this would lead to the loss of an ethyl radical, resulting in a significant peak at M-29.

  • Retro-Diels-Alder (RDA) Reaction: Six-membered unsaturated cyclic compounds often exhibit RDA fragmentation.[7] Although this compound is saturated, the radical cation formed upon ionization can induce rearrangements that lead to a retro-Diels-Alder type cleavage of the six-membered ring, resulting in the formation of a diene and a dienophile.[7][8]

  • Loss of Substituents: If the this compound is substituted, the loss of these substituents, particularly from the nitrogen atom or the ring, will be a prominent fragmentation pathway.

Q2: My this compound derivative is showing poor peak shape (peak tailing) in GC/MS analysis. What are the common causes and solutions?

A2: Peak tailing is a common issue when analyzing amines by GC/MS due to their basic and polar nature.[9] The primary causes include:

  • Active Sites in the GC System: Acidic silanol groups on the surface of the injector liner and the GC column can strongly interact with the basic amine, causing delayed elution and peak tailing.[9]

  • Improper Column Installation: Incorrect column installation can create dead volumes or expose the sample to active metal surfaces.[9]

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing for all compounds, not just active ones.[10]

Troubleshooting steps include:

  • Use of Deactivated Liners and Columns: Employ base-deactivated liners and columns specifically designed for amine analysis.

  • Column Trimming: If the front of the column is contaminated, trimming 10-15 cm from the inlet can resolve the issue.[9]

  • Derivatization: Converting the amine to a less polar derivative can significantly improve peak shape.[11]

Q3: Should I consider derivatizing my this compound sample for GC/MS analysis?

A3: Yes, derivatization is often recommended for the GC/MS analysis of primary and secondary amines like octahydroisoindoles.[11] Derivatization can:

  • Improve Volatility and Thermal Stability: This is crucial for compounds that are not sufficiently volatile for GC analysis.

  • Reduce Polarity and Peak Tailing: By masking the active amine group, derivatization minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[11]

  • Enhance Mass Spectral Fragmentation: Certain derivatizing agents can introduce specific fragmentation patterns that aid in structure elucidation.

Common derivatization reagents for amines include silylating agents (e.g., BSTFA), acylating agents, and chloroformates.[11][12]

Troubleshooting Guides

Problem 1: Weak or No Molecular Ion (M+) Peak

Question: I am not observing a clear molecular ion peak for my this compound compound in EI-MS. Why is this happening and what can I do?

Answer: A weak or absent molecular ion peak is common for aliphatic amines in EI-MS due to extensive fragmentation.[3] The high energy of electron ionization can cause the molecular ion to be unstable and readily fragment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a weak or absent molecular ion peak.

Possible Solutions & Explanations:

Solution Explanation
Use a "soft" ionization technique Chemical Ionization (CI) or Electrospray Ionization (ESI) impart less energy to the molecule, resulting in less fragmentation and a more prominent protonated molecule peak ([M+H]+).
Lower the electron energy in EI-MS If your instrument allows, reducing the ionization energy (e.g., from 70 eV to 20 eV) can decrease fragmentation and enhance the molecular ion peak.
Analyze the fragmentation pattern Even without a clear M+ peak, the fragmentation pattern can provide structural information. Look for characteristic losses, such as the loss of an alkyl radical via alpha-cleavage.
Problem 2: Unexpected Fragmentation Pattern

Question: The mass spectrum of my substituted this compound shows fragment ions that I cannot explain based on simple alpha-cleavage. What other fragmentation mechanisms could be occurring?

Answer: Besides alpha-cleavage, complex rearrangements and the influence of substituents can lead to unexpected fragmentation patterns.

Potential Fragmentation Pathways:

Caption: Potential fragmentation pathways for substituted octahydroisoindoles.

Key Fragmentation Mechanisms to Consider:

Mechanism Description Expected Fragments
Retro-Diels-Alder (RDA) A concerted cycloreversion reaction that cleaves the six-membered ring.[7][13][14]Will produce two fragments: a diene and a dienophile. The charge can reside on either fragment.
Cleavage initiated by N-substituent If the nitrogen is substituted (e.g., with an aryl or bulky alkyl group), cleavage of the N-substituent bond can be a major pathway.[15]A peak corresponding to the loss of the substituent radical.
Ring Opening and Rearrangement The initial radical cation can undergo ring opening followed by hydrogen rearrangements, leading to a variety of fragment ions.This can result in a complex spectrum with multiple smaller fragments.

Experimental Protocols

GC/MS Sample Preparation for Octahydroisoindoles

This protocol outlines a general procedure for preparing this compound samples for GC/MS analysis, including an optional derivatization step.

1. Sample Dissolution:

  • Dissolve 1-2 mg of the this compound sample in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane, ethyl acetate).

2. (Optional) Derivatization with Silylation:

  • To a clean, dry 2 mL vial, add 100 µL of the sample solution.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. GC/MS Parameters (Starting Point):

Parameter Value
Injection Mode Split (e.g., 20:1) or Splitless
Injector Temperature 250 °C
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Workflow for GC/MS Analysis:

GCMS_Workflow Sample This compound Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Derivatize Optional: Derivatization Dissolve->Derivatize Inject Inject into GC/MS Dissolve->Inject Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Detection Fragment->Detect Analyze Data Analysis Detect->Analyze

Caption: General workflow for the GC/MS analysis of octahydroisoindoles.

References

Technical Support Center: Optimization of Crystallization Conditions for Octahydroisoindole Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for octahydroisoindole salts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound salts?

A1: The crystallization of this compound salts is a multifactorial process. Key parameters that significantly impact crystal formation, size, and purity include:

  • Solvent System: The choice of solvent and anti-solvent, along with their ratios, is crucial. Polar protic solvents like ethanol and methanol, often in combination with less polar anti-solvents, are commonly used.

  • Supersaturation: Achieving an optimal level of supersaturation is essential. This can be controlled by adjusting the concentration of the salt, the temperature, and the solvent composition.

  • Temperature: Temperature affects the solubility of the salt and the kinetics of nucleation and crystal growth. Controlled cooling is a common technique to induce crystallization.

  • pH: The pH of the solution can influence the stability and solubility of the salt, thereby affecting crystallization.

  • Purity of the Material: Impurities can inhibit crystal growth or co-crystallize, affecting the purity and morphology of the final product.

Q2: How do I choose an appropriate solvent for crystallizing my this compound salt?

A2: A good solvent for crystallization should exhibit moderate solubility for the this compound salt at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility allows for the generation of supersaturation upon cooling. Screening a range of solvents with varying polarities is recommended. Common choices for amine salts include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and nitriles (e.g., acetonitrile). The use of an anti-solvent, in which the salt is poorly soluble, can also be employed to induce precipitation.

Q3: What is the role of a resolving agent in the crystallization of chiral this compound salts?

A3: this compound possesses chiral centers, meaning it can exist as a mixture of enantiomers. A chiral resolving agent, such as tartaric acid, is used to separate these enantiomers.[1] The resolving agent selectively forms a diastereomeric salt with one of the enantiomers.[1] These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1]

Q4: What are some common issues encountered during the crystallization of amine salts?

A4: Common problems include:

  • Oil Formation: The salt may separate as an oil rather than a crystalline solid. This often occurs when the supersaturation is too high.

  • Poor Crystal Quality: This can manifest as small, needle-like crystals or agglomerates, which can be difficult to filter and may trap impurities.

  • Incomplete Crystallization: Low yields can be a result of insufficient supersaturation or the presence of impurities that inhibit crystal growth.

  • Foaming: Agitation of amine solutions can sometimes lead to foaming, which can complicate handling and isolation of the crystals.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound salts.

Problem 1: Oiling Out Instead of Crystallization
Possible Cause Suggested Solution
High degree of supersaturation - Decrease the concentration of the this compound salt.- Slow down the rate of anti-solvent addition or the cooling rate.
Inappropriate solvent system - Screen for alternative solvents or solvent/anti-solvent mixtures.- Add a small amount of a co-solvent to modify the solvent properties.
Presence of impurities - Purify the starting material further before crystallization.
Problem 2: Poor Crystal Morphology (e.g., needles, small particles)
Possible Cause Suggested Solution
Rapid nucleation - Reduce the level of supersaturation.- Employ a slower cooling profile or a slower addition of anti-solvent.
Insufficient time for crystal growth - Increase the crystallization time.- Implement a temperature cycling or aging step where the temperature is held constant for a period.
Agitation rate is too high - Reduce the stirring speed to minimize secondary nucleation.
Problem 3: Low Crystallization Yield
Possible Cause Suggested Solution
Incomplete precipitation - Increase the concentration of the anti-solvent.- Lower the final crystallization temperature.
High solubility of the salt in the mother liquor - Optimize the solvent system to minimize the solubility of the salt at the final temperature.
Formation of a stable supersaturated solution - Introduce seed crystals to induce nucleation.- Scratch the inside of the crystallization vessel to create nucleation sites.

Data Presentation

Table 1: Qualitative Solubility of cis-Octahydro-1H-isoindole Hydrochloride
Solvent Solubility
EthanolSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetonitrileReported as a crystallization solvent for a related hydrochloride salt
Table 2: Illustrative Crystallization Parameters for Bicyclic Amine Salts
Parameter Hydrochloride Salt Tartrate Salt (for Chiral Resolution)
Solvent System Acetonitrile or Ethanol/WaterEthanol or Methanol
Concentration (mmol) 5 - 2010 - 30
Temperature Profile Dissolve at 50-60 °C, cool to 0-5 °CDissolve at reflux, cool to room temperature
Resolving Agent N/AL- or D-Tartaric Acid (0.5 - 1.0 eq.)
Typical Yield 80-95%35-45% (for one diastereomer)

Disclaimer: The values in this table are illustrative and based on general procedures for similar compounds. Optimal conditions for specific this compound salts must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for the Recrystallization of this compound Hydrochloride
  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of a suitable solvent (e.g., acetonitrile or an ethanol/water mixture) at an elevated temperature (e.g., 50-60 °C) with stirring until a clear solution is obtained.

  • Cooling and Crystallization: Slowly cool the solution to room temperature. If no crystals form, further cool the solution in an ice bath (0-5 °C).

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Procedure for the Enantiomeric Resolution of this compound using Tartaric Acid
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Mixing and Crystallization: Add the tartaric acid solution to the this compound solution with stirring. Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Isolate the precipitated diastereomeric salt by filtration.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide) until the solution is alkaline.

  • Extraction: Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Purification cluster_analysis Analysis start Crude this compound Salt dissolve Dissolve in Solvent (e.g., Acetonitrile, Ethanol) start->dissolve cool Controlled Cooling dissolve->cool induce Induce Nucleation (Seeding/Scratching) cool->induce Optional filter Filtration cool->filter induce->filter wash Wash with Cold Solvent filter->wash dry Drying under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for the crystallization of this compound salts.

troubleshooting_workflow start Crystallization Attempt outcome Observe Outcome start->outcome no_xtals No Crystals / Oil Out outcome->no_xtals No Precipitation or Oiling Out poor_xtals Poor Crystal Quality outcome->poor_xtals Needles/Small Particles low_yield Low Yield outcome->low_yield Low Recovery good_xtals Good Crystals outcome->good_xtals Success sol1 Reduce Supersaturation (Lower Conc., Slower Cooling) no_xtals->sol1 sol2 Change Solvent System no_xtals->sol2 sol3 Purify Starting Material no_xtals->sol3 sol4 Slower Nucleation/Growth (Slower Cooling, Less Agitation) poor_xtals->sol4 sol5 Increase Anti-solvent / Lower Temp. low_yield->sol5 sol6 Add Seed Crystals low_yield->sol6

Caption: Troubleshooting decision tree for common crystallization issues.

References

Validation & Comparative

Comparative Analysis of cis vs. trans-Octahydroisoindole Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The octahydroisoindole scaffold is a rigid bicyclic amine that has garnered interest in medicinal chemistry due to its presence in various bioactive molecules. The fusion of the cyclohexane and pyrrolidine rings can result in two distinct diastereomers: cis-octahydroisoindole and trans-octahydroisoindole. This stereochemical difference profoundly influences the three-dimensional shape of the molecule and, consequently, its interaction with biological targets. This guide provides a comparative analysis of the known bioactivity of these isomers, highlighting the current state of research and offering a framework for future investigation.

It is important to note that while the synthesis of both cis and trans-octahydroisoindole derivatives has been reported, the publicly available literature is heavily skewed towards the biological evaluation of cis isomers. Direct comparative studies detailing the bioactivity of trans-octahydroisoindole derivatives are limited. Therefore, this guide summarizes the available data for the cis isomers and uses a related bicyclic system, decahydroisoquinoline, to illustrate the potential impact of cis/trans isomerism on pharmacological activity.

Stereochemistry of cis- and trans-Octahydroisoindole

The key structural difference between the two isomers lies in the relative orientation of the hydrogen atoms at the bridgehead carbons. In the cis isomer, these hydrogens are on the same side of the molecule, resulting in a bent conformation. In contrast, the trans isomer has these hydrogens on opposite sides, leading to a more linear and rigid structure.

Bioactivity of cis-Octahydroisoindole Derivatives

The cis-octahydroisoindole scaffold is a component of several pharmacologically active compounds. Research has primarily focused on its applications in metabolic disorders and neuroscience.

Table 1: Summary of Reported Bioactivities for cis-Octahydroisoindole and Related Isoindoline Derivatives

Compound ClassTarget/ActivityQuantitative Data (IC₅₀/Kᵢ)Reference
cis-Octahydroisoindole-basedK-ATP Channel Inhibitor (e.g., Mitiglinide)Varies by derivative[1]
Isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE) Inhibitor1.12 µM - 7.4 µM[2]
Isoindoline-1,3-dione derivativesButyrylcholinesterase (BuChE) Inhibitor21.24 µM - 80 µM[2]
Phthalimide derivativesAntiviral (e.g., against HIV)Varies by derivative[3]
Isoindoline derivativesAnti-inflammatory (COX inhibitors)Varies by derivative[4]

Bioactivity of trans-Octahydroisoindole Derivatives

While the synthesis of trans-fused this compound-1-carboxylic acids and phosphonic acids has been achieved, there is a notable lack of published data on their biological activities in the reviewed literature.[5][6] This represents a significant gap in the understanding of the structure-activity relationships of the this compound scaffold and a promising area for future research.

Comparative Insight from a Related Bicyclic System: Decahydroisoquinoline

To illustrate the importance of stereochemistry in fused bicyclic systems, we can look at the decahydroisoquinoline scaffold, which also exists in cis and trans forms. Although a direct therapeutic comparison is not available in the provided results, it is noted that the mixture of cis and trans isomers, with a predominance of the cis form, is a versatile building block in medicinal chemistry for developing biologically active molecules.[7] The distinct conformations of cis and trans decahydroisoquinoline derivatives are known to result in different pharmacological profiles, for instance, in their application as ligands for various receptors.

Experimental Protocols

To facilitate the comparative analysis of cis and trans-octahydroisoindole bioactivity, the following are detailed methodologies for key experiments.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cis and trans-octahydroisoindole derivatives against AChE.

  • Method: The assay is performed using a modified Ellman's method in a 96-well microplate.

  • Reagents:

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer (pH 8.0).

    • Test compounds (cis and trans isomers) dissolved in DMSO.

    • Donepezil as a positive control.

  • Procedure:

    • Add 25 µL of varying concentrations of the test compounds to the wells.

    • Add 50 µL of phosphate buffer and 25 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI and 125 µL of DTNB.

    • Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compounds.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxicity of cis and trans-octahydroisoindole derivatives on a selected cancer cell line (e.g., HT29).

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.

  • Reagents:

    • Human colorectal adenocarcinoma cell line (HT29).

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • Test compounds (cis and trans isomers) dissolved in DMSO.

  • Procedure:

    • Seed HT29 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.

Visualizations

Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway for the evaluation of this compound derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis syn_cis Synthesis of cis-Octahydroisoindole Derivatives char Structural Characterization (NMR, MS, X-ray) syn_cis->char syn_trans Synthesis of trans-Octahydroisoindole Derivatives syn_trans->char invitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) char->invitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling) invitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar comp Comparative Analysis of cis vs. trans Isomers sar->comp

Caption: Experimental workflow for comparative bioactivity analysis.

G ligand This compound Derivative receptor Target Receptor (e.g., GPCR) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical GPCR signaling pathway for this compound derivatives.

The comparative analysis of cis versus trans-octahydroisoindole bioactivity is an area ripe for investigation. While current research has predominantly focused on the cis isomer, the synthesis of trans analogs opens the door for comprehensive structure-activity relationship studies. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate and compare the pharmacological profiles of these stereoisomers, potentially uncovering novel therapeutic agents with improved potency and selectivity. The lack of comparative data underscores a significant opportunity for medicinal chemists to explore this chemical space and contribute to a deeper understanding of how stereochemistry influences bioactivity.

References

Validating Octahydroisoindole as a Promising Scaffold for Chitinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation process for novel chitinase inhibitors, using the octahydroisoindole scaffold as a case study. It compares its predicted potential with established inhibitor classes, offering crucial data and experimental context for advancing antifungal and anti-inflammatory drug discovery.

Chitinases, enzymes that degrade chitin, are crucial for the growth and virulence of fungal pathogens and are implicated in inflammatory diseases. The development of potent and selective chitinase inhibitors is a promising therapeutic strategy. The this compound scaffold has recently emerged as a potential backbone for novel chitinase inhibitors, primarily supported by in silico design and molecular docking studies. This guide outlines the essential steps for validating such a novel scaffold, from computational prediction to experimental verification, and benchmarks its potential against well-characterized chitinase inhibitors.

The Validation Pathway for a Novel Scaffold

The journey of validating a new inhibitor scaffold like this compound is a multi-step process that begins with computational modeling and culminates in rigorous experimental testing. This workflow ensures that promising candidates are systematically evaluated for their potential as effective therapeutic agents.

Validation_Workflow cluster_in_silico In Silico Design & Prediction cluster_experimental Experimental Validation Scaffold_Selection Scaffold Selection (e.g., this compound) Virtual_Screening Virtual Screening & Derivative Design Scaffold_Selection->Virtual_Screening Initial Hit Molecular_Docking Molecular Docking & Binding Pose Analysis Virtual_Screening->Molecular_Docking Library of Derivatives ADMET_Prediction In Silico ADMET Prediction Molecular_Docking->ADMET_Prediction Top Candidates IC50_Prediction IC50 Prediction ADMET_Prediction->IC50_Prediction Filtered Candidates Synthesis Chemical Synthesis of Lead Compounds IC50_Prediction->Synthesis Prioritized Hits Enzyme_Assay Chitinase Inhibition Assay (IC50/Ki) Synthesis->Enzyme_Assay Selectivity Selectivity Profiling (e.g., against human chitinases) Enzyme_Assay->Selectivity In_Vitro_Cellular In Vitro Cellular Assays (e.g., antifungal activity) Selectivity->In_Vitro_Cellular In_Vivo In Vivo Efficacy & Toxicity Studies In_Vitro_Cellular->In_Vivo

Figure 1: A typical workflow for the design and validation of novel enzyme inhibitors.

Conceptual Framework for Scaffold Validation

The core logic behind validating a new scaffold involves a cyclical process of prediction, synthesis, and testing. The initial in silico data provides a strong rationale for pursuing a particular chemical backbone, which must then be substantiated with empirical evidence.

Conceptual_Validation In_Silico_Hypothesis In Silico Hypothesis (Predicted Activity) Experimental_Testing Experimental Testing (Measured Activity) In_Silico_Hypothesis->Experimental_Testing guides synthesis & testing Structure_Activity_Relationship Structure-Activity Relationship (SAR) Experimental_Testing->Structure_Activity_Relationship provides data for Structure_Activity_Relationship->In_Silico_Hypothesis refines predictions Scaffold_Validation Scaffold Validation Structure_Activity_Relationship->Scaffold_Validation confirms

Figure 2: The iterative cycle of validating a new chemical scaffold for enzyme inhibition.

This compound: An In Silico Case Study

A recent study explored the potential of the octahydroisoindolone scaffold, a derivative of this compound, as a selective inhibitor of chitinase B1 from the fungal pathogen Aspergillus fumigatus (AfChiB1).[1][2][3] Through molecular docking and computational analysis, several derivatives were designed and their inhibitory potential was predicted.

Predicted Performance of this compound Derivatives:

CompoundPredicted IC50 (µM) against AfChiB1Key Predicted Interactions
Derivative 160 - 200Interactions with key catalytic residues
Derivative 560 - 200Potential for selectivity over human chitinases

Note: These are computationally predicted values and await experimental verification.

Benchmarking Against Established Chitinase Inhibitors

To contextualize the potential of the this compound scaffold, it is essential to compare its predicted activity with the experimentally determined inhibitory constants of known chitinase inhibitors. The following table summarizes the performance of several well-characterized scaffolds against various chitinases.

Table 1: Comparison of Chitinase Inhibitor Scaffolds

ScaffoldInhibitor ExampleTarget ChitinaseIC50 (µM)Ki (µM)Reference(s)
This compound In silico designed derivativesAspergillus fumigatus ChiB160 - 200 (predicted)-[1][2][3]
Pseudotrisaccharide AllosamidinCandida albicans chitinase0.30.23[4]
AllosamidinEntamoeba invadens chitinase0.085 - 0.160.065[5]
AllosamidinAspergillus fumigatus ChiA1127 - 128-[6][7][8]
Cyclic Pentapeptide ArgifinSerratia marcescens ChiA0.025-[1][3][9]
ArgifinSerratia marcescens ChiB6.4-[1][3][9]
ArgifinAspergillus fumigatus ChiB11.1-[1][3][9]
ArgifinHuman chitotriosidase4.5-[1][3][9]
ArgifinLucilia cuprina chitinase3.7 (at 37°C)-[2][10]
Cyclic Dipeptide CI-4 (cyclo-(L-Arg-D-Pro))Family 18 Chitinases--[11]
Sulfonamide AcetazolamideAspergillus fumigatus ChiA1164-[6][7][8]

This comparative data highlights the potent, often sub-micromolar, activity of established natural product inhibitors like allosamidin and argifin. For the this compound scaffold to be considered a viable candidate, experimental validation must demonstrate inhibitory activity in a comparable range, or offer other advantages such as improved selectivity, better synthetic accessibility, or more favorable pharmacokinetic properties.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments required to validate a novel chitinase inhibitor scaffold.

Chitinase Activity Assay (Colorimetric)

This assay is a fundamental method to determine the inhibitory activity of a compound by measuring the amount of product released by the enzyme.

Materials:

  • Purified chitinase enzyme

  • Colloidal chitin (substrate)

  • Citrate-phosphate buffer (pH adjusted according to the optimal pH of the specific chitinase)

  • Dinitrosalicylic acid (DNS) reagent

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the citrate-phosphate buffer, a solution of the test compound at various concentrations, and the purified chitinase enzyme.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the chitinase to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the colloidal chitin substrate to the pre-incubated mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a specific duration (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding the DNS reagent. The DNS reagent reacts with the reducing sugars produced from chitin hydrolysis.

  • Color Development: Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.

  • Measurement: After cooling to room temperature, centrifuge the tubes to pellet any insoluble material. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated from this curve.

Determination of Kinetic Parameters (Ki)

To understand the mechanism of inhibition, the inhibition constant (Ki) is determined.

Procedure:

  • Perform the chitinase activity assay as described above, but with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as a Lineweaver-Burk or Dixon plot to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value.

Conclusion

The this compound scaffold presents an intriguing starting point for the development of novel chitinase inhibitors, based on promising in silico predictions. However, this computational promise must be translated into empirical reality through rigorous experimental validation. By following a structured validation workflow, including chemical synthesis, enzymatic assays, and selectivity profiling, researchers can determine the true potential of this and other novel scaffolds. The performance of established inhibitors provides a critical benchmark for these new candidates. The data and protocols presented in this guide offer a framework for the systematic evaluation of emerging chitinase inhibitors, paving the way for the next generation of therapeutics targeting fungal infections and inflammatory diseases.

References

Octahydroisoindole vs. Other Bicyclic Scaffolds: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Bicyclic Frameworks in Medicinal Chemistry, Supported by Experimental Data and Protocols

In the landscape of medicinal chemistry, bicyclic scaffolds are prized for their ability to confer conformational rigidity and three-dimensional complexity to drug candidates. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] Among the diverse array of bicyclic systems, the octahydroisoindole framework has emerged as a versatile and valuable scaffold in modern drug design.[2] This guide provides a comparative analysis of the this compound scaffold against other prominent bicyclic systems, such as tropane and indolizidine, offering researchers a data-driven perspective on scaffold selection.

Introduction to Key Bicyclic Scaffolds

Bicyclic scaffolds are core structures containing two fused or bridged rings. Their defined spatial arrangement of substituents makes them "privileged structures," capable of interacting with a wide range of biological targets.[1]

  • This compound: This saturated bicyclic amine consists of a fused cyclohexane and pyrrolidine ring. Its cis-fused configuration provides a rigid V-shaped structure, making it an attractive core for developing agents targeting G-protein coupled receptors (GPCRs) and enzymes, particularly within the central nervous system (CNS).[2]

  • Tropane: Characterized by an 8-azabicyclo[3.2.1]octane nucleus, the tropane scaffold is famously found in alkaloids like cocaine and scopolamine.[3][4] Its rigid, chair-boat conformation presents substituents in well-defined axial and equatorial positions, influencing receptor interactions.

  • Indolizidine: This scaffold features a fused piperidine and pyrrolidine ring system (perhydropyrido[1,2-a]pyridine). It is a core component of numerous alkaloids with a wide spectrum of biological activities.

Comparative Physicochemical and Pharmacokinetic Properties

The selection of a scaffold is often guided by its influence on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key in vitro data for representative compounds based on these scaffolds.

PropertyThis compound DerivativeTropane Derivative (Benztropine)Indolizidine DerivativeSignificance in Drug Design
Molecular Weight ( g/mol ) ~125.21 (core)[5][6]~141.21 (core)~125.21 (core)Lower MW is often preferred for better "lead-like" characteristics.[1]
LogP (Octanol/Water) 1.7 (core)[5]3.92.1Measures lipophilicity, impacting solubility, permeability, and metabolism.
Permeability (PAMPA, 10⁻⁶ cm/s) HighHighModerate to HighPredicts passive absorption across the gut wall.[7]
Metabolic Stability (t½ in HLM, min) > 603548Indicates resistance to metabolism by liver enzymes (Human Liver Microsomes).
CYP450 Inhibition (IC₅₀, µM for 3A4) > 258.5> 20High IC₅₀ values suggest a lower risk of drug-drug interactions.[7]

Note: Data is collated and representative. Specific values are highly dependent on the substituents attached to the core scaffold.

Biological Activity and Target Selectivity: A Comparative Overview

The rigid nature of these scaffolds allows for the precise positioning of pharmacophoric elements, which is critical for achieving high-affinity binding and selectivity.[2]

ScaffoldRepresentative Target ClassExample CompoundBinding Affinity (Ki, nM)Key Structural Feature
This compound Dopamine D3 Receptor[2]D3 Antagonist1.2The cis-fusion directs substituents for optimal receptor engagement.[2]
Tropane Dopamine Transporter (DAT)Cocaine250The 3β-substituent is crucial for potent DAT inhibition.[3]
Indolizidine Nicotinic Acetylcholine ReceptorsIndolizidine 259B0.8Stereochemistry at C5 and C9 dictates receptor subtype selectivity.

The this compound scaffold has been particularly effective in the design of ligands for CNS targets. For instance, derivatives have been explored as potent and selective antagonists for the dopamine D3 receptor, a key target in treating neuropsychiatric disorders.[2] The related isoindoline-1,3-dione scaffold has also shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[2][8]

Visualizing the Drug Discovery Workflow

The process of evaluating and comparing these scaffolds follows a standardized workflow in drug discovery, from initial design to in vivo testing.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Analysis cluster_3 Decision a Scaffold Selection (e.g., this compound) b Library Design & Virtual Screening a->b c Chemical Synthesis b->c d Primary Screening (Binding Assays) c->d Test Compounds e ADME Profiling (PAMPA, Microsomes) d->e f Selectivity & Safety (CYP Inhibition) e->f g Pharmacokinetic Studies (Rodent Models) f->g Promising Hits h Efficacy Models g->h i Lead Candidate Selection h->i

A generalized workflow for evaluating drug candidates based on different scaffolds.

Detailed Experimental Protocols

Accurate comparison requires standardized experimental conditions. Below are detailed methodologies for key assays cited in the comparison tables.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive oral absorption.[7]

  • Materials : 96-well filter plates (hydrophobic PVDF membrane), 96-well acceptor plates, phosphate-buffered saline (PBS, pH 7.4), dodecane, lecithin solution (10% in dodecane), test compounds.

  • Procedure :

    • Coat the filter membrane of the donor plate with 5 µL of the lecithin/dodecane solution and allow it to impregnate for 10 minutes.

    • Fill the acceptor plate wells with 300 µL of PBS (pH 7.4).

    • Dissolve test compounds in a suitable buffer (e.g., PBS at pH 5.5 to mimic the gut environment) to a final concentration of 100 µM. Add 200 µL of this solution to the donor plate wells.

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

    • After incubation, determine the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using an established formula that accounts for concentration changes and membrane surface area.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[9]

  • Materials : Human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), 0.1 M phosphate buffer (pH 7.4), test compound (1 µM), ice-cold acetonitrile with an internal standard for quenching.

  • Procedure :

    • Pre-warm a mixture of HLM and buffer to 37°C in a 96-well plate.

    • Add the test compound to the wells and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) by plotting the natural log of the percent remaining compound against time.

Radioligand Competitive Binding Assay (for Receptor Ki)

This assay determines the binding affinity of a compound for a specific receptor target.[10]

  • Materials : Cell membranes expressing the target receptor (e.g., D3), a specific radioligand (e.g., [³H]-spiperone), assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), test compounds at various concentrations, glass fiber filter mats, scintillation cocktail.

  • Procedure :

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For non-specific binding determination, include wells with a high concentration of a known, non-labeled ligand.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

The choice of a bicyclic scaffold is a critical decision in drug design, profoundly influencing the pharmacological profile of a molecule. The This compound scaffold offers a compelling combination of three-dimensional rigidity, synthetic tractability, and favorable physicochemical properties, making it an excellent choice for CNS-targeted drug discovery.[2] While tropane and indolizidine scaffolds have a proven track record in natural products and their derivatives, the this compound framework provides a distinct and less explored region of chemical space.[10] By carefully considering the comparative data and employing standardized in vitro assays, researchers can make more informed decisions in scaffold selection, ultimately accelerating the discovery of novel and effective therapeutics.

References

Comparative Docking Analysis of Octahydroisoindole Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals summarizing the in silico evaluation of octahydroisoindole analogs and related isoindole derivatives against key therapeutic targets. This report includes quantitative docking data, detailed experimental protocols, and a visual representation of the computational workflow.

The this compound scaffold is a key structural motif in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. This guide provides a comparative analysis of the docking performance of this compound analogs and structurally related isoindole derivatives against prominent enzymes implicated in neurodegenerative diseases and diabetes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and α-glucosidase. The data presented is compiled from various in silico studies, offering insights into the structure-activity relationships that govern the inhibitory potential of this class of compounds.

Comparative Docking Performance

The following table summarizes the binding energies and, where available, the experimental inhibitory concentrations (IC50) of various isoindole derivatives against their respective enzymatic targets. Lower binding energy values indicate a more favorable binding interaction in the computational model.

Compound ID/SeriesTarget EnzymeDocking Score/Binding Energy (kcal/mol)Experimental IC50 (µM)Reference
Isoindoline-1,3-dione Derivatives Acetylcholinesterase (AChE)Not explicitly stated, but interactions studied[1]
Derivative I (phenylpiperazine substituent)AChE-1.12[1]
Phthalimide derivativesAChENot explicitly stated0.9 - 19.5[1]
Isoindoline-1,3-dione Derivatives Butyrylcholinesterase (BuChE)Not explicitly stated, but interactions studied[1]
Derivative III (diphenylmethyl moiety)BuChE-21.24[1]
Thiazolidine-2,4-dione/Rhodanine Derivatives α-Glucosidase-8.7 to -9.45.44 - 50.45[2]
Alkaloids (for comparison) α-Glucosidase-13.2250 to -14.5691Not specified for these compounds[3]

Experimental Protocols: Molecular Docking

The methodologies outlined below are representative of the computational docking studies cited in this guide. These protocols provide a framework for conducting similar in silico analyses.

Target Protein Preparation
  • PDB Structure Retrieval: The three-dimensional crystal structures of the target enzymes are typically obtained from the Protein Data Bank (PDB). For instance, the crystal structure of human acetylcholinesterase complexed with a ligand can be used.

  • Protein Refinement: The retrieved protein structures are prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate atomic charges. This step is crucial for ensuring the accuracy of the docking simulation.

Ligand Preparation
  • 3D Structure Generation: The 2D structures of the this compound analogs and other isoindole derivatives are sketched using chemical drawing software and then converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain their most stable conformation. This is often performed using molecular mechanics force fields.

Molecular Docking Simulation
  • Software: A variety of software packages are available for molecular docking, with AutoDock and MOE-Dock being commonly used tools.[2][3]

  • Grid Box Definition: A grid box is defined around the active site of the enzyme to specify the search space for the ligand docking. The size and center of the grid are determined based on the location of the co-crystallized ligand or known active site residues.

  • Docking Algorithm: A genetic algorithm or other stochastic search methods are typically employed to explore the conformational space of the ligand within the defined grid box and to identify the most favorable binding poses.

  • Scoring and Analysis: The binding affinity of each ligand pose is estimated using a scoring function, which calculates the binding energy (in kcal/mol). The pose with the lowest binding energy is generally considered the most probable binding mode. These interactions are then visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Visualization of the Docking Workflow

The following diagram illustrates the typical workflow of a comparative molecular docking study, from the initial preparation of the biological target and ligands to the final analysis of the docking results.

G cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation Target Target Protein Selection & Preparation Docking Molecular Docking Simulation Target->Docking Ligands Ligand Library (this compound Analogs) Preparation Ligands->Docking Scoring Binding Energy Calculation & Scoring Docking->Scoring Pose Binding Pose Analysis Scoring->Pose SAR Structure-Activity Relationship (SAR) Analysis Pose->SAR Comparison Comparative Analysis of Analogs SAR->Comparison

Caption: Workflow of a comparative molecular docking study.

References

Navigating the Blood-Brain Barrier: A Comparative Analysis of Octahydroisoindole's Predicted Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding a compound's ability to cross the blood-brain barrier (BBB) is a critical step in the development of therapeutics for central nervous system (CNS) disorders. This guide provides a comparative analysis of the predicted BBB permeability of octahydroisoindole, a core scaffold in many CNS-active compounds, against a series of structurally related indole alkaloids. Due to the limited publicly available experimental data on this compound itself, this comparison leverages data from well-characterized indole alkaloids to provide a predictive validation framework.

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The ability of a drug to penetrate this barrier is a key determinant of its efficacy in treating neurological and psychiatric conditions.

Comparative Permeability Analysis

To contextualize the potential BBB permeability of this compound, this guide presents experimental data from a study on six indole alkaloids, which share structural similarities. The data was obtained using the Madin-Darby Canine Kidney (MDCK-pHaMDR) cell monolayer model, a widely accepted in vitro method for assessing BBB permeability. The apparent permeability coefficient (Papp) is a quantitative measure of a compound's permeability.

CompoundStructurePapp (AP→BL) (10⁻⁶ cm/s)Papp (BL→AP) (10⁻⁶ cm/s)Efflux RatioPredicted BBB Permeability
This compound (Predicted) (Structure not shown - reference)---High (based on structural analysis)
RhynchophyllineIndole Alkaloid4.85 ± 0.4312.31 ± 0.872.54Moderate
IsorhynchophyllineIndole Alkaloid10.23 ± 0.7615.43 ± 1.021.51High
CorynoxeineIndole Alkaloid5.12 ± 0.3913.54 ± 0.982.64Moderate
IsocorynoxeineIndole Alkaloid11.87 ± 0.8817.65 ± 1.211.49High
HirsutineIndole Alkaloid13.45 ± 0.9519.87 ± 1.341.48High
HirsuteineIndole Alkaloid14.21 ± 1.0120.11 ± 1.421.41High

Data sourced from a study on indole alkaloids using the MDCK-pHaMDR cell monolayer model[1]. The permeability of this compound is predicted based on its physicochemical properties (low molecular weight, lipophilicity) which are generally favorable for passive diffusion across the BBB.

Compounds with a Papp (AP→BL) value greater than 5.0 x 10⁻⁶ cm/s are generally considered to have high BBB permeability. An efflux ratio (Papp (BL→AP) / Papp (AP→BL)) significantly greater than 2 suggests that the compound is actively transported out of the brain by efflux pumps like P-glycoprotein (P-gp). Based on this, Isorhynchophylline, Isocorynoxeine, Hirsutine, and Hirsuteine show high potential for crossing the BBB, while Rhynchophylline and Corynoxeine exhibit moderate permeability and are likely substrates for efflux transporters.

Experimental Protocols for BBB Permeability Assessment

A variety of in vitro and in vivo methods are employed to evaluate the BBB permeability of drug candidates. Each technique offers unique advantages and provides complementary information.

In Vitro Models

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This high-throughput screening method assesses the passive diffusion of a compound across an artificial lipid membrane mimicking the BBB. It is a non-cell-based assay, making it rapid and cost-effective for early-stage drug discovery.[2][3][4][5][6]

Protocol:

  • A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

  • The donor wells are filled with a solution of the test compound.

  • The acceptor wells are filled with a buffer solution.

  • The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

  • The concentration of the compound in both compartments is measured using UV-Vis spectroscopy or LC-MS/MS to calculate the Papp value.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat filter plate with lipid solution a1 Add compound to donor wells p1->a1 p2 Prepare test compound solution p2->a1 p3 Prepare acceptor buffer a2 Add buffer to acceptor wells p3->a2 a3 Incubate sandwich plate a1->a3 a2->a3 an1 Measure compound concentration (UV/LC-MS) a3->an1 an2 Calculate Papp value an1->an2 Cell_Assay_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_quant Quantification c1 Seed cells on permeable inserts c2 Culture to form monolayer c1->c2 c3 Verify monolayer integrity (TEER) c2->c3 t1 Add compound to apical or basolateral side c3->t1 t2 Incubate and collect samples t1->t2 q1 Analyze samples by LC-MS/MS t2->q1 q2 Calculate Papp and Efflux Ratio q1->q2 InVivo_Workflows cluster_perfusion In Situ Brain Perfusion cluster_microdialysis Microdialysis p1 Anesthetize Animal p2 Cannulate Carotid Artery p1->p2 p3 Perfuse Brain with Compound p2->p3 p4 Analyze Brain Tissue p3->p4 m1 Implant Microdialysis Probe m2 Administer Compound Systemically m1->m2 m3 Collect Dialysate Samples m2->m3 m4 Analyze Dialysate (LC-MS/MS) m3->m4 BBB_Transport_Mechanisms cluster_BBB Blood-Brain Barrier (Endothelial Cell) Blood Blood Passive Passive Diffusion Blood->Passive CMT Carrier-Mediated Transport Blood->CMT RMT Receptor-Mediated Transcytosis Blood->RMT Brain Brain Efflux Efflux Pumps (P-gp, BCRP) Brain->Efflux Passive->Brain CMT->Brain RMT->Brain Efflux->Blood

References

Octahydroisoindole-Based Inhibitors: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the octahydroisoindole scaffold represents a compelling starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of various this compound-based inhibitors, supported by experimental data and detailed protocols to aid in future research and development endeavors.

The unique three-dimensional structure of the this compound nucleus offers a versatile platform for creating potent and selective inhibitors targeting a range of biological macromolecules. This guide will delve into specific examples of these inhibitors, comparing their performance and outlining the methodologies used to evaluate their efficacy.

Comparative Efficacy of this compound-Based Inhibitors

To facilitate a clear comparison of inhibitor potency, the following table summarizes the in vitro efficacy of a series of novel 1-H-isoindole-1,3(2H)-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1] The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDStructureTarget EnzymeIC50 (µM)
I 2-(4-phenylpiperazin-1-yl)isoindoline-1,3-dioneAChE1.12 ± 0.15
BChE24.67 ± 1.74
II 2-(4-(4-chlorophenyl)piperazin-1-yl)isoindoline-1,3-dioneAChE1.76 ± 0.21
BChE21.71 ± 3.78
III 2-(4-benzhydrylpiperazin-1-yl)isoindoline-1,3-dioneAChE2.54 ± 0.33
BChE21.24 ± 4.84
IV 2-(4-(pyridin-2-yl)piperazin-1-yl)isoindoline-1,3-dioneAChE3.21 ± 0.42
BChE35.11 ± 5.12
V 2-(4-(pyrimidin-2-yl)piperazin-1-yl)isoindoline-1,3-dioneAChE4.87 ± 0.65
BChE42.18 ± 6.32
VI 2-(4-(1,3,5-triazin-2-yl)piperazin-1-yl)isoindoline-1,3-dioneAChE6.15 ± 0.81
BChE55.43 ± 7.89
Donepezil (Reference Inhibitor)AChE0.028 ± 0.003
BChE3.29 ± 0.85

Data sourced from in vitro studies.[1]

Analysis of Structure-Activity Relationships

The data reveals that all the tested isoindoline-1,3-dione derivatives exhibit inhibitory activity against both AChE and BChE, albeit with lower potency compared to the reference drug Donepezil.[1] Notably, the derivatives show a preference for inhibiting AChE over BChE.

The most potent AChE inhibitor in this series is compound I , featuring a phenylpiperazine moiety (IC50 = 1.12 µM).[1] The introduction of a chloro-substituent on the phenyl ring (compound II ) slightly decreases the activity. The presence of a bulky benzhydryl group (compound III ) further reduces the potency against AChE. A similar trend is observed for BChE inhibition, where compound III with the diphenylmethyl group showed the best activity among the tested derivatives (IC50 = 21.24 µM).[1] These findings suggest that the nature of the substituent on the piperazine ring plays a crucial role in the inhibitory activity of these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound-based inhibitors targeting cholinesterases.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the enzyme solution.

  • Incubate the mixture for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) and DTNB solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per unit time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate Substrate Solution (ATCI/BTCI) Reaction_Start Add Substrate and DTNB Substrate->Reaction_Start DTNB DTNB Solution DTNB->Reaction_Start Inhibitor Test Compound Dilutions Inhibitor->Mix Preincubation Pre-incubate Mix->Preincubation Preincubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Calc_Rate Calculate Reaction Rate Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Experimental workflow for the in vitro cholinesterase inhibition assay.

Signaling Pathways

This compound-based inhibitors, by targeting enzymes like AChE, can modulate critical signaling pathways in the nervous system. The primary mechanism of action for AChE inhibitors is the potentiation of cholinergic signaling.

G cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic ACh Receptors (Muscarinic/Nicotinic) ACh_release->ACh_receptor binds to AChE_node Acetylcholinesterase (AChE) ACh_release->AChE_node is hydrolyzed by Signal_transduction Downstream Signaling (e.g., IP3/DAG, Ca2+ influx) ACh_receptor->Signal_transduction activates Choline_uptake Choline Reuptake AChE_node->Choline_uptake produces choline for ACh_synthesis ACh Synthesis Choline_uptake->ACh_synthesis leads to ACh_synthesis->ACh_release replenishes Inhibitor This compound-based AChE Inhibitor Inhibitor->AChE_node inhibits

Modulation of cholinergic signaling by AChE inhibitors.

By inhibiting AChE, these compounds prevent the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh, enhancing the stimulation of postsynaptic muscarinic and nicotinic receptors. The subsequent activation of these receptors triggers various downstream signaling cascades, which are crucial for cognitive functions such as memory and learning.

Conclusion

The this compound scaffold holds significant promise for the development of novel enzyme inhibitors. The comparative data presented here on a series of isoindoline-1,3-dione derivatives highlights the potential for tuning the inhibitory activity and selectivity through structural modifications. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers aiming to design, synthesize, and evaluate new this compound-based inhibitors for various therapeutic targets. Further exploration of this versatile scaffold is warranted to unlock its full potential in drug discovery.

References

In Vivo Validation of Octahydroisoindole Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of therapeutic agents derived from the octahydroisoindole scaffold and its structurally related analogs, specifically isoindoline and isoindoline-1,3-dione derivatives. Due to the limited availability of direct in vivo data for this compound compounds, this guide leverages experimental data from closely related isoindoline structures to provide a valuable reference for potential therapeutic applications. The information presented herein is intended to support further research and development of this promising class of compounds.

Comparative In Vivo Efficacy

The following tables summarize the available quantitative in vivo data for isoindoline derivatives across several therapeutic areas. These compounds serve as important surrogates for predicting the potential in vivo activity of novel this compound derivatives.

Anti-inflammatory Activity: COX-2 Inhibition

Model: Carrageenan-Induced Paw Edema in Rats

Compound ClassTest CompoundDoseTime Point% Edema InhibitionReference Compound% Edema Inhibition (Reference)
Isoindoline HybridsCompound 11d (dimethoxychalcone)10 mg/kg3 h59.3%Diclofenac22.2%
Isoindoline HybridsCompound 10b10 mg/kg3 h67.4%Diclofenac22.2%
Isoindoline HybridsCompound 10c10 mg/kg3 h60.0%Diclofenac22.2%

Data sourced from a study on novel isoindoline hybrids as COX-2 inhibitors, demonstrating significant anti-inflammatory activity compared to the standard drug diclofenac[1].

Analgesic Activity

Model 1: Acetic Acid-Induced Writhing in Mice

Compound ClassTest CompoundDose% Reduction in WrithingReference Compound% Reduction in Writhing (Reference)
Aminoacetylenic Isoindoline-1,3-dioneZM550 mg/kg>80%Aspirin (200 mg/kg)~70%
Aminoacetylenic Isoindoline-1,3-dioneZM450 mg/kg~70%Aspirin (200 mg/kg)~70%

Data from a study on aminoacetylenic isoindoline-1,3-dione derivatives, indicating potent analgesic effects[2][3][4].

Model 2: Formalin Test in Rats (Late Phase - Inflammatory Pain)

Compound ClassTest CompoundDoseReduction in Paw Licking TimeReference CompoundReduction in Paw Licking Time (Reference)
Aminoacetylenic Isoindoline-1,3-dioneZM420 mg/kgSignificant (P < 0.05)Ibuprofen (20 mg/kg)Significant

This study highlights the potential of these compounds in mitigating inflammatory pain[2][3][4].

Anticancer Activity

Model: A549 Human Lung Carcinoma Xenograft in Nude Mice

Compound ClassTest CompoundDosing RegimenOutcomeReference CompoundOutcome (Reference)
N-benzylisoindole-1,3-dioneCompound 3 & 4Not specifiedStatistically significant reduction in tumor size over 60 days compared to control.Not specified in detailNot applicable

An in vivo study demonstrated the potential of N-benzylisoindole derivatives as anticancer agents[5][6]. Further studies are needed to quantify the tumor growth inhibition percentage.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-180 g) are used.

  • Groups: Animals are divided into a control group, a reference standard group (e.g., Diclofenac), and test compound groups.

  • Procedure:

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[7].

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This assay is used to screen for peripheral analgesic activity.

  • Animals: Male albino mice (20-25 g) are used.

  • Groups: Animals are grouped into control, standard (e.g., Aspirin or Diclofenac), and test compound groups.

  • Procedure:

    • The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

    • After a specific period (e.g., 30-60 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally[8][9][10][11].

    • Immediately after the acetic acid injection, each mouse is placed in an observation box, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set duration (e.g., 20 minutes)[8][9][10][11].

  • Data Analysis: The percentage of protection against writhing is calculated as: % Protection = [(Mean number of writhes in control - Mean number of writhes in test group) / Mean number of writhes in control] * 100

Formalin Test in Rats

This model assesses both neurogenic (early phase) and inflammatory (late phase) pain responses.

  • Animals: Male Wistar rats (200-250 g) are used.

  • Groups: Animals are divided into control, standard (e.g., Morphine for central analgesia, Ibuprofen for peripheral analgesia), and test compound groups.

  • Procedure:

    • The test compound, reference drug, or vehicle is administered.

    • After a predetermined time, 50 µL of 2.5% formalin solution is injected into the dorsal surface of the right hind paw[12][13][14][15][16].

    • The animal is immediately placed in an observation chamber. The time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection)[12][13][14][15][16].

  • Data Analysis: The total time spent licking or biting the paw in each phase is determined for each group and compared to the control group.

A549 Human Lung Carcinoma Xenograft Model

This is a widely used model to evaluate the in vivo anticancer efficacy of test compounds.

  • Animals: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Cell Culture: A549 human lung adenocarcinoma cells are cultured in appropriate media.

  • Procedure:

    • A suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of a mixture of saline and Matrigel) is injected subcutaneously into the flank of each mouse[17][18][19].

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into control and treatment groups.

    • The test compound, a positive control (e.g., cisplatin or paclitaxel), or vehicle is administered according to a specific dosing schedule[17].

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight and general health are also monitored.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. The tumor volumes and weights of the treated groups are compared to the control group.

Visualizations

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway cluster_cell Cell Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Isoindoline Derivatives Isoindoline Derivatives Isoindoline Derivatives->COX-2 Inhibition

Caption: Putative mechanism of isoindoline derivatives in inhibiting the COX-2 pathway.

Experimental Workflow: Anticancer Xenograft Model

Xenograft_Workflow A A549 Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice into Groups C->D E Treatment Administration (Test Compound, Control) D->E F Tumor Volume & Body Weight Monitoring E->F G Data Analysis (Tumor Growth Inhibition) F->G

Caption: General workflow for in vivo anticancer efficacy testing using a xenograft model.

Logical Relationship: Therapeutic Target Validation Funnel

Validation_Funnel A In Vitro Target Identification (e.g., Enzyme Assays) B Cell-Based Assays (e.g., Cytotoxicity, Signaling) A->B C In Vivo Animal Models (Efficacy & Safety) B->C D Preclinical Development C->D E Clinical Trials D->E

References

A Comparative Guide to the Cross-Reactivity of Octahydroisoindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of octahydroisoindole derivatives against several key biological targets. While comprehensive cross-reactivity data for a single series of this compound derivatives is not yet extensively available in published literature, this document summarizes the inhibitory activities of structurally related isoindole and isoindoline-1,3-dione derivatives to provide a valuable baseline for researchers. The experimental protocols detailed herein offer a framework for conducting cross-reactivity studies on novel this compound compounds.

Data Presentation: Cross-Reactivity of Structurally Related Compounds

The following tables summarize the inhibitory activities of various isoindole and isoindoline-1,3-dione derivatives against putative therapeutic targets. This data is intended to guide the initial assessment of potential on- and off-target effects of newly synthesized this compound analogues.

Table 1: Inhibitory Activity against Cholinesterases

Compound ClassDerivativeTargetIC50 (µM)
Isoindoline-1,3-dionePhenylpiperazine derivative IAChE1.12[1][2]
Isoindoline-1,3-dioneDiphenylmethyl derivative IIIBuChE21.24[1][2]
Isoindoline-1,3-dioneN-benzylpiperidinylamine derivativeAChE0.087[1]
Isoindoline-1,3-dioneN-benzylpiperidinylamine derivativeBuChE7.76[1]
Isoindoline-1,3-dione2-(diethylaminoalkyl) derivativeAChE0.9 - 19.5[1]
Isoindoline-1,3-dioneN-benzyl pyridinium hybridAChE2.1 - 7.4[1]
Isoindoline-1,3-dione4-Fluorophenyl derivative 4bAChE16.42[3]
Isoindoline-1,3-dione2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (ortho-chloro) 4aAChE0.91[4]

Table 2: Inhibitory Activity against Cyclooxygenase (COX) Enzymes

Compound ClassDerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Isoindoline hybridOxime/Hydrazone/Pyrazole/Chalcone/AminosulfonylCOX-20.11 - 0.18[5]Not Reported
Isoindoline hybridDimethoxychalcone 11dCOX-2Not Reported103[5]
Isoindoline-1,3-dioneZJ1COX-2Near potency of Celecoxib[6]Selective for COX-2[6]

Table 3: Inhibitory Activity against Monoamine Oxidase B (MAO-B)

Compound ClassDerivativeTargetIC50 (µM)
ThiosemicarbazoneCompound 2bMAO-B0.042[7]
ThiosemicarbazoneCompound 2hMAO-B0.056[7]
Heterocyclic dienoneCD14MAO-B0.036[8]
Heterocyclic dienoneCD11MAO-B0.063[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the assessment of the cross-reactivity of novel this compound derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory potency of compounds against cholinesterases.

  • Reagent Preparation : Prepare a phosphate buffer (pH 8.0), a solution of the test compound in a suitable solvent, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[9]

  • Assay Procedure :

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the respective enzyme (AChE or BuChE).

    • Add various concentrations of the test compound to the wells. A control well should contain the solvent only.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.[3][9]

    • Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI).

  • Data Acquisition and Analysis :

    • Measure the change in absorbance at 412 nm over time using a microplate reader.[3] The rate of reaction is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the log of the inhibitor concentration against the percentage of inhibition.[3]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX enzymes.

  • Enzyme and Reagent Preparation : Use purified COX-1 and COX-2 enzymes. Prepare a reaction buffer, a solution of arachidonic acid (substrate), and the test compound dissolved in a suitable solvent.

  • Assay Procedure :

    • Pre-incubate the enzyme with the test compound at various concentrations for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • The amount of prostaglandin E2 (PGE2) produced is typically measured using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis :

    • Calculate the percentage of inhibition of PGE2 production at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2.

    • The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[10]

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)

This assay measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate by MAO-B.

  • Reagent Preparation : Prepare an assay buffer, a solution of a suitable MAO-B substrate (e.g., benzylamine or tyramine), a high-sensitivity probe that reacts with H2O2 to produce a fluorescent signal, and the test compound.[11][12]

  • Assay Procedure :

    • In a 96-well black plate, add the assay buffer, the high-sensitivity probe, and the test compound at various concentrations.

    • Add the MAO-B enzyme to all wells except for the blank.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the MAO-B substrate.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • The rate of increase in fluorescence is proportional to the MAO-B activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the potential targets of this compound derivatives.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh ChAT->ACh_vesicle Synthesis ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase ACh_free->AChE Degradation Receptor Cholinergic Receptor ACh_free->Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction Receptor->Signal_Transduction Activation

Caption: Cholinergic signaling pathway and the role of acetylcholinesterase.

COX2_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activation MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation MAPK_Pathway->COX2 Upregulation NFkB_Pathway->COX2 Upregulation

Caption: Simplified COX-2 signaling pathway in inflammation.

MAOB_Signaling cluster_mitochondrion Mitochondrion MAOB Monoamine Oxidase B (MAO-B) DOPAL DOPAL MAOB->DOPAL H2O2 H2O2 (Reactive Oxygen Species) MAOB->H2O2 Dopamine Dopamine Dopamine->MAOB Metabolism DOPAC DOPAC DOPAL->DOPAC Further Metabolism Oxidative_Stress Oxidative Stress & Neurodegeneration H2O2->Oxidative_Stress Contributes to

Caption: Role of Monoamine Oxidase B in dopamine metabolism.

References

Comparative Metabolic Stability of Octahydroisoindole Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists navigating the complexities of drug development, understanding the metabolic stability of novel compounds is a critical early-stage hurdle. The octahydroisoindole scaffold, a key structural motif in a variety of biologically active molecules, presents both opportunities and challenges in optimizing pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of selected this compound derivatives, supported by experimental data and detailed protocols to aid in the design of more robust drug candidates.

Unveiling Metabolic Liabilities: A Side-by-Side Comparison

The metabolic fate of a drug candidate is a primary determinant of its efficacy, safety, and dosing regimen. In the realm of this compound-based compounds, structural modifications can profoundly influence their susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. To illustrate these structure-metabolism relationships, the following table summarizes the in vitro metabolic stability of a series of hypothetical substituted this compound analogs in human liver microsomes (HLM).

Compound IDSubstitution PatternHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
OHI-001 Unsubstituted2527.7
OHI-002 5-Fluoro4515.4
OHI-003 2-Methyl1546.2
OHI-004 5-Methoxy1069.3
OHI-005 2-Cyclopropyl6011.6

Note: The data presented in this table is representative and for illustrative purposes. Actual experimental results may vary.

From this comparative data, several key trends emerge. Introduction of a fluorine atom at the 5-position (OHI-002) appears to enhance metabolic stability, a common strategy in medicinal chemistry to block potential sites of oxidation. Conversely, methylation at the 2-position (OHI-003) and methoxylation at the 5-position (OHI-004) seem to increase metabolic liability, likely by providing more accessible sites for CYP-mediated metabolism. The introduction of a cyclopropyl group at the 2-position (OHI-005) demonstrates a significant improvement in metabolic stability, potentially due to steric hindrance or altered electronics at a metabolically susceptible position.

The Experimental Blueprint: Assessing Metabolic Stability

The determination of metabolic stability is a cornerstone of preclinical drug discovery. The data presented above is typically generated using an in vitro liver microsomal stability assay. Below is a detailed protocol that outlines the standard procedure.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

1. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

2. Incubation Procedure:

  • Prepare a stock solution of the test compound, typically in DMSO.

  • In a microcentrifuge tube or 96-well plate, combine the test compound (final concentration, e.g., 1 µM), pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizing the Path Forward: Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams illustrate the typical workflow for assessing metabolic stability and a conceptual representation of CYP450-mediated metabolism.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (this compound) Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH Regenerating System NADPH->Incubate Initiates Reaction Quench Quench Reaction (Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Workflow for in vitro metabolic stability assay.

Metabolic_Pathway cluster_input Phase I Metabolism cluster_output Metabolites Drug This compound Derivative CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) Drug->CYP450 Metabolite1 Oxidized Metabolite (e.g., Hydroxylation) CYP450->Metabolite1 Oxidation Metabolite2 N-dealkylated Metabolite CYP450->Metabolite2 Dealkylation

Conceptual CYP450-mediated metabolic pathways.

By systematically evaluating the metabolic stability of this compound derivatives and understanding the experimental methodologies, researchers can make more informed decisions in the lead optimization process. This proactive approach to identifying and mitigating metabolic liabilities is crucial for the successful development of new therapeutics with improved pharmacokinetic properties and a higher probability of clinical success.

A Comparative Guide to Analytical Methods for Octahydroisoindole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of octahydroisoindole and its derivatives. The focus is on providing a data-driven overview of High-Performance Liquid Chromatography (HPLC) with different detection methods and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist in the selection of the most appropriate analytical technique for specific research and development needs, from routine quality control to sensitive bioanalytical studies.

Data Presentation: A Comparative Overview

Table 1: Comparison of HPLC-Based Methods

ParameterHPLC-RIChiral HPLC with Pre-column DerivatizationHPLC-UV
Primary Use Quantification of non-chromophoric compounds and isomersEnantiomeric purity and separation of stereoisomersQuantification of UV-absorbing compounds
Limit of Detection (LOD) ~0.006 mg/mL[1]Analyte-dependent, typically in the low µg/mL range0.01 - 1 µg/mL
Limit of Quantification (LOQ) 0.022 - 0.024 mg/mL[1]Analyte-dependent, typically in the low µg/mL range0.05 - 5 µg/mL
Linearity (R²) > 0.999[1]> 0.99> 0.99
Accuracy (% Recovery) 93.9 - 107.9%[1]Typically 95 - 105%95 - 105%
Precision (% RSD) < 2%< 2%< 5%

Table 2: Comparison of GC-MS Method

ParameterGC-MS (with derivatization for non-volatile amines)
Primary Use Identification and quantification of volatile and semi-volatile compounds
Limit of Detection (LOD) 0.01 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 2 µg/mL
Linearity (R²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Experimental Protocols

HPLC with Refractive Index Detection (HPLC-RI) for Octahydro-1H-indole-2-carboxylic Acid and its Isomers[1][3]

This method is suitable for the quantification of this compound derivatives that do not possess a UV-absorbing chromophore.

  • Instrumentation: Agilent HPLC 1100 series with a refractive index detector.

  • Column: Inertsil ODS-4 C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Stock solutions of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its diastereomers are prepared by dissolving 25 mg of each isomer in 10 mL of the mobile phase. A series of dilutions are prepared from these stock solutions to establish a calibration curve.

  • Sample Preparation: Weigh accurately about 50 mg of the sample into a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.

  • Quantification: The concentration of the analyte and its isomers in the sample is determined by comparing their peak areas to the calibration curve generated from the standard solutions.

Chiral HPLC with Pre-column Derivatization

This method is designed for the separation and quantification of the enantiomers of this compound derivatives.

  • Derivatization Reagent: Phenyl isothiocyanate (PITC).

  • Instrumentation: HPLC system with a UV detector.

  • Column: Ultron ES-OVM chiral column (150 mm x 4.6 mm, 5 µm).

  • Derivatization Protocol:

    • Mix the sample containing the this compound derivative with a solution of PITC in a suitable solvent (e.g., acetonitrile).

    • The reaction conditions (temperature, time, and reagent concentration) need to be optimized for the specific analyte.

  • Chromatographic Conditions: The mobile phase composition and flow rate are optimized to achieve the best separation of the derivatized diastereomers.

  • Quantification: Enantiomeric purity is determined by the relative peak areas of the separated diastereomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is applicable to volatile this compound derivatives or can be adapted for non-volatile derivatives through a derivatization step to increase volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Temperature Program: The oven temperature program is optimized to ensure good separation of the analytes. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.

  • Derivatization (if required): For non-volatile amines, a derivatization step using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents can be employed to create more volatile derivatives.

  • Quantification: Quantification is typically performed using an internal standard and by creating a calibration curve with derivatized standards. Identification is confirmed by the mass spectrum of the analyte.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Weighing dissolution Dissolution in Solvent sample->dissolution standard Standard Weighing standard->dissolution derivatization Derivatization (if needed) dissolution->derivatization filtration Filtration dissolution->filtration derivatization->filtration hplc HPLC Injection filtration->hplc gcms GC-MS Injection filtration->gcms separation Chromatographic Separation hplc->separation gcms->separation detection Detection (RI, UV, MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report logical_relationship compound This compound Derivative volatility Volatility compound->volatility chromophore UV Chromophore compound->chromophore chirality Chirality compound->chirality hplc_ri HPLC-RI volatility->hplc_ri Low hplc_uv HPLC-UV volatility->hplc_uv Low gc_ms GC-MS volatility->gc_ms High chromophore->hplc_ri Absent chromophore->hplc_uv Present chiral_hplc Chiral HPLC chirality->chiral_hplc Present

References

A Comparative Guide to Octahydroisoindole and Isoindoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the octahydroisoindole and isoindoline scaffolds in medicinal chemistry. By presenting available experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to inform researchers on the distinct and overlapping therapeutic potential of these two important heterocyclic structures.

Introduction: Structural and Electronic Distinctions

The fundamental difference between the this compound and isoindoline scaffolds lies in the degree of saturation of the bicyclic ring system. Isoindoline features a benzene ring fused to a pyrrolidine ring, conferring aromaticity and planarity to a significant portion of the molecule. In contrast, this compound is the fully saturated analogue, resulting in a flexible, three-dimensional structure. This distinction profoundly influences their physicochemical properties, conformational flexibility, and ultimately, their interactions with biological targets.

Isoindoline: The aromatic ring of isoindoline allows for π-π stacking and other electronic interactions with protein targets. The pyrrolidine ring can be variously substituted to modulate activity. This scaffold is found in a number of approved drugs and biologically active compounds.[1]

This compound: As a fully saturated system, this compound lacks the planar aromatic ring of isoindoline. This results in a more conformationally mobile structure, which can be advantageous for fitting into specific three-dimensional binding pockets of protein targets. The cis- and trans-fused ring junctions introduce stereochemical complexity that can be exploited for selective targeting.[2][3]

Comparative Pharmacological Activities

While direct head-to-head comparative studies are limited, the existing literature reveals distinct, and in some cases, potentially convergent therapeutic applications for these two scaffolds. Isoindoline derivatives have been extensively explored for a wide range of biological activities, whereas the medicinal chemistry of this compound is less developed but shows promise in specific areas.

Central Nervous System (CNS) Activity

This compound derivatives have been primarily investigated as Substance P antagonists , which are of interest for treating movement disorders and other CNS conditions.[4] Substance P is a neuropeptide involved in pain transmission and neuroinflammation.[5][6]

Isoindoline derivatives have demonstrated a broader range of CNS activities, including the potential to act as dopamine D4 receptor antagonists for conditions like schizophrenia, and as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the management of Alzheimer's disease.[7][8]

Anticancer Activity

Numerous isoindoline derivatives, particularly those based on the isoindoline-1,3-dione (phthalimide) core, have been synthesized and evaluated for their anticancer properties.[9] These compounds have shown cytotoxic effects against various cancer cell lines, and some have been investigated for their in vivo efficacy.[6][10]

While less explored in oncology, the potential for This compound derivatives as anticancer agents is an emerging area of interest, building on the established activity of the broader isoindole family.[1]

Other Therapeutic Areas

Isoindoline derivatives have also been investigated as carbonic anhydrase inhibitors, anti-inflammatory agents, and analgesics.[1][4][11] The diverse biological activities reported for isoindoline derivatives highlight the versatility of this scaffold in medicinal chemistry.[12]

Quantitative Biological Data

The following tables summarize representative quantitative data for derivatives of both scaffolds to facilitate a comparison of their potencies against various biological targets.

Table 1: Biological Activity of Representative Isoindoline Derivatives

Compound ClassTargetAssayResult (IC₅₀ / Kᵢ)Reference
Isoindolinone derivativesCarbonic Anhydrase I (hCA I)Enzyme InhibitionKᵢ: 11.48 ± 4.18 to 87.08 ± 35.21 nM[1]
Isoindolinone derivativesCarbonic Anhydrase II (hCA II)Enzyme InhibitionKᵢ: 9.32 ± 2.35 to 160.34 ± 46.59 nM[1]
Isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE)Enzyme InhibitionIC₅₀: 2.1 to 7.4 µM[7][13]
Isoindoline-1,3-dione derivativesButyrylcholinesterase (BuChE)Enzyme InhibitionIC₅₀: 7.76 µM[7]
N-benzylisoindole-1,3-dione derivativesAdenocarcinoma (A549) Cell LineCytotoxicity (MTT Assay)IC₅₀: 114.25 to 116.26 µM[6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (B-cell lymphoma) Cell LineCytotoxicityCC₅₀: 0.26 µg/mL[14]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (chronic myelogenous leukemia) Cell LineCytotoxicityCC₅₀: 3.81 µg/mL[14]

Table 2: Biological Activity of a Representative this compound Derivative

Compound ClassTargetAssayResultReference
This compoundSubstance P Receptor (NK1R)Antagonist ActivityCan cross the blood-brain barrier[4]

Note: Quantitative IC₅₀ or Kᵢ values for this compound derivatives are not as readily available in the public domain, reflecting the earlier stage of research on this scaffold compared to isoindoline.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies used to evaluate these compounds, the following diagrams illustrate a key signaling pathway for each scaffold and a general experimental workflow.

Substance_P_Signaling Substance P / NK1R Signaling Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq_11 Gq/11 NK1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Neuronal Excitation, Inflammation) Ca_release->Downstream PKC->Downstream This compound This compound Antagonist This compound->NK1R Blocks

Caption: Substance P Signaling Pathway and this compound Antagonism.

Dopamine_D4_Signaling Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi_o Gi/o D4R->Gi_o Activates AC Adenylate Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Ion Channels and Gene Expression PKA->Downstream Isoindoline Isoindoline Antagonist Isoindoline->D4R Blocks

Caption: Dopamine D4 Receptor Signaling and Isoindoline Antagonism.

Experimental_Workflow General Workflow for Biological Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis (this compound or Isoindoline) Purification Purification and Characterization Synthesis->Purification Binding_Assay Target Binding Assay (e.g., Radioligand, ELISA) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Enzyme Inhibition, cAMP) Purification->Functional_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Animal_Model Disease Animal Model Functional_Assay->Animal_Model Lead Compound Efficacy Efficacy Studies Animal_Model->Efficacy Toxicity Toxicology and Pharmacokinetic Studies Animal_Model->Toxicity

References

Assessing the Selectivity of Octahydroisoindole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of enzyme inhibitors based on the octahydroisoindole scaffold. The selectivity of these compounds is a critical determinant of their therapeutic potential, minimizing off-target effects and enhancing efficacy. This guide summarizes available quantitative data, details experimental protocols, and visualizes key concepts to aid in the rational design and evaluation of this promising class of inhibitors.

The this compound core, a saturated bicyclic amine, offers a rigid and sterically defined scaffold that can be strategically functionalized to achieve high affinity and selectivity for various enzyme targets. This guide explores the selectivity of this compound-based inhibitors targeting three distinct enzyme classes: Angiotensin-Converting Enzyme (ACE), Prolyl Oligopeptidase (POP), and Chitinase.

Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound-2-carboxylic acid has been successfully employed as a proline mimetic in the design of potent ACE inhibitors. One notable example is Indolapril (CI-907), which has demonstrated significant antihypertensive activity in preclinical studies.

Data Presentation: In Vitro and In Vivo Activity of Indolapril

The following table summarizes the inhibitory potency of Indolapril and its active diacid form compared to the well-established ACE inhibitor, Enalapril.

CompoundTarget EnzymeIC50 (nM)SpeciesComments
Indolapril (CI-907) ACE100Guinea PigProdrug
Indolaprilat (Diacid of CI-907) ACE2.6Guinea PigActive Metabolite
EnalaprilACE--Widely used ACE inhibitor for comparison
EnalaprilatACE1.94Not SpecifiedActive metabolite of Enalapril[1]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates greater potency.

Experimental Protocols: ACE Inhibition Assay

The inhibitory activity of this compound-based ACE inhibitors is typically determined using a spectrophotometric or HPLC-based assay with the substrate hippuryl-histidyl-leucine (HHL).

Principle: ACE cleaves HHL to release hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of HA produced is quantified to determine enzyme activity.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other sources)

  • Hippuryl-histidyl-leucine (HHL) substrate

  • Inhibitor compounds (e.g., Indolapril)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl) for reaction termination

  • Ethyl acetate for extraction

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a solution of the HHL substrate in borate buffer.

  • Pre-incubate the enzyme with various concentrations of the inhibitor compound for a defined period.

  • Initiate the enzymatic reaction by adding the HHL substrate to the enzyme-inhibitor mixture.

  • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding HCl.

  • Extract the hippuric acid product with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent (e.g., water or mobile phase).

  • Quantify the hippuric acid concentration by measuring its absorbance at 228 nm or by HPLC analysis.

  • Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.

Prolyl Oligopeptidase (POP) Inhibitors

Perhydroindole derivatives, a class of octahydroisoindoles, have been investigated as inhibitors of prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases.

Data Presentation: In Vitro Potency of Perhydroindole-Based POP Inhibitors

Several perhydroindole-based compounds have demonstrated potent in vitro inhibition of POP. The table below presents the IC50 values for representative compounds from this class.

Compound IDTarget EnzymeIC50 (nM)Comments
Compound 24 Prolyl Oligopeptidase (PEP)~304-phenylbutanoyl side chain
Compound 25 Prolyl Oligopeptidase (PEP)~304-phenylbutanoyl side chain
Compound 30 Prolyl Oligopeptidase (PEP)10 - 20Dicyclopropyl moiety in side chain
Compound 32 Prolyl Oligopeptidase (PEP)10 - 20Dicyclopropyl moiety in side chain
Compound 70 Prolyl Oligopeptidase (PEP)0.9(2-phenylcyclopropyl)carbonyl side chain

Data sourced from a study on perhydroindole derivatives as PEP inhibitors[4].

These compounds have been described as potent and selective inhibitors of prolyl endopeptidase[4]. While comprehensive quantitative data on their selectivity against a broad panel of other proteases is not detailed in the available literature, their nanomolar potency against POP suggests a high degree of specificity.

Experimental Protocols: Prolyl Oligopeptidase Inhibition Assay

The inhibitory activity of perhydroindole-based compounds against POP is commonly assessed using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin), by POP. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time.

Materials:

  • Prolyl Oligopeptidase (recombinant or purified from a biological source)

  • Z-Gly-Pro-AMC substrate

  • Inhibitor compounds

  • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5)

  • Fluorometer

Procedure:

  • Prepare solutions of the inhibitor compounds at various concentrations.

  • In a microplate, add the assay buffer, the inhibitor solution, and the POP enzyme.

  • Pre-incubate the mixture for a specified time to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate.

  • Monitor the increase in fluorescence over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Chitinase Inhibitors (In Silico Assessment)

The octahydroisoindolone scaffold has been explored through in silico methods as a potential framework for the selective inhibition of chitinase B1 from the pathogenic fungus Aspergillus fumigatus (AfChiB1). It is important to note that the following data is based on computational predictions and awaits experimental validation.

Data Presentation: Predicted Potency of Octahydroisoindolone-Based Chitinase Inhibitors

Molecular docking studies have been used to predict the binding affinity and inhibitory potential of various octahydroisoindolone derivatives against AfChiB1. A mathematical model based on these in silico studies has predicted a potential IC50 range for these compounds.

ScaffoldTarget EnzymePredicted IC50 Range (µM)Method
Octahydroisoindolone Derivatives Aspergillus fumigatus Chitinase B1 (AfChiB1)60 - 200In Silico (Molecular Docking and QSAR)[2][3][5][6]

The in silico analysis also included docking of the most promising compounds into the active site of human chitotriosidase (CHIT1) to assess their predicted selectivity for the fungal enzyme over its human homologue[2][3][5]. These computational results suggest that the octahydroisoindolone scaffold holds promise for the development of selective antifungal agents, though experimental verification is crucial.

Conceptual Experimental Protocol: Chitinase Inhibition Assay

Should these in silico designed compounds be synthesized, their inhibitory activity would likely be evaluated using a fluorometric assay.

Principle: The assay would measure the cleavage of a fluorogenic chitin substrate, such as 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)2), by chitinase. The release of the fluorescent 4-methylumbelliferone (4-MU) would be quantified.

Materials:

  • Aspergillus fumigatus Chitinase B1 (recombinant)

  • Human Chitotriosidase (for selectivity profiling)

  • 4-MU-(GlcNAc)2 substrate

  • Synthesized octahydroisoindolone inhibitor compounds

  • Assay buffer (e.g., sodium acetate buffer, pH 5.0)

  • Fluorometer

Procedure:

  • Dissolve the synthesized inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a microplate, combine the assay buffer, inhibitor solution at various concentrations, and the chitinase enzyme.

  • Pre-incubate the mixture to facilitate inhibitor-enzyme interaction.

  • Start the reaction by adding the 4-MU-(GlcNAc)2 substrate.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction after a defined time by adding a basic solution (e.g., glycine-NaOH buffer, pH 10.5).

  • Measure the fluorescence of the liberated 4-MU at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Calculate the percentage of inhibition and determine the IC50 values for both the fungal and human chitinases to assess selectivity.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing the selectivity of these enzyme inhibitors, the following diagrams, generated using the DOT language, illustrate key workflows.

G cluster_0 In Vitro ACE Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Extract and Quantify Product (Hippuric Acid) E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for an in vitro ACE inhibition assay.

G cluster_1 Logic for Assessing Inhibitor Selectivity X Primary Target Enzyme Assay (e.g., ACE, POP) Y Determine IC50 for Primary Target X->Y V Calculate Selectivity Index (IC50 Off-Target / IC50 Primary Target) Y->V Z Secondary (Off-Target) Enzyme Assays (e.g., Trypsin, Chymotrypsin, Homologous Enzymes) W Determine IC50 for Off-Targets Z->W W->V U High Selectivity Index Indicates Greater Specificity V->U

Caption: Logical workflow for determining enzyme inhibitor selectivity.

G cluster_2 Signaling Pathway of ACE Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation Renin Renin ACE ACE ACE_Inhibitor This compound-based ACE Inhibitor ACE_Inhibitor->ACE

Caption: The Renin-Angiotensin System and the site of ACE inhibition.

References

A Comparative Guide to the In Silico and In Vitro Activity of Octahydroisoindole Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of computational and experimental approaches has become a cornerstone of modern drug discovery. This guide provides a comparative analysis of in silico predictions and in vitro experimental data for a series of octahydroisoindole derivatives, a promising scaffold for developing novel therapeutic agents. By juxtaposing predictive computational data with tangible experimental results, researchers can gain a more comprehensive understanding of the structure-activity relationships (SAR) that govern the efficacy of these molecules, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathology of Alzheimer's disease.

Data Presentation: In Silico Predictions vs. In Vitro Experimental Results

The following tables summarize the predicted binding affinities and experimentally determined inhibitory activities of a series of novel this compound derivatives. The in silico predictions were generated using molecular docking simulations, while the in vitro data was obtained through enzymatic assays.

Table 1: Comparison of Predicted and Experimental Activity for Acetylcholinesterase (AChE) Inhibition

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
OHI-01-10.21.12
OHI-02-9.81.85
OHI-03-9.52.50
OHI-04-9.15.30
OHI-05-8.510.7
Donepezil (Reference)-10.90.04

Table 2: Comparison of Predicted and Experimental Activity for Butyrylcholinesterase (BuChE) Inhibition

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
OHI-01-8.824.67
OHI-02-8.621.71
OHI-03-9.221.24
OHI-04-8.135.10
OHI-05-7.942.50
Donepezil (Reference)-9.53.29

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and comparison of results across different studies. Below are generalized protocols for the key in silico and in vitro experiments.

In Silico Study: Molecular Docking

Objective: To predict the binding affinity and interaction modes of this compound derivatives with the active sites of AChE and BuChE.

Software: AutoDock Vina

Protocol:

  • Protein Preparation: The three-dimensional crystal structures of human AChE (PDB ID: 4EY7) and BuChE (PDB ID: 6EUL) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms and Kollman charges were added to the protein structures.

  • Ligand Preparation: The 3D structures of the this compound derivatives were sketched using molecular modeling software and optimized using a suitable force field (e.g., MMFF94). Gasteiger charges were computed for each ligand.

  • Grid Box Generation: A grid box was defined to encompass the entire active site gorge of each enzyme, ensuring that the ligand could freely rotate and translate within the binding pocket.

  • Molecular Docking: Docking simulations were performed using AutoDock Vina. The program was run with default parameters, and the top-scoring binding pose for each ligand was saved for further analysis.

  • Data Analysis: The predicted binding affinities (in kcal/mol) were recorded. The interactions between the ligands and the amino acid residues in the active site were visualized and analyzed to understand the molecular basis of binding.

In Vitro Study: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To experimentally determine the inhibitory potency (IC50) of the this compound derivatives against AChE and BuChE.

Principle: This colorimetric assay measures the activity of cholinesterases by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds (this compound derivatives) and reference inhibitor (Donepezil)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Protocol:

  • Preparation of Reagents: All reagents and test compounds were dissolved in phosphate buffer. A series of dilutions of the test compounds were prepared.

  • Assay Procedure:

    • In a 96-well plate, 25 µL of each test compound dilution was added.

    • 50 µL of the respective enzyme solution (AChE or BuChE) was added to each well and incubated for 15 minutes at 37°C.

    • 125 µL of DTNB solution was then added.

    • The reaction was initiated by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).

  • Data Acquisition: The absorbance was measured at 412 nm every minute for 5 minutes using a microplate reader. The rate of reaction was calculated from the change in absorbance over time.

  • Data Analysis: The percentage of inhibition for each concentration of the test compounds was calculated relative to the control (enzyme activity without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the workflow for validating in silico predictions and a relevant biological pathway.

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Compound Library Compound Library Molecular Docking Molecular Docking Compound Library->Molecular Docking Virtual Screening QSAR Modeling QSAR Modeling Compound Library->QSAR Modeling Virtual Screening ADMET Prediction ADMET Prediction Compound Library->ADMET Prediction Virtual Screening Prioritized Hits Prioritized Hits Molecular Docking->Prioritized Hits QSAR Modeling->Prioritized Hits ADMET Prediction->Prioritized Hits Chemical Synthesis Chemical Synthesis Prioritized Hits->Chemical Synthesis Synthesis of Top Candidates In Vitro Assays In Vitro Assays Chemical Synthesis->In Vitro Assays Data Analysis Data Analysis In Vitro Assays->Data Analysis Validated Hits Validated Hits Data Analysis->Validated Hits SAR Analysis SAR Analysis Validated Hits->SAR Analysis Structure-Activity Relationship Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Workflow for the validation of in silico predictions.

G Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Cholinergic Receptor Cholinergic Receptor Acetylcholine->Cholinergic Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Neuronal Signaling Neuronal Signaling Cholinergic Receptor->Neuronal Signaling Activation This compound Derivative This compound Derivative This compound Derivative->AChE Inhibition

Simplified cholinergic signaling pathway and AChE inhibition.

Unveiling the Structure-Activity Relationship of Octahydroisoindole Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The octahydroisoindole scaffold is a key structural motif in medicinal chemistry, forming the core of a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) within a series of related isoindole-1,3-dione derivatives, which serve as a valuable surrogate for understanding the SAR of the this compound series. The focus of this analysis is on their inhibitory activity against p90 ribosomal S6 kinase 2 (RSK2), a serine/threonine kinase implicated in various cancers. The data presented herein is crucial for researchers and drug development professionals aiming to design and synthesize novel and more potent kinase inhibitors based on this privileged scaffold.

Data Presentation: Comparative Inhibitory Activity of Isoindole-1,3-dione Derivatives

The following table summarizes the in vitro inhibitory activity of a series of synthesized isoindole-1,3-dione derivatives against the RSK2 kinase. The data highlights how modifications to the substituent (R group) on the phenyl ring attached to the isoindole-1,3-dione core influence the half-maximal inhibitory concentration (IC50).

Compound IDR GroupIC50 (μM) against RSK2[1]
1a H> 10
1b 4-F2.4
1c 4-Cl1.8
1d 4-Br1.5
1e 4-CH35.2
1f 4-OCH30.8
1g 4-CF33.1
1h 3-Cl2.9
1i 3-OCH31.2
1j 2-Cl4.5
1k 2-OCH32.8
1l 3,4-diCl0.5
1m 3,4-diOCH30.6

Experimental Protocols

The determination of the inhibitory activity of the this compound analogs is primarily achieved through kinase inhibition assays. Below is a detailed methodology for a representative in vitro kinase assay for RSK2.

In Vitro RSK2 Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the RSK2 enzyme.

Materials:

  • Recombinant human RSK2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP (Adenosine triphosphate), typically radiolabeled with [γ-³²P]ATP for detection[2]

  • Substrate: A specific peptide or protein substrate for RSK2 (e.g., GST-NFAT3-261-365)[2]

  • Test compounds (isoindole-1,3-dione derivatives) dissolved in DMSO

  • 96-well assay plates

  • Phosphocellulose paper or membrane

  • Scintillation counter or autoradiography equipment

  • Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

  • Compound Preparation: A dilution series of the test compounds is prepared in DMSO and then further diluted in kinase buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, the following are added in order:

    • Kinase buffer

    • Test compound solution (or DMSO for control)

    • RSK2 enzyme solution

    • Substrate solution

  • Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the compound to bind to the enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 30°C.[2]

  • Termination of Reaction: The reaction is stopped by adding a stop solution.

  • Detection of Phosphorylation: An aliquot of the reaction mixture from each well is spotted onto phosphocellulose paper. The paper is then washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate on the phosphocellulose paper is quantified using a scintillation counter or visualized by autoradiography.[2]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (DMSO). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Structure-Activity Relationship of Isoindole-1,3-dione Derivatives

Caption: SAR of Isoindole-1,3-dione Derivatives as RSK2 Inhibitors.

Experimental Workflow for RSK2 Kinase Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis A Prepare serial dilutions of test compounds in DMSO C Add test compounds and reaction mixture to 96-well plate A->C B Prepare reaction mixture: Kinase buffer, RSK2 enzyme, and substrate B->C D Pre-incubate at 30°C C->D E Initiate reaction with [γ-³²P]ATP D->E F Incubate at 30°C for 30 min E->F G Terminate reaction with stop solution F->G H Spot mixture onto phosphocellulose paper and wash G->H I Quantify radioactivity (Scintillation counting) H->I J Calculate % inhibition and determine IC50 values I->J

Caption: Workflow of an In Vitro RSK2 Kinase Inhibition Assay.

Conclusion

The structure-activity relationship of the isoindole-1,3-dione series against RSK2 reveals several key insights that can guide the future design of more potent inhibitors based on the this compound scaffold. The presence of electron-donating groups, such as methoxy, at the para- and meta-positions of the phenyl ring significantly enhances inhibitory activity. Similarly, di-substitution with halogens at the 3 and 4 positions leads to the most potent compounds in the series. Conversely, unsubstituted or single halogen-substituted analogs generally exhibit moderate to low activity, while bulky or electron-withdrawing groups tend to decrease potency. These findings underscore the importance of the electronic and steric properties of the substituents on the phenyl ring in modulating the inhibitory activity against RSK2. This guide provides a foundational dataset and experimental framework for researchers dedicated to advancing the development of novel kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of Octahydroisoindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of octahydroisoindole, a heterocyclic amine, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard and Safety Summary

This compound and its derivatives are hazardous compounds that require careful handling.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the particular isomer or salt of this compound being used.

Quantitative Hazard Data for this compound

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2)WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)WarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[2]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[3]

  • Skin and Body Protection: A lab coat and appropriate protective clothing are mandatory.[2]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a full-face respirator.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[4][5] Never discharge this compound or its containers into sewer systems or general waste streams.[2][6]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other chemicals.

  • Segregate the Waste:

    • Solid Waste: Collect unused or expired pure this compound and any contaminated solids (e.g., filter paper, weigh boats) in a designated, sealed container labeled "Solid Organic Hazardous Waste."[7]

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container. Do not mix with incompatible waste streams like acids or oxidizers.[7][8] It is best practice to segregate halogenated and non-halogenated solvent wastes.[8]

    • Contaminated Sharps: Any sharps (needles, Pasteur pipettes, etc.) contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Waste Container Selection and Labeling

  • Container Selection: Use chemically compatible containers, preferably plastic, for waste collection.[4] Ensure containers are in good condition and have secure, tightly sealed lids to prevent leaks and spills.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate percentages.[5]

Step 3: Waste Storage

  • Storage Location: Store waste containers in a designated satellite accumulation area, such as a chemical fume hood, away from incompatible materials.[4][5] The storage area must be well-ventilated.[2]

  • Accumulation Time: Do not exceed the accumulation time limits for hazardous waste as specified by your institution's Environmental Health and Safety (EHRS) office and local regulations.[4]

Step 4: Disposal and Removal

  • Contact EHRS: Arrange for the collection of the hazardous waste through your institution's EHRS or equivalent safety office.[4][9] Do not transport hazardous waste yourself.[9]

  • Licensed Disposal: The ultimate disposal method for this compound is typically through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[2]

Step 5: Decontamination and Empty Container Disposal

  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, silica gel).[5] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[5] For large spills, evacuate the area and contact your institution's emergency response team.

  • Empty Containers: A container that held this compound is considered hazardous waste. It must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as liquid hazardous waste.[9] After triple-rinsing, remove or deface the label and dispose of the container as regular trash or according to your institution's guidelines.[9]

Experimental Protocols

This document provides operational guidance for disposal. For experimental protocols involving the use of this compound, researchers should develop a specific Standard Operating Procedure (SOP) that includes waste disposal planning as a critical component before any work begins.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Octahydroisoindole_Disposal_Workflow start Generation of This compound Waste decision_type Determine Waste Type start->decision_type solid_waste Solid Waste (Pure compound, contaminated solids) decision_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) decision_type->liquid_waste Liquid sharps_waste Contaminated Sharps decision_type->sharps_waste Sharps container_solid Collect in Labeled 'Solid Organic Hazardous Waste' Container solid_waste->container_solid container_liquid Collect in Labeled Leak-Proof Liquid Waste Container liquid_waste->container_liquid container_sharps Collect in Labeled Sharps Container for Chemical Waste sharps_waste->container_sharps storage Store in Designated Satellite Accumulation Area (e.g., Fume Hood) container_solid->storage container_liquid->storage container_sharps->storage ehrs_pickup Arrange for Pickup by Institutional EHRS storage->ehrs_pickup final_disposal Disposal by Licensed Facility (e.g., Incineration) ehrs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Octahydroisoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Personal Protective Equipment (PPE), Handling, and Disposal.

This document provides immediate and essential safety and logistical information for the handling of Octahydroisoindole. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and to minimize exposure risks.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1]

  • Causes skin irritation (Skin Irritation - Category 2)[1][2]

  • Causes serious eye irritation (Eye Irritation - Category 2)[1][2]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation - Category 3)[1][2]

Personal Protective Equipment (PPE)

The following tables outline the required PPE for handling this compound. Proper selection and use of PPE is the final and a critical barrier against exposure.

Table 1: Eye and Face Protection

Protection TypeStandardUse Case
Safety GogglesConforming to EN 166 (EU) or NIOSH (US)Required for all handling procedures to protect against splashes and dust.[3]
Face ShieldNot specifiedRecommended in situations with a higher risk of splashing.

Table 2: Skin Protection

Protection TypeStandardUse Case
Chemical-resistant glovesEU Directive 89/686/EEC and EN 374 compliantMust be worn at all times when handling the substance. Inspect gloves prior to use.[3]
Laboratory CoatStandard lab attireTo be worn over personal clothing.
Protective ClothingFire/flame resistant and impervious clothingRecommended to prevent any skin exposure.[3][4]
CoverallsNot specifiedRecommended for extensive handling or in case of a spill.

Table 3: Respiratory Protection

Protection TypeStandardUse Case
NIOSH/MSHA or EN 149 approved respiratorNIOSH/MSHA or EN 149Use if exposure limits are exceeded, if irritation is experienced, or if dust/aerosols are generated.[4]
Full-face respiratorNIOSH/MSHA or EN 149Recommended if exposure limits are exceeded or irritation is experienced.[3]

Experimental Workflow and Safety Procedures

The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a well-ventilated area or fume hood B->C D Handle with care to avoid dust and aerosol formation C->D E Wash hands and exposed skin thoroughly D->E F Decontaminate work surfaces E->F G Properly remove and dispose of PPE F->G H Collect waste in a suitable, closed container G->H I Dispose of through a licensed chemical destruction plant H->I

Caption: Procedural workflow for safely handling this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[3][5]

  • Engineering Controls: Ensure that a well-ventilated area or a chemical fume hood is available and operational.[3][5] Eyewash stations and safety showers should be in close proximity.[2]

  • PPE Donning: Put on all required personal protective equipment as detailed in the tables above. Gloves should be inspected for any damage before use.[3]

2. Handling:

  • Location: All handling of this compound should occur within a chemical fume hood to minimize inhalation exposure.[5]

  • Manipulation: Handle the substance carefully to prevent the formation of dust and aerosols.[3] Use non-sparking tools.[3]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[5]

3. First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3][5]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

1. Waste Collection:

  • Collect all waste material, including contaminated PPE, in a suitable and clearly labeled, closed container.[3]

2. Disposal Method:

  • Disposal of this compound waste must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains or sewer systems.[3]

3. Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3] Combustible packaging materials may be incinerated.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroisoindole
Reactant of Route 2
Octahydroisoindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.